molecular formula C4H4N2S2 B180433 3,6-dimercaptopyridazine CAS No. 1445-58-5

3,6-dimercaptopyridazine

Cat. No.: B180433
CAS No.: 1445-58-5
M. Wt: 144.2 g/mol
InChI Key: ICIMHRGIRRYUIW-UHFFFAOYSA-N
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Description

3,6-dimercaptopyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2S2 and its molecular weight is 144.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydropyridazine-3,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIMHRGIRRYUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396737
Record name 1,2-dihydropyridazine-3,6-dithione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-58-5
Record name 6-Mercapto-3(2H)-pyridazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dihydropyridazine-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Dynamic Landscape of 3,6-Dimercaptopyridazine: A Technical Guide to Tautomerism and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,6-Dimercaptopyridazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to its versatile chemical reactivity and potential as a scaffold in drug design. A critical, yet often overlooked, aspect of its chemistry is the phenomenon of tautomerism, which dictates its structural, electronic, and, consequently, biological properties. This in-depth technical guide provides a comprehensive exploration of the tautomeric landscape of this compound, focusing on the delicate equilibrium between its dithione, thione-thiol, and dithiol forms. We will delve into the factors governing the stability of these tautomers, including solvent effects and pH, and present the experimental and computational methodologies employed for their characterization. Furthermore, this guide will illuminate the profound implications of tautomerism on the biological activity of pyridazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Tautomeric Triad of this compound

This compound can exist in three primary tautomeric forms, which are in a dynamic equilibrium. The position of this equilibrium is a crucial determinant of the molecule's chemical behavior.

  • Dithione Form: 1,2-dihydropyridazine-3,6-dithione

  • Thione-Thiol Form: 6-mercaptopyridazin-3(2H)-thione

  • Dithiol Form: Pyridazine-3,6-dithiol

Computational and experimental evidence strongly suggests that the thione-thiol form is the most stable and predominant tautomer in both the gas phase and in aqueous solution.[1][2] Quantum chemical calculations have shown the thione-thiol tautomer to be more stable than the dithiol and dithione forms by approximately 13.5 kJ/mol and 39.6 kJ/mol, respectively.[2] This inherent stability can be attributed to a combination of factors including amide-like resonance in the thione-thiol structure.

Diagram of Tautomeric Equilibrium

Tautomers Dithione Dithione (1,2-dihydropyridazine-3,6-dithione) ThioneThiol Thione-Thiol (6-mercaptopyridazin-3(2H)-thione) [Predominant Form] Dithione->ThioneThiol Proton Shift Dithiol Dithiol (pyridazine-3,6-dithiol) Dithione->Dithiol Interconversion ThioneThiol->Dithiol Proton Shift

Caption: Tautomeric forms of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from maleic anhydride. The initial step involves the formation of 3,6-dihydroxypyridazine, which is subsequently converted to the desired product.

Synthesis of 3,6-Dichloropyridazine (Precursor)

A common and efficient precursor for the synthesis of this compound is 3,6-dichloropyridazine. This intermediate can be synthesized from 3,6-dihydroxypyridazine.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge Reactants: To the flask, add 3,6-dihydroxypyridazine (1 mole equivalent).[3]

  • Add Chlorinating Agent: Slowly and cautiously add phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ (3-5 mole equivalents) to the flask.[3][4] This reaction is exothermic and should be performed with cooling.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours.[3]

  • Work-up: After cooling to room temperature, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice.

  • Neutralization: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.[3]

  • Isolation and Purification: The crude 3,6-dichloropyridazine is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Diagram of Synthesis Workflow

Synthesis cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis MaleicAnhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydroxypyridazine MaleicAnhydride->Dihydroxypyridazine Hydrazine Hydrazine Hydrate Hydrazine->Dihydroxypyridazine Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine Chlorination ChlorinatingAgent POCl₃ / PCl₅ ChlorinatingAgent->Dichloropyridazine Dimercaptopyridazine This compound Dichloropyridazine->Dimercaptopyridazine Nucleophilic Substitution NaSH Sodium Hydrosulfide (NaSH) NaSH->Dimercaptopyridazine

Caption: Synthetic route to this compound.

Synthesis of this compound from 3,6-Dichloropyridazine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1 mole equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Nucleophilic Substitution: Add a solution of sodium hydrosulfide (NaSH) (at least 2 mole equivalents) in water or ethanol to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization.

Factors Influencing Tautomeric Stability

The predominance of a particular tautomer is not fixed and can be influenced by several environmental factors. Understanding these influences is paramount for controlling the compound's properties in various applications.

Solvent Effects
pH Dependence

The pH of the medium has a profound effect on the tautomeric equilibrium, as the molecule can be protonated or deprotonated. In acidic conditions, protonation of the ring nitrogens can occur, which may favor the dithiol form by increasing the aromaticity of the ring. Conversely, in basic conditions, deprotonation of the thiol and/or N-H groups will lead to the formation of anionic species, which can alter the electronic distribution and shift the equilibrium.

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between the thione and thiol forms.

  • ¹H NMR: The presence of an S-H proton signal (typically in the range of 3-5 ppm, but can be broader and exchangeable) is indicative of the thiol or thione-thiol form. The N-H proton of the thione-thiol form would appear further downfield and would also be exchangeable. The aromatic protons on the pyridazine ring will also exhibit distinct chemical shifts depending on the tautomeric form.

  • ¹³C NMR: The carbon atom of a C=S (thione) group typically resonates at a significantly downfield chemical shift (around 180-200 ppm) compared to a C-S (thiol) carbon. This difference provides a clear diagnostic marker for identifying the predominant tautomer.

Table 1: Representative NMR Data for Pyridazine-Thione/Thiol Derivatives

Tautomeric FormFunctional GroupRepresentative ¹³C Chemical Shift (ppm)
ThioneC=S~185
ThiolC-SH~150

Note: These are representative values and can vary based on the specific molecular structure and solvent.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, as the different tautomers will have distinct electronic transitions and, therefore, different absorption spectra. The π → π* and n → π* transitions of the thione group in the thione-thiol tautomer will give rise to characteristic absorption bands that differ from those of the dithiol form.[6] Studies on similar compounds have shown that the thione form typically exhibits absorption bands at longer wavelengths compared to the thiol form.[6] Furthermore, UV-induced irradiation can be used to interconvert tautomers, allowing for the spectral characterization of less stable forms.[2] For instance, irradiation of the stable thione-thiol form of this compound with UV light (λ > 335 nm) leads to its conversion to the dithiol tautomer.[2]

X-ray Crystallography

Implications for Drug Discovery and Development

The tautomeric state of a drug molecule is a critical parameter that can significantly influence its pharmacological profile.[3]

  • Pharmacodynamics: Different tautomers can exhibit distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target. The predominant tautomer under physiological conditions may not be the one that is biologically active.

  • Pharmacokinetics: Tautomerism can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can vary significantly between tautomers. The more polar thione-thiol form of this compound would be expected to have different solubility and membrane permeability characteristics compared to the less polar dithiol form.

Pyridazine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5] The thione and thiol groups are known to be important pharmacophores that can interact with biological targets. Therefore, understanding and controlling the tautomeric equilibrium of this compound and its derivatives is a key strategy in the design of new and effective therapeutic agents.

Conclusion and Future Perspectives

The tautomerism of this compound is a complex phenomenon with significant implications for its chemical and biological properties. The thione-thiol form is generally the most stable tautomer, but its equilibrium with the dithiol and dithione forms can be influenced by the surrounding environment. A thorough understanding of this dynamic interplay is essential for researchers in the field of drug discovery and development.

Future research should focus on obtaining more quantitative data on the tautomeric equilibria in various solvents and at different pH values. The synthesis and isolation of "locked" derivatives, where the tautomerism is prevented by substitution, would be invaluable for definitively assigning the biological activity to a specific tautomer. Furthermore, high-resolution crystal structures of this compound and its derivatives are needed to fully understand the solid-state packing and intermolecular interactions that govern their stability. By leveraging this fundamental knowledge, the scientific community can better harness the therapeutic potential of this versatile heterocyclic scaffold.

References

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. (URL: not available)
  • Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. (URL: [Link])

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P
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  • Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • UV-induced hydrogen-atom transfer in 3,6-dithiopyridazine and in model compounds 2-thiopyridine and 3-thiopyridazine - PubMed. (URL: [Link])

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

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  • X‐ray crystal structures of 3a. (CCDC 2011021) and 3q. (CCDC 2011022)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

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Sources

An In-depth Technical Guide to the Solubility of 3,6-Dimercaptopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. 3,6-Dimercaptopyridazine is a nitrogen-containing heterocyclic compound of significant interest due to its role as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the solubility of this compound, delving into its governing physicochemical properties, the critical role of tautomerism, and the profound impact of pH. Due to the scarcity of public quantitative data, this document establishes a framework for solubility assessment by presenting a robust, self-validating experimental protocol for reliable and reproducible solubility determination.

Introduction: The Strategic Importance of this compound

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of numerous essential biomolecules and approved pharmaceuticals.[1] this compound, and its precursor 3,6-dichloropyridazine, are key intermediates in the synthesis of a wide range of biologically active compounds.[2] Derivatives have shown potential across various therapeutic areas, including the development of antimicrobial and antitumor agents.[3][4]

A thorough understanding of the solubility of this compound is paramount for several critical stages of drug development:

  • Reaction Kinetics and Optimization: Controlling the concentration of reactants in solution is essential for optimizing reaction yields and minimizing impurities.

  • Purification and Crystallization: Solubility data guides the selection of appropriate solvent systems for isolating the compound with high purity.

  • Formulation Development: For direct applications, solubility in various pharmaceutical solvents and buffers determines the feasibility of different dosage forms.

  • Predictive Modeling: Accurate solubility data is crucial for building computational models that can predict the behavior of more complex derivatives, accelerating the drug discovery process.[5]

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several features are critical: the pyridazine ring, the two mercapto (-SH) groups, and the phenomenon of tautomerism.

The Role of the Pyridazine Core

The pyridazine ring, with its two adjacent nitrogen atoms, introduces polarity and the capacity for hydrogen bonding. This core structure contributes to a general affinity for polar solvents.

Thiol-Thione Tautomerism: A Critical Consideration

A pivotal aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the dithiol form and various thione forms. Tautomers are structural isomers that readily interconvert, and this process can significantly alter a molecule's properties, including solubility, which has a major impact on drug discovery.[6][7]

Studies involving UV spectra and ionization constants have revealed that in aqueous solutions, this compound predominantly exists as the 3-mercaptopyridazine-6-thione tautomer.[8] This shift from a dithiol to a thione-thiol structure changes the hydrogen bonding capabilities and overall polarity of the molecule, directly influencing its interaction with solvent molecules.

Caption: Tautomeric equilibrium of this compound.

Acidity and pH-Dependent Solubility

The protons of the mercapto (-SH) groups are acidic. This is the primary reason for the compound's noted solubility in alkaline solutions. In the presence of a base (e.g., NaOH, KOH), the thiol groups are deprotonated to form thiolate anions (-S⁻).

The formation of these charged species drastically increases the polarity of the molecule and its capacity for strong ion-dipole interactions with polar solvents like water. This pH-dependent behavior is a critical lever for controlling solubility in aqueous systems.

Solubility Profile of this compound

While specific quantitative data for this compound is not widely published, a qualitative profile can be constructed based on its chemical nature and data from analogous compounds.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Alkaline) Dilute NaOH, KOHHigh The acidic thiol protons are deprotonated to form highly polar thiolate salts, leading to strong ion-dipole interactions with water.[9]
Aqueous (Neutral) WaterLow to Insoluble In its neutral tautomeric forms, the molecule has limited ability to form hydrogen bonds with water compared to its ionized form. Structurally similar 3,6-dichloropyridazine is insoluble in water.
Aqueous (Acidic) Dilute HCl, H₂SO₄Low to Insoluble The thiol groups remain protonated, and the basicity of the pyridazine nitrogens is generally low, limiting the formation of soluble salts.
Polar Aprotic DMSO, DMFModerate to High These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. Derivatives like 6-phenylpyridazin-3(2H)-one are freely soluble in DMSO.[10]
Polar Protic Methanol, EthanolLow to Moderate Capable of hydrogen bonding, but likely less effective than polar aprotic solvents for this specific structure. Solubility is expected to increase with temperature.
Non-Polar Hexane, TolueneInsoluble The significant polarity mismatch between the polar solute and non-polar solvent prevents effective solvation ("like dissolves like" principle).
Chlorinated Chloroform, DCMLow to Insoluble While some pyridazine derivatives show solubility in chloroform, the presence of two mercapto groups likely reduces compatibility with these less polar solvents.

Standardized Protocol for Experimental Solubility Determination

To address the lack of public data, a robust and self-validating experimental protocol is essential. The isothermal equilibrium (shake-flask) method, followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC), is the gold standard for generating reliable solubility data.[3]

Experimental Objective

To determine the equilibrium solubility of this compound in a selected solvent at a specific, controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

    • Causality Insight: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours).

    • Causality Insight: Continuous agitation maximizes the surface area of the solid exposed to the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

    • Trustworthiness Check: Visual inspection for a clear supernatant and a stable amount of solid sediment is a crucial self-validating step.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter into an HPLC vial.

    • Causality Insight: Filtration is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

  • Dilution (if necessary): If the concentration is expected to be high, accurately dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

  • Quantification by HPLC: Analyze the sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for any dilution factors.

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

Conclusion and Future Outlook

The solubility of this compound is a complex interplay of its polar pyridazine core, its capacity for tautomerism, and the acidic nature of its mercapto groups. While it exhibits poor solubility in neutral aqueous and non-polar organic solvents, its solubility is significantly enhanced in alkaline solutions and polar aprotic solvents like DMSO. The pronounced pH-dependency offers a valuable tool for controlling its solubility in process chemistry and formulation.

Given the absence of comprehensive public data, the experimental framework provided in this guide is crucial for any researcher or drug development professional working with this important intermediate. The generation of precise, in-house solubility data will not only de-risk development projects but also enable more accurate predictive modeling for next-generation pyridazine-based therapeutics.

References

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  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][4]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(Pt 11), o590–o594. Available from [Link]

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Sources

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 3,6-Dimercaptopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dimercaptopyridazine, a heterocyclic compound featuring a pyridazine core with two thiol groups, presents a compelling subject for theoretical and molecular modeling studies. Its structural isomers, particularly the thione-thiol tautomers, exhibit distinct electronic and chemical properties that are pivotal in various applications, including medicinal chemistry and materials science. This guide provides a comprehensive overview of the computational methodologies employed to elucidate the molecular structure, reactivity, and potential applications of this compound. By integrating quantum chemical calculations, molecular docking, and spectroscopic analysis, researchers can gain profound insights into its behavior at the molecular level, thereby accelerating discovery and development processes.

Introduction: The Significance of this compound

Nitrogen-containing heterocycles are fundamental building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among these, pyridazine derivatives are of significant interest due to their diverse biological activities. This compound, in particular, stands out due to the reactive thiol groups and the potential for tautomerism, which significantly influences its chemical behavior and interaction with biological targets.[1][2] Understanding the intricate details of its molecular structure and electronic properties through theoretical and computational modeling is crucial for harnessing its full potential.

A key characteristic of this compound is its existence in different tautomeric forms, primarily the dithiol and the thione-thiol forms.[1][3] The equilibrium between these tautomers is influenced by factors such as the solvent environment and temperature, which can have a profound impact on the molecule's reactivity and biological activity.[1]

Unraveling Tautomerism: A Computational Approach

The study of tautomerism in this compound is a prime example of where theoretical calculations provide indispensable insights. The relative stability of the different tautomers can be predicted with a high degree of accuracy using quantum chemical methods.

The Thione-Thiol Equilibrium

In aqueous solution, experimental evidence from ionization constants and UV spectra suggests that this compound predominantly exists as 3-mercaptopyridazine-6-thione.[3] Computational studies can further elaborate on this by calculating the relative energies of the possible tautomers in both the gas phase and in solution, often employing continuum solvation models.[4]

Experimental Protocol: Tautomer Stability Calculation

  • Geometry Optimization: The molecular geometries of all possible tautomers of this compound are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed using a higher level of theory or a larger basis set on the optimized geometries.

  • Solvation Effects: The influence of a solvent (e.g., water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: The total Gibbs free energy of each tautomer is calculated by summing the electronic energy, ZPVE, and thermal corrections. The relative energies then indicate the most stable tautomer under the given conditions.

Diagram: Tautomeric Forms of this compound

Caption: Tautomeric equilibrium of this compound.

Molecular Structure and Spectroscopic Properties

Theoretical calculations are instrumental in determining the precise geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound and its tautomers. These calculated structures can then be used to simulate various spectroscopic properties, which can be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)

Computational frequency analysis provides theoretical vibrational spectra that can aid in the assignment of experimental FT-IR and Raman bands.[5][6] The characteristic vibrational modes, such as the S-H and C=S stretching frequencies, are particularly useful for distinguishing between the different tautomeric forms.[5]

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[7] This allows for a direct comparison with experimental spectra and helps in understanding the electronic transitions responsible for the observed absorption bands.

Property Dithiol Tautomer (Calculated) Thione-Thiol Tautomer (Calculated) Experimental (Aqueous Solution)
Most Stable Tautomer Less StableMore Stable Thione-thiol form [3]
Key IR Frequencies (cm⁻¹) ν(S-H) ~2500-2600ν(N-H) ~3100-3300, ν(C=S) ~1100-1200Consistent with thione-thiol
UV-Vis λmax (nm) Shorter wavelengthLonger wavelengthConsistent with thione-thiol

Table 1: Comparison of theoretical and experimental data for the tautomers of this compound.

Quantum Chemical Parameters and Reactivity Analysis

A range of quantum chemical parameters derived from the molecular orbitals can be calculated to predict the reactivity and potential applications of this compound. These parameters are particularly valuable in fields like corrosion inhibition and drug design.[8]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. A small HOMO-LUMO energy gap generally implies high chemical reactivity.[8]

Global Reactivity Descriptors

Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.[8]

Diagram: Computational Workflow for Reactivity Analysis

Workflow cluster_0 Quantum Chemical Calculations cluster_1 Reactivity Descriptors cluster_2 Application Insights A Geometry Optimization (DFT) B Frequency Analysis A->B C Molecular Orbital Analysis B->C D HOMO/LUMO Energies C->D F Molecular Electrostatic Potential (MEP) C->F E Global Reactivity Parameters (Hardness, Softness, etc.) D->E G Corrosion Inhibition Potential E->G H Pharmacophore Identification F->H

Caption: Workflow for computational reactivity analysis.

Molecular Modeling in Application-Specific Contexts

The theoretical framework established in the previous sections can be applied to investigate the potential of this compound in specific applications.

Corrosion Inhibition

Pyridazine derivatives have been investigated as corrosion inhibitors for various metals.[9] Theoretical studies can elucidate the mechanism of inhibition by modeling the adsorption of the inhibitor molecule on the metal surface. Quantum chemical calculations can predict the sites of interaction and the strength of the adsorption.[8][10]

Drug Development

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[11][12] For this compound and its derivatives, docking studies can identify potential biological targets and predict the binding affinity and interaction modes. This information is invaluable for the rational design of new drug candidates.[13][14]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of the most stable tautomer of this compound is prepared, including the addition of hydrogen atoms and the assignment of partial charges.

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site or binding pocket of the receptor is defined based on experimental data or prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function.

  • Analysis of Results: The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Conclusion and Future Directions

Theoretical studies and molecular modeling provide a powerful and cost-effective approach to understanding the fundamental properties of this compound. These computational methods offer detailed insights into its tautomerism, molecular structure, reactivity, and potential applications in diverse fields. The synergy between computational predictions and experimental validation is crucial for advancing our knowledge of this versatile molecule and for designing novel derivatives with tailored properties for specific applications in medicine and materials science. Future research could explore the excited-state dynamics of this compound using advanced computational methods, which could be relevant for photophysical and photochemical applications.

References

  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2, 3517-3521. [Link]

  • Elmsellem, H., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. International Journal of Corrosion and Scale Inhibition, 8(1), 134-153. [Link]

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A Technical Guide to the Potential Applications of Pyridazine-3,6-dithiol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyridazine-3,6-dithiol is a multifunctional heterocyclic compound poised to make significant contributions to materials science. This guide explores its intrinsic chemical properties, stemming from the synergistic combination of an electron-deficient pyridazine core and two highly reactive thiol groups. We delve into the synthesis of this molecule and propose four key application areas where it can be transformative: the development of novel coordination polymers and metal-organic frameworks (MOFs), the functionalization of surfaces and nanoparticles, advanced corrosion inhibition, and molecular electronics. This document provides researchers and scientists with the foundational knowledge, theoretical insights, and detailed experimental protocols necessary to harness the potential of pyridazine-3,6-dithiol in creating next-generation materials.

Introduction: The Unique Chemical Landscape of Pyridazine-3,6-dithiol

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, which render it π-electron deficient. This inherent electronic property governs its reactivity and interactions. When functionalized at the 3 and 6 positions with thiol (-SH) groups, the resulting molecule, pyridazine-3,6-dithiol, becomes a remarkably versatile building block for materials synthesis.

The key to its potential lies in the interplay between the pyridazine core and the thiol functionalities. The thiol groups are well-known for their strong affinity for noble and heavy metal ions and surfaces, while the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors or additional coordination sites.

An essential characteristic of this molecule is its existence in tautomeric forms. In aqueous solutions, it predominantly exists as the 3-mercaptopyridazine-6-thione tautomer, a factor that must be considered in its application and reaction chemistry.[1] This guide will explore how these unique structural and electronic features can be leveraged across multiple domains of materials science.

1.1. Synthesis of Pyridazine-3,6-dithiol

The most viable synthetic route to pyridazine-3,6-dithiol begins with a common precursor, 3,6-dichloropyridazine. This precursor can be synthesized from maleic anhydride and hydrazine, followed by chlorination using an agent like phosphorus oxychloride or phosphorus pentachloride.[2][3] The subsequent conversion to the dithiol involves a nucleophilic substitution of the chlorine atoms.

  • Preparation of Sodium Hydrosulfide (NaSH): In a three-necked flask equipped with a condenser and gas inlet, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol under an inert atmosphere (N₂ or Ar). Bubble hydrogen sulfide (H₂S) gas through the solution until saturation to form a solution of NaSH. Causality Note: Using a pre-formed NaSH solution ensures a higher yield and avoids side reactions associated with residual sodium sulfide.

  • Nucleophilic Substitution: To the ethanolic NaSH solution, add a solution of 3,6-dichloropyridazine in ethanol dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will precipitate the crude pyridazine-3,6-dithiol.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Application I: Coordination Polymers and Metal-Organic Frameworks (MOFs)

The geometry and multifunctional nature of pyridazine-3,6-dithiol make it an exceptional candidate as a linker for constructing coordination polymers and MOFs. The two thiol groups can act as strong donor sites, bridging metal centers, while the pyridazine nitrogen atoms can offer secondary coordination sites or participate in hydrogen bonding to direct the supramolecular architecture. The use of dithiolene and dithioether ligands in forming stable coordination polymers is well-documented, often resulting in materials with interesting electronic and magnetic properties.[4][5][6]

The combination of soft sulfur donors with various metal ions (e.g., Ag(I), Cu(I), Ni(II), Cd(II)) can lead to diverse structural topologies and functionalities.[7] For instance, coordination polymers based on Ni(II) and dithiolene-type ligands have emerged as promising n-type semiconductors.[6]

cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Activation PDT Pyridazine-3,6-dithiol (PDT) in DMF Mix Combine Solutions PDT->Mix Metal Metal Salt (e.g., Zn(NO3)2) in DMF Metal->Mix React Seal & Heat (e.g., 120°C, 48h) Mix->React Cool Cool to Room Temp. React->Cool Filter Filter & Wash (with fresh DMF) Cool->Filter Activate Solvent Exchange & Heat (to remove guest molecules) Filter->Activate MOF Porous MOF Material Activate->MOF

Caption: Solvothermal synthesis workflow for a hypothetical MOF using pyridazine-3,6-dithiol as a linker.

Application II: Surface Functionalization and Nanoparticle Stabilization

The strong, quasi-covalent bond formed between sulfur and gold is the foundation for the technology of self-assembled monolayers (SAMs).[8][9] Dithiol molecules are particularly interesting as they can bind to a surface in two primary modes: either forming a "staple" by binding with both thiols to the same surface or by binding with one thiol, leaving the second one available for further functionalization, creating a layered structure.[8][10]

Pyridazine-3,6-dithiol can be used to form robust SAMs on gold, silver, or copper surfaces. Such functionalized surfaces could be used in a variety of applications:

  • Selective Sensing: The exposed pyridazine ring can act as a recognition element for specific analytes through hydrogen bonding or π-π stacking interactions.

  • Controlling Surface Properties: The SAM can alter the wettability, adhesion, and electrochemical properties of the substrate.

  • Nanoparticle Capping Agent: Pyridazine-3,6-dithiol can stabilize metal nanoparticles during synthesis, controlling their growth and preventing aggregation. The pyridazine moiety on the nanoparticle surface provides a handle for further functionalization or for directing their assembly into larger superstructures.

  • Substrate Preparation: Use a gold-coated silicon wafer or glass slide. Clean the substrate by sonicating in acetone, then ethanol, and finally in deionized water (10 minutes each). Dry the substrate under a stream of nitrogen. To ensure an atomically clean surface, treat it with UV-Ozone for 15 minutes immediately before immersion. Causality Note: A pristine gold surface is critical for the formation of a well-ordered, defect-free monolayer.

  • SAM Formation: Prepare a 1 mM solution of pyridazine-3,6-dithiol in absolute ethanol. Immerse the cleaned gold substrate into this solution.

  • Incubation: Leave the substrate in the solution for 18-24 hours at room temperature to allow for the complete formation of the monolayer.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying and Characterization: Dry the functionalized substrate with nitrogen. The SAM can be characterized using techniques like contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).

Application III: Advanced Corrosion Inhibition

Corrosion of metals like mild steel in acidic environments is a major industrial problem. Organic heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors.[11] Pyridazine derivatives, in particular, have shown excellent performance by adsorbing onto the metal surface to form a protective barrier that impedes both anodic and cathodic reactions.[12]

The mechanism involves the interaction of lone pair electrons from the heteroatoms with the vacant d-orbitals of iron atoms on the steel surface.[12] Pyridazine-3,6-dithiol is an exceptional candidate for this application due to its multiple active sites: two nitrogen atoms and two sulfur atoms. This allows for strong, multipoint adsorption to the metal surface, likely leading to superior inhibition efficiency compared to simpler pyridazine derivatives.

cluster_inhibitor Inhibitor Properties cluster_surface Metal Surface Interaction cluster_result Inhibition Outcome Molecule Pyridazine-3,6-dithiol Sites Multiple Adsorption Sites (2x N, 2x S atoms) Molecule->Sites Layer Formation of a Dense, Protective Adsorption Layer Sites->Layer Adsorption (Chemisorption & Physisorption) Surface Mild Steel Surface (Fe atoms with vacant d-orbitals) Surface->Layer Protection Corrosion Protection Layer->Protection

Caption: Mechanism of action for pyridazine-3,6-dithiol as a corrosion inhibitor.

Application IV: Molecular Electronics and Conductive Materials

The development of electronic components based on single molecules is a major goal of nanotechnology. Molecules with two thiol end-groups are ideal for bridging the gap between nanoelectrodes (e.g., in a mechanically controlled break junction) to create a molecular circuit.[13] The conductance of such a junction is highly dependent on the structure of the molecular bridge.

Pyridazine-3,6-dithiol offers an intriguing structure for this purpose. The rigid, aromatic pyridazine core can facilitate electron transport via its π-system. Its electron-deficient nature may impart unique charge transport characteristics. Dithiol-terminated molecules have been shown to enhance conductance in nanoparticle arrays by orders of magnitude compared to monothiol linkers.[14] Therefore, pyridazine-3,6-dithiol could be used as a molecular wire or as a linker in conductive polymer networks.

Linker MoleculeStructure TypeExpected ConductanceKey Features
AlkanedithiolSaturated, FlexibleLowElectron transport via tunneling.
BenzenedithiolAromatic, RigidMediumπ-system facilitates transport.
Pyridazine-3,6-dithiol Heteroaromatic, Rigid Medium-High π-deficient core may modulate transport; potential for gating effects.
Conclusion and Future Outlook

Pyridazine-3,6-dithiol is a molecule of significant untapped potential in materials science. Although direct research on this specific compound is nascent, a robust scientific foundation built on the known chemistry of the pyridazine heterocycle and thiol functionalities allows for the confident prediction of its utility. The proposed applications—from creating porous, functional MOFs and precisely engineered surfaces to providing superior corrosion protection and enabling molecular-scale electronics—highlight the versatility of this unique chemical scaffold. This guide serves as a call to action for the research community to synthesize, characterize, and explore this promising molecule, paving the way for innovations across diverse scientific and technological fields.

References
  • Belghiti, M. E., et al. (2024). Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation. Journal of Adhesion Science and Technology. Available at: [Link]

  • Al-Owaedi, O. A., et al. (2017). Ordered arrays of gold nanoparticles crosslinked by dithioacetate linkers for molecular devices. Nanoscale. Available at: [Link]

  • Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. Available at: [Link]

  • Lee, M., et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research. Available at: [Link]

  • Wang, Y., et al. (2020). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Coordination Chemistry Reviews. Available at: [Link]

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015). Google Patents.
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  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc. Available at: [Link]

  • Smeu, M., et al. (2023). Controlling the spacing of the linked graphene oxide system with dithiol linkers under confinement. Nanoscale Advances. Available at: [Link]

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An In-Depth Technical Guide to the Electrochemical Behavior of 3,6-Dimercaptopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical behavior of 3,6-dimercaptopyridazine. Drawing upon established principles of thiol electrochemistry and data from analogous heterocyclic compounds, this document will explore the molecule's interactions at electrode interfaces, its redox characteristics, and its potential applications in various scientific and industrial fields. While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes related research to offer a robust predictive framework for its electrochemical properties.

Introduction: The Significance of this compound in Electrochemical Science

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science, with pyridazine derivatives being of particular interest due to their diverse biological and chemical properties.[1] this compound, a pyridazine substituted with two thiol groups, presents a unique combination of functionalities that suggest a rich and complex electrochemical behavior. The presence of thiol (-SH) groups facilitates strong interactions with metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs).[2] The pyridazine ring, with its two adjacent nitrogen atoms, offers additional coordination sites and can participate in redox processes.

This combination of a redox-active heterocyclic core and surface-active thiol groups makes this compound a compelling candidate for applications in:

  • Electrochemical Sensing: The formation of stable SAMs can be exploited for the development of selective and sensitive sensors.[3]

  • Corrosion Inhibition: The ability to form a protective layer on metal surfaces suggests its use as an effective corrosion inhibitor, a property demonstrated by its derivatives.[4]

  • Materials Science: The dithiol functionality opens up possibilities for electropolymerization, leading to the creation of novel conductive or redox-active polymers.

This guide will delve into the theoretical and practical aspects of the electrochemical behavior of this compound, providing researchers with the foundational knowledge to explore its potential.

The Electrode Interface: Self-Assembly and Surface Chemistry

A defining characteristic of thiols is their strong affinity for gold surfaces, leading to the spontaneous formation of organized, self-assembled monolayers.[2] For this compound, this process is anticipated to be a primary step in its interaction with a gold electrode.

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a SAM of this compound on a gold surface is driven by the strong covalent bond between sulfur and gold. The process can be visualized as follows:

SAM_Formation cluster_solution Solution Phase cluster_surface Gold Electrode Surface cluster_sam Self-Assembled Monolayer Molecule This compound Au_Surface Au(111) Surface Molecule->Au_Surface Adsorption & Covalent Au-S Bond Formation SAM Organized Monolayer Au_Surface->SAM Self-Organization Thiol_Oxidation Monomer Adsorbed this compound Oxidation Electrochemical Oxidation (-e-, -H+) Monomer->Oxidation Dimer Disulfide-linked Dimer/Polymer Oxidation->Dimer

Caption: Proposed electrochemical oxidation pathway of this compound.

The potential at which this oxidation occurs will be influenced by the pH of the solution, as the deprotonation of the thiol group is a key step in the oxidation process. It is anticipated that the oxidation potential will decrease with increasing pH.

Redox Activity of the Pyridazine Ring

The pyridazine ring itself can be electrochemically active. The reduction of pyridazine derivatives has been shown to lead to ring contraction and the formation of pyrroles. [4]The presence of the electron-donating mercapto groups is expected to influence the reduction potential of the pyridazine ring.

Expected Cyclic Voltammogram

A hypothetical cyclic voltammogram of this compound on a gold electrode in an aqueous electrolyte is presented below. This is a predictive representation based on the expected electrochemical processes.

Table 1: Predicted Electrochemical Events for this compound

Potential Region (vs. Ag/AgCl)Predicted Electrochemical ProcessReversibility
-0.2 to -0.6 VReductive desorption of the SAM from the gold surface.Irreversible
+0.2 to +0.6 VOxidation of the thiol groups to form disulfide bonds.Irreversible
More negative potentialsReduction of the pyridazine ring.Likely Irreversible

Electropolymerization: A Pathway to Novel Materials

The presence of two thiol groups in this compound makes it a suitable monomer for electropolymerization. The electrochemical oxidation of the thiol groups can lead to the formation of a polymer film on the electrode surface. The resulting polymer, poly(this compound), would be expected to possess interesting redox and conductive properties due to the conjugated pyridazine backbone and the disulfide linkages.

The electropolymerization can be achieved by repeatedly cycling the potential of the working electrode in a solution containing the monomer. The growth of the polymer film can be monitored by the increase in the peak currents with each successive cycle.

Electropolymerization_Workflow Start Prepare Electrolyte with Monomer CV_Cycling Cyclic Voltammetry (Repetitive Scans) Start->CV_Cycling Film_Growth Monitor Film Growth (Increase in Peak Currents) CV_Cycling->Film_Growth Film_Growth->CV_Cycling Continue Cycling Characterization Characterize Polymer Film (EIS, SEM, etc.) Film_Growth->Characterization

Caption: A generalized workflow for the electropolymerization of this compound.

Practical Applications of the Electrochemical Behavior

The unique electrochemical properties of this compound suggest its utility in several practical applications.

Corrosion Inhibition

The ability of this compound to form a dense, protective SAM on metal surfaces makes it a promising candidate for corrosion inhibition. A closely related compound, 3-chloro-6-mercaptopyridazine, has been shown to be an effective corrosion inhibitor for copper in acidic media. [5]The pyridazine derivative likely adsorbs onto the copper surface through both the sulfur and nitrogen atoms, forming a barrier that prevents the corrosive species from reaching the metal.

Electrochemical Sensors

The modification of electrode surfaces with this compound can be used to create electrochemical sensors. The thiol groups can be used to immobilize biomolecules or other recognition elements, while the electrochemical properties of the pyridazine ring can be used for signal transduction. For example, a sensor for heavy metal ions could be developed based on the coordination of the metal ions to the nitrogen and sulfur atoms of the immobilized this compound, leading to a measurable change in the electrochemical signal. [6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for SAM Formation and Characterization
  • Electrode Preparation: A gold disk electrode is polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). The electrode is then sonicated in ethanol and deionized water to remove any residual polishing material.

  • Electrochemical Cleaning: The electrode is electrochemically cleaned by cycling the potential in a 0.5 M H₂SO₄ solution until a stable and characteristic voltammogram for clean gold is obtained.

  • SAM Formation: The cleaned gold electrode is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a specified period (e.g., 1-24 hours).

  • Rinsing: After immersion, the electrode is thoroughly rinsed with the solvent to remove any non-adsorbed molecules.

  • Cyclic Voltammetry Characterization: The SAM-modified electrode is transferred to an electrochemical cell containing a redox probe (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl). A cyclic voltammogram is recorded and compared to that of a bare gold electrode.

  • Electrochemical Impedance Spectroscopy Characterization: An EIS measurement is performed on the SAM-modified electrode in the same redox probe solution. The Nyquist plot is recorded and analyzed.

Protocol for Electropolymerization
  • Electrolyte Preparation: An electrolyte solution is prepared containing the this compound monomer (e.g., 10 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable aprotic solvent (e.g., acetonitrile).

  • Electropolymerization: A working electrode (e.g., glassy carbon or gold) is immersed in the electrolyte solution. The potential is cycled repeatedly between suitable limits (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

  • Film Characterization: After electropolymerization, the electrode is rinsed with the solvent and transferred to a monomer-free electrolyte solution. The electrochemical properties of the polymer film are then characterized using CV and EIS. The surface morphology of the film can be examined using techniques such as scanning electron microscopy (SEM).

Conclusion and Future Outlook

While this guide has provided a comprehensive overview of the expected electrochemical behavior of this compound based on established principles and the study of analogous compounds, further experimental investigation is crucial to fully elucidate its properties. The rich interplay of its thiol groups and pyridazine core suggests a wide range of possibilities for fundamental research and practical applications. Future work should focus on obtaining direct experimental data on its redox potentials, the mechanism of its surface interactions, and the properties of its electropolymerized films. Such studies will undoubtedly unlock the full potential of this versatile molecule in the fields of electrochemistry, materials science, and beyond.

References

  • Cai, Q., & Khoo, S. B. (1997). Electrochemical Polymerization and Depolymerization of 2,5-Dimercapto-1,3,4-thiadiazole. QCM and Spectroscopic Analysis. The Journal of Physical Chemistry B, 101(38), 7556–7562. [Link]

  • Chetouani, A., Hammouti, B., Aouniti, A., Benkaddour, M., & Kertit, S. (2004). Corrosion inhibition of copper in nitric acid by 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine. Applied Surface Science, 230(1-4), 299-307. (Note: This is an example of a related compound's application, a direct link for the specific 3-chloro-6-mercaptopyridazine paper was not available in the search results).
  • Díaz, A. F., Castillo, J. I., Logan, J. A., & Lee, W. Y. (1981). Electrochemistry of conducting polypyrrole films. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 129(1-2), 115-132.
  • Finklea, H. O. (1996). Electrochemistry of self-assembled monolayers of thiols and related compounds on gold. In A. J. Bard & I. Rubinstein (Eds.), Electroanalytical Chemistry (Vol. 19, pp. 109-335). Marcel Dekker.
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  • Tallec, A., & Le Gall, T. (2007). Functionalized 2,5-Dipyridinylpyrroles by Electrochemical Reduction of 3,6-Dipyridinylpyridazine Precursors. European Journal of Organic Chemistry, 2007(23), 3829-3837. [Link]

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3,6-Dimercaptopyridazine: A Versatile Ligand for Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,6-dimercaptopyridazine, a fascinating and highly versatile ligand in the field of coordination chemistry. We will delve into its synthesis, structural nuances, and its remarkable ability to form a diverse array of metal complexes. This guide will serve as a valuable resource for researchers and professionals, offering not only theoretical insights but also practical, field-proven protocols for the synthesis and application of materials based on this intriguing molecule. We will explore its potential in catalysis, sensing, and materials science, supported by in-text citations and a complete reference list for further exploration.

Introduction: The Allure of Pyridazine-Based Ligands

Nitrogen-containing heterocycles are fundamental building blocks in modern chemistry, forming the core of many essential biological molecules and a vast range of synthetic compounds.[1] Among these, the pyridazine moiety has garnered significant attention due to its unique electronic properties and its capacity to act as a versatile scaffold for the design of sophisticated ligands. These ligands are instrumental in the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with tailored functionalities.[2] The introduction of donor atoms, such as sulfur, onto the pyridazine ring dramatically expands its coordination capabilities, opening up new avenues for the creation of novel materials with interesting catalytic, sensing, and electronic properties.

This guide focuses specifically on this compound, a ligand characterized by the presence of two thiol groups on the pyridazine ring. This unique combination of a nitrogen-containing heterocycle with soft sulfur donor atoms makes it an exceptional candidate for coordinating with a wide range of metal ions, particularly those with a preference for sulfur ligation.

Synthesis and Structural Elucidation of this compound

The journey to harnessing the potential of this compound begins with its synthesis. A robust and scalable synthetic route is paramount for its widespread application. The most common and efficient pathway commences with the readily available starting material, maleic hydrazide (3,6-dihydroxypyridazine).

Synthesis of the Precursor: 3,6-Dichloropyridazine

The initial step involves the conversion of maleic hydrazide to 3,6-dichloropyridazine. This transformation is typically achieved through chlorination using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add maleic hydrazide (1 equivalent).

  • Addition of Chlorinating Agent: Under a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) (at least 3 equivalents). The reaction is exothermic and should be performed with caution.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3,6-dichloropyridazine as a white to off-white solid.[3]

Diagram of the Synthesis of 3,6-Dichloropyridazine

G MaleicHydrazide Maleic Hydrazide (3,6-Dihydroxypyridazine) Dichloropyridazine 3,6-Dichloropyridazine MaleicHydrazide->Dichloropyridazine Reflux POCl3 POCl₃

Caption: Synthesis of 3,6-dichloropyridazine from maleic hydrazide.

Synthesis of this compound

The conversion of 3,6-dichloropyridazine to this compound involves a nucleophilic substitution reaction where the chlorine atoms are displaced by thiol groups. A common and effective method utilizes sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The reaction with thiourea proceeds through the formation of a thiouronium salt intermediate, which is then hydrolyzed to the desired thiol.[7]

Experimental Protocol: Synthesis of this compound [7]

  • Reaction with Thiourea: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) and thiourea (2.2 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling, add a solution of sodium hydroxide (excess) to the reaction mixture and reflux for an additional 1-2 hours to hydrolyze the thiouronium salt intermediate.

  • Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent to obtain the pure ligand.

Tautomerism: A Key Structural Feature

An essential aspect of this compound is its existence in different tautomeric forms. In aqueous solution, the predominant form is the 3-mercaptopyridazine-6-thione tautomer. This thione-thiol tautomerism plays a crucial role in its coordination behavior and the properties of its metal complexes.

Diagram of Tautomeric Forms of this compound

G Dithiol This compound (Dithiol form) ThioneThiol 6-Mercaptopyridazine-3(2H)-thione (Thione-thiol form) Dithiol->ThioneThiol Tautomerization

Caption: Tautomeric equilibrium of this compound.

Coordination Chemistry: A Ligand of Remarkable Versatility

The true potential of this compound is realized in its ability to coordinate with a wide variety of metal ions. The presence of both nitrogen and sulfur donor atoms allows for diverse coordination modes, leading to the formation of mononuclear complexes, multinuclear clusters, and extended coordination polymers. The soft nature of the sulfur donors makes this ligand particularly suitable for binding to soft and borderline metal ions such as Cu(I), Cu(II), Ag(I), Ni(II), and Hg(II).

Coordination Modes

This compound can coordinate to metal centers in several ways:

  • Monodentate: Coordination through one of the sulfur atoms.

  • Bidentate Chelating: Coordination through a nitrogen and a sulfur atom, forming a stable five- or six-membered ring.

  • Bidentate Bridging: Bridging two metal centers through its two sulfur atoms or through a nitrogen and a sulfur atom.

  • Tridentate or Tetradentate Bridging: In its deprotonated form, it can bridge multiple metal centers, leading to the formation of coordination polymers.

Diagram of Coordination Modes

G cluster_0 Bidentate Chelating cluster_1 Bidentate Bridging M1 M N1 N M1->N1 S1 S M1->S1 M2 M S2 S M2->S2 M3 M S3 S M3->S3

Caption: Common coordination modes of this compound.

Synthesis of Metal Complexes: Representative Protocols

The synthesis of metal complexes with this compound is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent.

Experimental Protocol: Synthesis of a Copper(II) Complex

  • Ligand Solution: Dissolve this compound (2 equivalents) in a solvent such as ethanol or methanol. The addition of a weak base like triethylamine can facilitate the deprotonation of the thiol groups.

  • Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, for example, copper(II) chloride or copper(II) acetate (1 equivalent), in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Isolation: The resulting complex often precipitates out of the solution. The precipitate can be collected by filtration, washed with the solvent, and dried under vacuum. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by layering techniques.[1][2]

Experimental Protocol: Synthesis of a Nickel(II) Complex [8][9]

  • Reaction Mixture: Combine this compound (2 equivalents) and a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride (1 equivalent), in a solvent like dimethylformamide (DMF) or ethanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Isolation and Purification: After cooling, the precipitated complex is collected by filtration, washed with the solvent, and dried. Recrystallization from a suitable solvent may be necessary for further purification. Spectroscopic techniques such as IR, UV-Vis, and NMR can be used for characterization.[10][11]

Table 1: Spectroscopic Data for Representative Metal Complexes

ComplexIR (cm⁻¹) ν(C=S)IR (cm⁻¹) ν(M-S)UV-Vis (nm) λmax
Cu(II) Complex ~1050-1100~300-400~450 (d-d), ~350 (LMCT)
Ni(II) Complex ~1050-1100~300-400~600 (d-d), ~400 (LMCT)

Applications in Catalysis and Sensing

The unique structural and electronic properties of this compound-based metal complexes make them promising candidates for a range of applications, particularly in catalysis and chemical sensing.

Catalysis

Transition metal complexes are widely used as catalysts in a variety of organic transformations.[12] The presence of both nitrogen and sulfur donor sites in this compound can stabilize metal centers in different oxidation states, a key requirement for many catalytic cycles. For instance, palladium or nickel complexes of this ligand could potentially be active catalysts for cross-coupling reactions. Furthermore, the ability to form robust coordination polymers opens up possibilities for developing heterogeneous catalysts that are easily recoverable and reusable.

Potential Application: Catalytic Hydrogenation

Iron, cobalt, or nickel complexes of this compound could be investigated for their catalytic activity in hydrogenation reactions.[13][14][15] The ligand's ability to potentially store hydrogen atoms could lead to novel catalytic pathways.

Diagram of a Proposed Catalytic Cycle

G Catalyst [M(L)n] Intermediate2 [M(L)n(Substrate)] Catalyst->Intermediate2 + Substrate Substrate Substrate (e.g., Alkyne) H2 H₂ Product Product (e.g., Alkene) Intermediate1 [M(L)n(H)₂] Intermediate1->Product - Catalyst Intermediate2->Intermediate1 + H₂

Caption: A simplified proposed catalytic cycle for hydrogenation.

Chemical Sensing

The strong affinity of the thiol groups for heavy metal ions makes this compound an excellent candidate for the development of chemical sensors.[16][17] Upon binding to a metal ion, the electronic properties of the ligand and its complexes can change, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Application: Electrochemical Sensing of Heavy Metal Ions

A modified electrode incorporating this compound or its coordination polymer can be used for the electrochemical detection of heavy metal ions like lead(II) or mercury(II).[18][19][20][21] The thiol groups can selectively bind to the metal ions, and the resulting complex can be detected electrochemically, for example, by square wave anodic stripping voltammetry.

Experimental Protocol: Fabrication of a Modified Electrode for Lead(II) Detection

  • Electrode Preparation: Polish a glassy carbon electrode (GCE) to a mirror finish.

  • Modification: Drop-cast a solution of a this compound-based coordination polymer onto the GCE surface and allow the solvent to evaporate.

  • Preconcentration: Immerse the modified electrode in the sample solution containing lead(II) ions for a specific time to allow the accumulation of lead ions on the electrode surface.

  • Detection: Transfer the electrode to an electrochemical cell containing a blank electrolyte solution and perform square wave anodic stripping voltammetry to measure the stripping peak current of lead. The peak current will be proportional to the concentration of lead(II) in the sample.

Application: Fluorescent Sensing of Mercury(II)

A fluorescent metal complex of this compound could be designed to act as a "turn-off" or "turn-on" fluorescent sensor for mercury(II) ions.[16][17] The binding of mercury(II) to the sulfur atoms could quench the fluorescence of the complex or, in a different design, restrict intramolecular rotation, leading to fluorescence enhancement.

Conclusion and Future Outlook

This compound is a ligand with immense and largely untapped potential in coordination chemistry. Its straightforward synthesis, rich tautomeric behavior, and versatile coordination capabilities make it a valuable tool for the design of novel functional materials. While this guide has provided a foundational understanding and practical protocols, the exploration of this ligand's full potential is still in its early stages. Future research should focus on:

  • Expanding the range of metal complexes: Synthesizing and characterizing complexes with a wider variety of transition metals, lanthanides, and actinides.

  • Detailed structural studies: Obtaining more crystal structures to fully understand the coordination preferences of the ligand.

  • Exploring catalytic applications: Systematically investigating the catalytic activity of its metal complexes in various organic transformations.

  • Developing advanced sensors: Designing and optimizing highly sensitive and selective sensors for environmental and biological applications.

The continued investigation of this compound and its derivatives promises to yield exciting discoveries and contribute significantly to the advancement of coordination chemistry and materials science.

References

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Methodological & Application

Application Notes and Protocols for 3,6-Dimercaptopyridazine as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Copper Corrosion

Copper and its alloys are indispensable materials in a vast array of industrial and technological applications, prized for their excellent thermal and electrical conductivity, malleability, and inherent resistance to corrosion in many environments.[1] However, in the presence of aggressive media, such as acidic solutions or environments containing chlorides, copper is susceptible to significant degradation.[2] This corrosion can lead to premature failure of components, costly downtime, and potential environmental hazards. The development of effective corrosion inhibitors is therefore a critical area of research aimed at extending the service life and reliability of copper-based systems.[3]

Organic corrosion inhibitors, particularly those containing heteroatoms like nitrogen and sulfur, have shown great promise in protecting copper.[4][5] These molecules can adsorb onto the copper surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion.[6] This document provides a detailed guide to the application and evaluation of 3,6-dimercaptopyridazine as a potent corrosion inhibitor for copper. Its unique molecular structure, featuring a pyridazine ring and two thiol groups, suggests a strong potential for forming a robust, protective film on the copper surface.

Mechanism of Action: The Protective Shield of this compound

The efficacy of this compound as a corrosion inhibitor for copper is rooted in its ability to form a stable, passivating film on the metal surface. This protective layer acts as a physical barrier, isolating the copper from the corrosive environment. The mechanism is believed to involve the following key steps:

  • Adsorption: The this compound molecules are initially adsorbed onto the copper surface. This adsorption is facilitated by the presence of nitrogen and sulfur heteroatoms, which can coordinate with the copper atoms.[5]

  • Film Formation: The adsorbed inhibitor molecules then form a complex with copper ions, leading to the formation of a polymeric film.[7] The thiol (-SH) groups are particularly reactive and are thought to play a crucial role in bonding to the copper surface, potentially forming strong Cu-S bonds.[6]

  • Barrier Protection: This resulting film is dense and hydrophobic, effectively blocking the active sites for both anodic (copper dissolution) and cathodic (oxygen reduction) reactions, thus stifling the overall corrosion process.[4]

The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a copper surface.

G cluster_surface Copper Surface cluster_film Protective Film Formation H+ H+ Copper Copper (Cu) H+->Copper Anodic Dissolution (Cu → Cu²⁺ + 2e⁻) Cl- Cl⁻ O2 O₂ O2->Copper Cathodic Reaction (O₂ + 4H⁺ + 4e⁻ → 2H₂O) Inhibitor This compound Inhibitor->Copper Adsorption via N and S atoms Protective_Film Formation of a stable Cu-Inhibitor complex film Copper->Protective_Film Inhibitor molecules form a barrier

Caption: Proposed mechanism of copper corrosion inhibition by this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for evaluating the corrosion inhibition performance of this compound on copper.

Preparation of Copper Specimens

Accurate and reproducible results depend on the meticulous preparation of the copper specimens.

Materials:

  • Copper coupons or electrodes (e.g., 99.9% pure copper)

  • Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1000, 1200)[8]

  • Polishing cloth

  • Alumina powder (e.g., 0.05 µm) or diamond paste

  • Acetone

  • Ethanol

  • Distilled or deionized water

  • Ultrasonic bath

  • Hot air dryer

Procedure:

  • Mechanically grind the copper specimens using successive grades of SiC abrasive paper, starting from a coarser grit and moving to a finer grit.[9]

  • After grinding, polish the specimens with a polishing cloth and alumina powder or diamond paste to achieve a mirror-like finish.

  • Thoroughly rinse the polished specimens with distilled water.

  • Degrease the specimens by sonicating in acetone for 5-10 minutes, followed by sonicating in ethanol for 5-10 minutes.[10]

  • Rinse again with distilled water.

  • Dry the specimens in a stream of hot air and store them in a desiccator until use.

Electrochemical Measurements

Electrochemical techniques provide rapid and quantitative data on the corrosion rate and the inhibitor's efficiency.[11] A standard three-electrode setup is used for these measurements.[12]

Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Electrochemical cell

  • Working electrode (prepared copper specimen)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum grid or graphite rod)[13]

  • Corrosive medium (e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution)

  • This compound inhibitor solution of various concentrations

Workflow Diagram:

G cluster_prep Preparation cluster_setup Electrochemical Cell Setup cluster_measurements Measurements cluster_analysis Data Analysis Sample_Prep Prepare Copper Electrode Cell Assemble Three-Electrode Cell: - Working Electrode (Cu) - Reference Electrode (SCE) - Counter Electrode (Pt) Sample_Prep->Cell Solution_Prep Prepare Corrosive Solution with/without Inhibitor Solution_Prep->Cell OCP Open Circuit Potential (OCP) Stabilization Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP Analysis Determine: - Corrosion Rate - Inhibition Efficiency - Adsorption Isotherm PDP->Analysis

Caption: Workflow for electrochemical evaluation of the corrosion inhibitor.

a) Potentiodynamic Polarization (PDP)

This technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[14][15]

Protocol:

  • Assemble the three-electrode cell with the prepared copper working electrode, reference electrode, and counter electrode in the corrosive solution without the inhibitor.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[9][16]

  • Repeat the measurement for different concentrations of this compound added to the corrosive solution.

  • Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes by extrapolating the linear portions of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.[12][17]

Protocol:

  • Set up the electrochemical cell as described for the PDP measurements.

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[13][16]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Fit the experimental data to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[8][18]

  • The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance; a larger diameter indicates better corrosion inhibition.[1]

  • Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Surface Analysis Techniques

Surface analysis techniques provide visual and chemical information about the protective film formed by the inhibitor on the copper surface.[11]

a) Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the copper specimens before and after exposure to the corrosive environment with and without the inhibitor.

Protocol:

  • Immerse prepared copper specimens in the corrosive solution with and without the optimal concentration of this compound for a specified period (e.g., 24 hours).

  • Gently rinse the specimens with distilled water and dry them.

  • Mount the specimens on SEM stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Acquire SEM images at various magnifications to observe the surface topography. A smoother surface in the presence of the inhibitor indicates effective protection.[19]

b) X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements in the protective film.[1][20]

Protocol:

  • Prepare copper specimens as for SEM analysis.

  • Introduce the specimens into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey scans to identify the elements present on the surface.

  • Obtain high-resolution spectra for the elements of interest, such as Cu 2p, N 1s, and S 2p, to determine their chemical states and bonding environments.[21][22] The presence of N-Cu and S-Cu bonds would provide evidence of chemisorption.[4][6]

Data Presentation

The quantitative data obtained from the electrochemical measurements can be summarized in tables for easy comparison.

Table 1: Potentiodynamic Polarization Parameters for Copper in Corrosive Medium with and without this compound

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (IE%)
0 (Blank)-
0.1
0.5
1.0
5.0

Table 2: Electrochemical Impedance Spectroscopy Parameters for Copper in Corrosive Medium with and without this compound

Inhibitor Concentration (mM)Rs (Ω cm²)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)-
0.1
0.5
1.0
5.0

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for copper in aggressive environments. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to systematically evaluate its performance. Through a combination of electrochemical measurements and surface analysis techniques, a detailed understanding of the inhibition mechanism and efficiency can be achieved, paving the way for its application in various industrial settings to mitigate the detrimental effects of copper corrosion.

References

  • ASTM International. (n.d.). ASTM D130: Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test.
  • Antic, D., et al. (2016). In-situ Scanning Micro-Electrochemical Characterization of Corrosion Inhibitors on Copper. International Journal of Electrochemical Science, 11, 4110-4123.
  • Benguerba, Y., et al. (2022). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. RSC Advances, 12, 25485-25501.
  • Singh, A., et al. (2021). Surface Characterization Techniques in Corrosion Inhibition Research. In Corrosion Inhibitors in the Oil and Gas Industry. IntechOpen.
  • Fayomi, O. S. I., et al. (2020). Potentiodynamic Polarization and Gravimetric Evaluation of Corrosion of Copper in 2M H2SO4 and its inhibition with Ammonium Dichromate.
  • Benguerba, Y., et al. (2022).
  • El-Haddad, M. N. (2014). Potentiodynamic polarization plots for copper during 1 h exposure time to 3.0% NaCl without or with various concentrations of PPO.
  • Ma, H., et al. (2011). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • Alfa Chemistry. (n.d.). Copper Corrosion Test and the Test Method.
  • Kumar, S., et al. (2017). Copper Strip Corrosion Test for Different Fluid Samples.
  • Nye Lubricants. (2016, March 22). Lubricant Testing 101: Copper Corrosion. YouTube.
  • Widger, L. R., & Bruno, T. J. (2006). The ASTM Copper Strip Corrosion Test: Application to Propane with Carbonyl Sulfide and Hydrogen Sulfide. National Institute of Standards and Technology.
  • Costa, D., et al. (2001). Quantitative characterization of protective films grown on copper in the presence of different triazole derivative inhibitors.
  • Bastos, A. C., et al. (2006). Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper.
  • Salim, R., et al. (2024). Protection of copper in contact with an aggressive medium using various inhibitors: review. Journal of Molecular Structure, 1301, 137357.
  • Fadel, M., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. Journal of Molecular Liquids, 280, 243-254.
  • Gdowik, A., & Bereket, G. (2023). Optimizing Experimental Immersion Protocol for SEBS Coating Formation on Copper Surfaces Using Response Surface Methodology.
  • Sabri, M. F. M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318.
  • Fadel, M., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel. Semantic Scholar.
  • Khelifa, A., et al. (2004). Summary of impedance spectroscopy results for polished copper and copper covered with corrosion products.
  • Wang, X., et al. (2021). Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid.
  • Fadel, M., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational.
  • Biesinger, M. C. (2017). Advanced analysis of copper X-ray photoelectron spectra.
  • Zhang, D., et al. (2023). Electrochemical Impedance Spectroscopy (EIS) Explanation of Single Crystal Cu(100)/Cu(111) in Different Corrosion Stages.
  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28.
  • Srivastva, S., et al. (1995). Inhibition of corrosion of copper by 2,5-dimercapto-1,3,4-thiadiazole in 3.5% NaCl solution. Journal of Applied Electrochemistry, 25, 839-844.
  • Abdallah, M., et al. (2021). Synthesis, Characterization, and Corrosion Inhibition Potential of Novel Thiosemicarbazone on Mild Steel in Sulfuric Acid Environment.
  • Biesinger, M. C. (2017). Advanced analysis of copper X-ray photoelectron spectra. Surface Science Western.
  • Verma, C., et al. (2021).
  • Qin, T., et al. (2011). Corrosion inhibition of copper by 2,5-dimercapto-1,3,4-thiadiazole monolayer in acidic solution. INIS-IAEA.
  • Petrovic, M. B., & Antonijevic, M. M. (2015). Copper Corrosion Inhibitors. Period 2008-2014. A Review. International Journal of Electrochemical Science, 10, 1027-1053.
  • Kumar, H., et al. (2021). Corrosion Inhibition Properties of Thiazolidinedione Derivatives for Copper in 3.5 wt.% NaCl Medium.
  • Wang, Y., et al. (2021). Corrosion Inhibition and the Synergistic Effect of Three Different Inhibitors on Copper Surface. Journal of The Electrochemical Society, 168(5), 051504.
  • Finšgar, M., & Milošev, I. (2010). Enhanced Corrosion Inhibition of Copper in Acidic Environment by Cathodic Control of Interface Formation with 2-Mercaptobenzothiazole.
  • Lamghafri, S., et al. (2025). Corrosion inhibition performance and adsorption properties of a novel imidazopyridine derivative for copper and mild steel in acidic medium.
  • Zhang, Y., et al. (2015). XPS spectra of (a) Cu 2p and (b) Se 3d of as-prepared Cu 2−x Se.

Sources

Protocol for Surface Functionalization with 3,6-Dimercaptopyridazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the surface functionalization of gold substrates with 3,6-dimercaptopyridazine. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for creating well-defined, functionalized surfaces. The protocol covers all stages from substrate preparation and self-assembled monolayer (SAM) formation to thorough characterization of the modified surface. By explaining the scientific principles behind each step, this guide aims to empower users to not only successfully implement the protocol but also to adapt it to their specific research needs.

Introduction: The Versatility of this compound for Surface Engineering

Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of interfacial properties for a vast array of applications, from biosensors to drug delivery systems.[1][2] Among the diverse chemical toolkits available for surface modification, self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces, particularly gold, have emerged as a powerful and versatile platform.[3] The strong, covalent-like interaction between sulfur and gold provides a stable and well-defined anchor for a variety of functional molecules.[4]

This application note focuses on this compound, a heterocyclic dithiol that offers unique advantages for surface functionalization. The presence of two thiol groups allows for a potentially more stable surface attachment compared to monothiols, by forming a chelating bond with the gold surface or by cross-linking adjacent molecules.[5] Furthermore, the pyridazine ring, with its two nitrogen atoms, introduces a rich chemical functionality. These nitrogen atoms can act as coordination sites for metal ions, hydrogen bond acceptors, or sites for further chemical modification, making this compound an excellent candidate for the development of highly specific and responsive surfaces. The derivatives of pyridazine have shown significant promise in various therapeutic areas, including as antimicrobial and antitumor agents.[6]

The successful formation of a high-quality SAM is critically dependent on a meticulous experimental protocol. This guide provides a step-by-step methodology, grounded in established principles of surface chemistry, to ensure the creation of reproducible and well-characterized this compound-functionalized surfaces.

Materials and Reagents

To ensure the highest quality and reproducibility of the surface functionalization, it is imperative to use high-purity reagents and meticulously clean substrates.

Reagent/Material Grade/Purity Recommended Supplier Notes
This compound>95%Major Chemical SuppliersStore in a cool, dark, and dry place.
Gold-coated substrates-e.g., Silicon wafer with Ti/Au (10/100 nm)Substrates should be smooth and free of defects.
Ethanol (EtOH)Anhydrous, >99.5%Sigma-Aldrich, VWR, etc.Use from a freshly opened bottle to minimize water content.
Sulfuric Acid (H₂SO₄)ACS Reagent Grade, 95-98%Fisher Scientific, etc.Caution: Highly corrosive.
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂O, ACS Reagent GradeSigma-Aldrich, etc.Caution: Strong oxidizer.
Deionized (DI) Water>18 MΩ·cm--
Nitrogen Gas (N₂)High Purity (>99.998%)-For drying substrates.

Molecular Information for this compound:

Property Value Source
Molecular Formula C₄H₄N₂S₂PubChem
Molecular Weight 144.22 g/mol PubChem[3]
Solubility Soluble in alkaline solutions and ethanol.Benchchem[7]

Experimental Protocol: Formation of a this compound SAM

This protocol is designed for the functionalization of gold-coated silicon wafers but can be adapted for other gold substrates. The entire process should be performed in a clean environment, preferably within a fume hood, to minimize contamination.

Substrate Cleaning: The Foundation for a Perfect Monolayer

The quality of the SAM is directly dependent on the cleanliness of the gold surface. Organic contaminants can prevent the formation of a well-ordered monolayer. The following piranha solution cleaning method is highly effective but must be performed with extreme caution due to its hazardous nature.

Piranha Solution Cleaning Protocol:

  • Preparation of Piranha Solution: In a clean glass beaker, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. EXTREME CAUTION: Piranha solution is a strong oxidant and is highly corrosive. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Prepare the solution in a fume hood.

  • Substrate Immersion: Using clean, non-metallic tweezers, immerse the gold substrates in the piranha solution for 10-15 minutes. You should observe bubbling as the solution reacts with organic residues.

  • Rinsing: Carefully remove the substrates from the piranha solution and rinse them copiously with deionized (DI) water.

  • Final Rinse and Drying: Rinse the substrates with anhydrous ethanol to remove any remaining water. Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: The cleaned substrates should be used immediately for the functionalization step to prevent re-contamination from the ambient environment.

Causality: Piranha solution effectively removes organic contaminants by hydroxylation and subsequent oxidation, leaving a highly reactive and clean gold surface ready for SAM formation.

Preparation of the Functionalization Solution

The concentration of the this compound solution is a critical parameter that influences the rate of SAM formation and the quality of the resulting monolayer. A concentration of 1 mM in anhydrous ethanol is a good starting point.

Solution Preparation Steps:

  • Calculate the Required Mass: To prepare a 1 mM solution, calculate the mass of this compound needed using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 10 mL of a 1 mM solution: Mass = 0.001 mol/L x 0.010 L x 144.22 g/mol = 0.00144 g (or 1.44 mg)

  • Dissolution: Weigh the calculated amount of this compound and dissolve it in the desired volume of anhydrous ethanol in a clean glass vial.

  • Sonication (Optional): If the compound does not dissolve readily, sonicate the solution for 5-10 minutes to ensure complete dissolution.

Causality: The use of anhydrous ethanol is crucial as water can interfere with the self-assembly process and introduce defects in the monolayer. A 1 mM concentration provides a sufficient supply of molecules to the surface for efficient SAM formation without excessive physisorption.[8]

Self-Assembly Process: Building the Monolayer

The self-assembly process occurs spontaneously when the clean gold substrate is exposed to the dithiol solution.

Immersion Protocol:

  • Substrate Immersion: Place the clean, dry gold substrates in a clean glass container (e.g., a petri dish or a vial).

  • Add Functionalization Solution: Add enough of the 1 mM this compound solution to completely submerge the substrates.

  • Incubation: Cover the container to prevent solvent evaporation and contamination. Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free environment. Longer incubation times generally lead to more ordered and stable monolayers.[5]

  • Rinsing: After the incubation period, carefully remove the substrates from the solution using clean tweezers. Rinse the functionalized surfaces thoroughly with fresh anhydrous ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

Causality: The 24-48 hour incubation period allows the system to reach thermodynamic equilibrium, resulting in a well-ordered and densely packed monolayer. The rinsing step is critical to remove loosely bound molecules that could interfere with subsequent applications.

G cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_sam Self-Assembly sub_clean Gold Substrate Cleaning (Piranha Solution) sub_rinse Rinse with DI Water & Ethanol sub_clean->sub_rinse sub_dry Dry with N₂ sub_rinse->sub_dry sam_immerse Immerse Substrate in Solution sub_dry->sam_immerse sol_weigh Weigh this compound sol_dissolve Dissolve in Anhydrous Ethanol (1 mM) sol_weigh->sol_dissolve sol_dissolve->sam_immerse sam_incubate Incubate for 24-48 hours sam_immerse->sam_incubate sam_rinse Rinse with Ethanol sam_incubate->sam_rinse sam_dry Dry with N₂ sam_rinse->sam_dry Functionalized Surface Functionalized Surface sam_dry->Functionalized Surface

Figure 1: Experimental workflow for the surface functionalization of gold with this compound.

Characterization of the Functionalized Surface

Thorough characterization is essential to confirm the successful formation of the this compound SAM and to assess its quality. The following techniques provide complementary information about the chemical composition, structure, and properties of the modified surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.

Expected XPS Signatures:

Element Core Level Expected Binding Energy (eV) Interpretation
SulfurS 2p~162-164 eVThe S 2p peak can be deconvoluted into two components, S 2p₃/₂ and S 2p₁/₂, separated by ~1.2 eV. The binding energy in this range is characteristic of thiolate species bonded to a gold surface (Au-S).[1]
NitrogenN 1s~399-401 eVThe presence of a nitrogen peak confirms the immobilization of the pyridazine ring on the surface.
CarbonC 1s~284-286 eVThe C 1s spectrum will show contributions from the carbon atoms in the pyridazine ring.
GoldAu 4f~84.0 eV (Au 4f₇/₂) and ~87.7 eV (Au 4f₅/₂)These are the characteristic binding energies for metallic gold.

Self-Validation: The presence of both sulfur and nitrogen peaks in the expected binding energy ranges, along with the attenuation of the gold signal from the underlying substrate, provides strong evidence for the successful formation of the this compound monolayer.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a powerful technique for identifying the functional groups present on a surface.

Expected Vibrational Modes:

Wavenumber Range (cm⁻¹) Vibrational Mode Interpretation
~3100-3000C-H stretchingAromatic C-H stretches from the pyridazine ring.
~1600-1400C=C and C=N stretchingVibrations associated with the pyridazine ring structure.
~1300-1000In-plane C-H bendingFurther confirmation of the pyridazine ring.
~2600-2550S-H stretchingThe absence or significant reduction of a peak in this region indicates the formation of the Au-S bond, as the S-H bond is cleaved upon chemisorption.

Self-Validation: The presence of characteristic pyridazine ring vibrations and the disappearance of the S-H stretching mode confirm the covalent attachment of the molecule to the gold surface.

Contact Angle Goniometry

Contact angle goniometry is a simple yet effective technique for assessing the hydrophobicity/hydrophilicity of a surface, which is directly related to the chemical nature of the outermost layer.[9][10]

Expected Results:

  • Bare Gold: A clean, bare gold surface is relatively hydrophilic, with a water contact angle typically in the range of 60-80 degrees.

  • Functionalized Surface: The pyridazine ring is expected to impart a more hydrophobic character to the surface compared to bare gold. The exact contact angle will depend on the orientation of the molecules in the SAM. An increase in the water contact angle after functionalization is a good indicator of successful monolayer formation.

Self-Validation: A consistent and reproducible increase in the water contact angle across the surface indicates the formation of a uniform monolayer.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a sensitive electrochemical technique used to probe the interfacial properties of a modified electrode.[11][12] By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured.

Experimental Setup and Interpretation:

  • Redox Probe: A solution containing a well-behaved redox couple, such as [Fe(CN)₆]³⁻/⁴⁻, is typically used as the electrolyte.

  • Nyquist Plot: The impedance data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

    • Bare Gold Electrode: A bare gold electrode will typically show a small semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, representing diffusion-limited behavior.

    • SAM-Modified Electrode: A well-formed SAM acts as a barrier to electron transfer. This will result in a significant increase in the diameter of the semicircle in the Nyquist plot, indicating a much larger charge transfer resistance.

Self-Validation: A dramatic increase in the charge transfer resistance after functionalization confirms the formation of a compact and insulating monolayer that effectively blocks the access of the redox probe to the electrode surface.

G cluster_surface Functionalized Gold Surface cluster_techniques Characterization Techniques cluster_info Information Obtained surface Au-S-(C₄H₂N₂)-SH XPS XPS surface->XPS FTIR ATR-FTIR surface->FTIR ContactAngle Contact Angle surface->ContactAngle EIS EIS surface->EIS Composition Elemental Composition (S, N, C, Au) XPS->Composition Bonding Chemical Bonding (Au-S, Pyridazine Ring) FTIR->Bonding Wettability Surface Energy (Hydrophobicity) ContactAngle->Wettability Barrier Electron Transfer Barrier (Monolayer Integrity) EIS->Barrier

Figure 2: Logical relationship between the functionalized surface and the information obtained from various characterization techniques.

Troubleshooting

Problem Possible Cause Solution
Low coverage or patchy monolayer Incomplete cleaning of the substrate.Ensure a thorough cleaning procedure. Consider extending the piranha solution treatment time or using an alternative cleaning method like UV-ozone treatment.
Contaminated functionalization solution.Use high-purity reagents and solvents. Prepare fresh solutions before each use.
Insufficient incubation time.Increase the incubation time to 48 hours or longer to allow for better monolayer ordering.
Inconsistent results between samples Variations in substrate quality.Use substrates from the same batch with consistent surface roughness.
Inconsistent cleaning or rinsing procedures.Standardize all steps of the protocol and ensure they are performed consistently for each sample.
No evidence of monolayer formation Inactive this compound.Ensure the compound has been stored correctly. Consider purchasing a fresh batch.
Incorrect solvent.While ethanol is generally suitable, for some pyridazine derivatives, solubility might be an issue. Confirm the solubility of your specific compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the surface functionalization of gold with this compound. By following the detailed steps for substrate cleaning, solution preparation, and self-assembly, researchers can reliably create high-quality, functionalized surfaces. The inclusion of a suite of characterization techniques allows for the thorough validation of the resulting monolayer, ensuring its suitability for downstream applications in areas such as biosensing, drug delivery, and molecular electronics. The principles and methodologies outlined herein can be adapted and extended to other dithiol-based functionalization systems, providing a solid foundation for advanced surface engineering.

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  • Lasia, A. (2021). Electrochemical Impedance Spectroscopy A Tutorial. ACS Measurement Science Au, 1(2), 74–90.
  • Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • AFM4NanoMedBio. (2013).
  • Santos, A., & de Oliveira, M. C. F. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Chemosensors, 10(3), 93.
  • ResearchGate. (2009). Gold Film Surface Preparation for Self-Assembled Monolayer Studies.
  • Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode.
  • Volpe, C. D., & Siboni, S. (2018). Surface-wetting characterization using contact-angle measurements.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Benchchem. (n.d.). This compound.
  • Law, K.-Y. (2018). Surface-wetting characterization using contact-angle measurements.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved January 21, 2026 from [Link].

  • Lee, T. R. (2000). Self-Assembled Monolayers Based on Chelating Aromatic Dithiols on Gold. Langmuir, 16(17), 6808–6817.
  • Muniz-Miranda, M., Neto, N., & Sbrana, G. (1985). Surface-enhanced Raman spectra of pyrazine, pyrimidine, and pyridazine adsorbed on silver sols. The Journal of Physical Chemistry, 89(15), 3233–3237.
  • ResearchGate. (2018). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
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Application Notes and Protocols: 3,6-Dimercaptopyridazine as a Versatile Building Block for Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Frontiers in MOF Chemistry with 3,6-Dimercaptopyridazine

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility, constructed from metal ions or clusters linked by organic ligands.[1] Their tunable porosity, high surface area, and diverse functionalities have positioned them at the forefront of materials science, with applications ranging from gas storage and separation to catalysis and drug delivery. The judicious selection of the organic linker is paramount in dictating the final architecture and properties of the MOF.

This application note introduces this compound (DMP) as a compelling, yet underexplored, building block for the next generation of MOFs. The presence of two thiol (-SH) groups and two nitrogen atoms within the pyridazine ring offers a unique combination of coordination sites. The sulfur atoms, with their high polarizability and affinity for a wide range of metal ions, are expected to impart novel electronic, catalytic, and adsorptive properties to the resulting MOFs.[2] This guide provides a comprehensive overview of the synthesis of the DMP ligand, a proposed protocol for the synthesis of DMP-based MOFs, and a discussion of their potential characterization and applications.

The Strategic Advantage of this compound in MOF Synthesis

The incorporation of sulfur-containing ligands into MOFs can lead to materials with enhanced performance in various applications.[1] this compound offers several key advantages as a MOF linker:

  • Multiple Coordination Sites: The two thiol groups and two nitrogen atoms of the pyridazine ring can coordinate to metal centers in various modes, leading to a rich structural diversity in the resulting MOFs.

  • Soft Donor Atoms: The sulfur atoms are "soft" donors according to Hard-Soft Acid-Base (HSAB) theory, showing a strong affinity for soft metal ions like Ag(I), Hg(II), and Cd(II), which is particularly relevant for applications in heavy metal capture.[1]

  • Catalytic Activity: The presence of sulfur can introduce catalytically active sites for a range of organic transformations.

  • Redox Activity: The thiol groups can undergo redox reactions, opening up possibilities for applications in electrochemical sensing and energy storage.

  • Post-Synthetic Modification: The reactive thiol groups can be further functionalized after the MOF has been synthesized, allowing for the tuning of the framework's properties.

Synthesis of the this compound (DMP) Ligand

The synthesis of this compound can be achieved from the commercially available starting material, 3,6-dichloropyridazine. The following protocol is based on established nucleophilic substitution reactions on the pyridazine core.[3]

Protocol 1: Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add a solution of sodium hydrosulfide (2.2 eq) in ethanol dropwise to the stirred solution of 3,6-dichloropyridazine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in deionized water and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Characterization: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Solvothermal Synthesis of a DMP-Based Metal-Organic Framework

While to date, no MOFs based on this compound have been reported in the literature, the successful synthesis of MOFs from the analogous linker, pyridazine-3,6-dicarboxylic acid, provides a strong basis for a proposed synthetic protocol. The following is a prospective method for the synthesis of a lanthanide-based DMP-MOF, inspired by reported procedures for similar systems.[4][5]

Protocol 2: Proposed Solvothermal Synthesis of a DMP-Lanthanide MOF

Materials:

  • This compound (DMP)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Experimental Parameters for DMP-MOF Synthesis:

ParameterProposed Value/ConditionRationale
Metal SourceLanthanum(III) nitrate hexahydrateLanthanide ions are known to form robust MOFs with N- and O/S-donor ligands.
LigandThis compound (DMP)The target sulfur-containing pyridazine linker.
Solvent SystemDMF/Ethanol mixtureA common solvent system for solvothermal MOF synthesis, ensuring solubility of precursors.
Molar Ratio (Metal:Ligand)1:1.5A typical starting point for MOF synthesis to promote framework formation.
Temperature120 °CA common temperature for solvothermal synthesis to drive the reaction to completion.
Reaction Time72 hoursSufficient time for crystal growth.

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (0.15 mmol) in a mixture of DMF (3 mL) and ethanol (1 mL).

  • In a separate vial, dissolve Lanthanum(III) nitrate hexahydrate (0.1 mmol) in DMF (2 mL).

  • Combine the two solutions in the reaction vial and sonicate for 10 minutes to ensure homogeneity.

  • Seal the vial and place it in a programmable oven.

  • Heat the reaction mixture to 120 °C at a rate of 5 °C/min and hold for 72 hours.

  • Cool the oven to room temperature at a rate of 2 °C/min.

  • Crystalline product, if formed, should be isolated by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours.

dot

MOF_Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Solvothermal Synthesis cluster_product Product Isolation & Activation DMP This compound (DMP) Mixing Mix Precursors in DMF/Ethanol DMP->Mixing Metal Lanthanum(III) Nitrate Metal->Mixing Heating Heat at 120°C for 72h Mixing->Heating Cooling Slow Cooling Heating->Cooling Isolation Isolate Crystals Cooling->Isolation Washing Wash with DMF & Ethanol Isolation->Washing Drying Dry under Vacuum Washing->Drying MOF DMP-based MOF Drying->MOF

Caption: Proposed workflow for the solvothermal synthesis of a DMP-based MOF.

Characterization of DMP-Based MOFs

A comprehensive characterization of the synthesized material is crucial to confirm the formation of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern different from the starting materials, indicating the formation of a new crystalline phase.
Single-Crystal X-ray Diffraction To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the DMP linkers.A detailed 3D structure of the MOF, revealing its porosity and topology.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.Images showing the shape and uniformity of the crystalline product.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify the temperature at which it decomposes.A TGA curve indicating the temperature range of stability and the loss of solvent molecules.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and pore size distribution of the MOF.An N₂ adsorption-desorption isotherm confirming the porosity of the material.
X-ray Photoelectron Spectroscopy (XPS) To confirm the presence and chemical state of sulfur in the framework.XPS spectra showing the characteristic binding energies of sulfur, confirming its incorporation into the MOF.

Potential Applications of DMP-Based MOFs

The unique combination of a pyridazine core and thiol functional groups suggests that DMP-based MOFs could excel in several application areas:

  • Heavy Metal Sequestration: The soft sulfur donors are expected to exhibit high selectivity for the removal of toxic heavy metal ions such as mercury(II), lead(II), and cadmium(II) from aqueous solutions.[1]

  • Catalysis: The sulfur sites within the MOF could act as catalytic centers for various organic reactions, including C-C coupling reactions, oxidations, and reductions.

  • Sensing: The interaction of guest molecules with the sulfur atoms or the pyridazine nitrogen atoms could lead to changes in the MOF's photoluminescent or electronic properties, enabling its use as a chemical sensor.

  • Drug Delivery: The porous structure of DMP-based MOFs could be utilized to encapsulate and release therapeutic agents, with the potential for stimuli-responsive release by targeting the thiol groups.

dot

DMP_MOF_Logic cluster_core Core Building Block cluster_synthesis MOF Synthesis cluster_applications Potential Applications DMP This compound (DMP) MOF DMP-based MOF DMP->MOF Linker Metal Metal Ions Metal->MOF Node Catalysis Catalysis MOF->Catalysis Sensing Sensing MOF->Sensing Adsorption Heavy Metal Adsorption MOF->Adsorption

Sources

Application Notes and Protocols for DFT Calculations of 3,6-Dimercaptopyridazine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,6-Dimercaptopyridazine in Coordination Chemistry and Drug Development

The pyridazine scaffold is a prominent feature in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of mercapto groups at the 3 and 6 positions of the pyridazine ring endows the this compound (H₂dmp) ligand with a rich and versatile coordination chemistry. The presence of both nitrogen and sulfur donor atoms allows for multiple potential binding modes to a metal center, making it a ligand of significant interest in the design of novel metal-based therapeutics and functional materials. The interplay between the metal's d-orbitals and the ligand's frontier orbitals dictates the electronic structure, and consequently, the reactivity and therapeutic potential of the resulting complexes.

Density Functional Theory (DFT) has emerged as a powerful and widely-used computational tool for elucidating the geometric and electronic structures of transition metal complexes.[3] By providing insights into bond lengths, coordination geometries, vibrational frequencies, and reaction energetics, DFT calculations can guide synthetic efforts and help rationalize experimental observations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DFT methods to the study of this compound metal complexes. We will delve into the critical considerations for setting up these calculations, from ligand tautomerism to the selection of appropriate functionals and basis sets, and present a detailed protocol for a typical computational workflow.

Part 1: Foundational Considerations - The this compound Ligand

A crucial first step in any DFT study is to accurately represent the initial state of the ligand. For this compound, this is not trivial due to the possibility of tautomerism. The ligand can exist in several forms, primarily the dithiol, thione-thiol, and dithione forms. The relative stability of these tautomers can be influenced by the solvent and coordination to a metal ion.

Tautomerism of this compound

Before modeling the metal complex, it is imperative to determine the most stable tautomeric form of the free ligand under the conditions of interest. DFT calculations are well-suited for this purpose. A common approach involves geometry optimization of all possible tautomers followed by a comparison of their Gibbs free energies.[4][5][6]

  • Protocol for Tautomer Stability Analysis:

    • Construct the 3D structures of all plausible tautomers of this compound (dithiol, thione-thiol, and dithione).

    • Perform a geometry optimization and frequency calculation for each tautomer in the gas phase and/or in a relevant solvent using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[4][6]

    • The absence of imaginary frequencies in the output confirms that a true minimum on the potential energy surface has been located.

    • Compare the calculated Gibbs free energies (or electronic energies as a first approximation) of the optimized tautomers. The tautomer with the lowest energy is the most stable.

It is important to note that the coordination to a metal can alter the preferred tautomeric form. Therefore, it is advisable to consider the possibility of different tautomers coordinating to the metal center in the initial stages of modeling the complex.

Potential Coordination Modes

The this compound ligand offers several potential coordination modes, including:

  • Bidentate N,S-chelation: One nitrogen and one sulfur atom from the same ligand bind to the metal center, forming a five-membered chelate ring.

  • Bidentate S,S-chelation: Both sulfur atoms bind to the same metal center, forming a seven-membered chelate ring.

  • Bridging: The ligand can bridge two or more metal centers, utilizing its various donor atoms.

The preferred coordination mode will depend on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Part 2: A Researcher's Guide to Selecting the Right DFT Method

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For transition metal complexes, this choice is particularly critical due to the complex electronic structures arising from the d-electrons.

Choosing the Exchange-Correlation Functional

A plethora of density functionals are available, each with its own strengths and weaknesses. For transition metal complexes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational cost.

Functional FamilyRecommended FunctionalsStrengths and Considerations
Hybrid GGA B3LYP, PBE0B3LYP is a widely used and well-benchmarked functional for a variety of systems, including transition metal complexes.[7] PBE0 often provides improved accuracy for geometries and reaction energies.[8][9]
Meta-Hybrid GGA M06, TPSSThe M06 suite of functionals is known for its good performance for non-covalent interactions and thermochemistry of transition metal systems.[10] TPSS can also be a reliable choice.
Range-Separated Hybrid CAM-B3LYP, ωB97X-DThese functionals can be beneficial for describing charge-transfer excitations and systems with significant non-local electronic effects.

Recommendation: For initial geometry optimizations and general electronic structure analysis of this compound metal complexes, B3LYP or PBE0 are recommended as starting points due to their widespread use and proven track record. For more demanding applications, such as the calculation of reaction barriers or excited states, benchmarking against other functionals like M06 may be necessary.

Selecting the Appropriate Basis Set

The basis set describes the atomic orbitals used to construct the molecular orbitals. A larger basis set provides a more accurate description but at a higher computational cost. For metal complexes, a mixed basis set approach is often employed.

Atom TypeRecommended Basis SetsDescription
Transition Metal LANL2DZ, SDD, def2-SVP/TZVPThese basis sets employ effective core potentials (ECPs) to describe the core electrons of the metal, reducing computational cost while maintaining accuracy for the valence electrons.[1][11] The def2 series of basis sets are also highly regarded for their performance with transition metals.
Ligand Atoms (S, N, C, H) 6-31G(d), 6-311++G(d,p), def2-SVP/TZVPPople-style basis sets like 6-31G(d) offer a good balance for initial optimizations.[12] For higher accuracy, larger basis sets with diffuse and polarization functions, such as 6-311++G(d,p), are recommended.[4][6] The def2 basis sets are also an excellent choice for ligand atoms.

Recommendation: A combination of LANL2DZ or SDD for the metal and 6-31G(d) for the ligand atoms is a good starting point for initial geometry optimizations. For more accurate final energies and electronic properties, a larger basis set such as def2-TZVP for all atoms is recommended.[13]

The Role of Solvation and Dispersion Corrections

In the context of drug development, biological systems are aqueous. Therefore, accounting for the solvent environment is crucial. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), offer a computationally efficient way to include the bulk effects of the solvent.[14][15][16]

Dispersion interactions, while often weak, can be significant in larger molecules and for describing non-covalent interactions. Empirical dispersion corrections, such as Grimme's D3 or D4 corrections, can be added to most DFT functionals to improve the description of these forces.

Recommendation: For calculations intended to model systems in a biological environment, the use of an implicit solvation model like SMD is strongly recommended. The inclusion of a dispersion correction (e.g., D3) is also advisable, particularly for larger complexes or when studying intermolecular interactions.[8]

Part 3: Step-by-Step Computational Protocol

This section outlines a detailed protocol for performing a geometry optimization and frequency analysis of a representative this compound metal complex. We will use a hypothetical [M(dmp)(H₂O)₄]ⁿ⁺ complex as an example.

Workflow Visualization

DFT_Workflow cluster_prep Step 1: System Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Results Analysis a Define Ligand Tautomer and Coordination Mode b Build Initial 3D Structure of the Complex a->b Manual Construction c Select Functional, Basis Set, Solvent Model, and Dispersion Correction b->c d Perform Geometry Optimization c->d e Perform Frequency Calculation d->e On Optimized Geometry f Check for Imaginary Frequencies e->f e->f g Analyze Geometric Parameters (Bond Lengths, Angles) f->g If No Imaginary Frequencies h Analyze Electronic Properties (Mulliken Charges, HOMO/LUMO) g->h

Caption: A generalized workflow for DFT calculations of metal complexes.

Detailed Protocol

Software: This protocol is generally applicable to most quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[11][14]

  • Building the Initial Structure:

    • Based on your tautomer analysis, select the most stable form of the this compound ligand.

    • Using a molecular modeling program (e.g., Avogadro, GaussView), build the initial 3D structure of the metal complex. For our example, [M(dmp)(H₂O)₄]ⁿ⁺, place the metal at the center and arrange the dmp ligand and four water molecules around it in a plausible coordination geometry (e.g., octahedral).

    • Define the initial bond connectivity. It is generally not necessary to explicitly define the coordination bonds as covalent bonds in the input file for most software; the optimization algorithm will determine the bonding based on interatomic distances.[17]

  • Creating the Input File:

    • Specify the charge and multiplicity of the complex. The multiplicity is 2S+1, where S is the total electron spin. For a closed-shell singlet state, the multiplicity is 1. For a doublet state with one unpaired electron, it is 2, and so on.

    • Define the level of theory. For example, using Gaussian syntax: #p PBE0/GenECP SCRF=(SMD,Solvent=Water) EmpiricalDispersion=GD3.

      • PBE0: The exchange-correlation functional.

      • GenECP: Specifies a mixed basis set.

      • SCRF=(SMD,Solvent=Water): Specifies the SMD solvation model with water as the solvent.

      • EmpiricalDispersion=GD3: Includes Grimme's D3 dispersion correction.

    • Specify the geometry optimization and frequency calculation keywords (e.g., Opt Freq).

    • Provide the Cartesian coordinates of all atoms.

    • Define the mixed basis set. For GenECP, you will specify the basis set for each element type. For example:

  • Running the Calculation:

    • Submit the input file to the quantum chemistry software.

  • Analyzing the Output:

    • Convergence: First, check if the geometry optimization has converged successfully.

    • Frequency Analysis: Examine the results of the frequency calculation. The absence of imaginary frequencies indicates that the optimized structure is a true minimum on the potential energy surface. If one or more imaginary frequencies are present, it suggests a saddle point, and further geometry optimization or a different starting structure may be required.

    • Geometric Parameters: Analyze the optimized geometry. Measure key bond lengths (e.g., M-S, M-N) and angles to understand the coordination environment of the metal.

    • Electronic Properties: Examine the Mulliken or Natural Population Analysis (NPA) charges to understand the charge distribution within the complex. Analyze the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to gain insights into the electronic structure and reactivity.

Representative Structure

Caption: A schematic of a hypothetical N,S-bidentate coordination of this compound to a metal center (M).

Conclusion and Future Directions

DFT calculations provide an invaluable tool for investigating the structure, bonding, and reactivity of this compound metal complexes. By carefully considering ligand tautomerism, selecting appropriate functionals and basis sets, and incorporating solvent and dispersion effects, researchers can obtain reliable theoretical data to complement and guide experimental studies. The protocols and recommendations outlined in this application note serve as a robust starting point for computational investigations in this promising area of coordination chemistry and drug development. Future work in this field will likely involve the application of more advanced computational methods, such as time-dependent DFT (TD-DFT) for studying excited states and photophysical properties, and ab initio molecular dynamics (AIMD) for exploring the dynamic behavior of these complexes in solution.

References

  • Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives. Part 1. Progress in medicinal chemistry, 27, 1-49.
  • Guan, L., Chen, Z., & Liu, Y. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. RSC medicinal chemistry, 10(9), 1285-1297. [Link]

  • Pliego Jr, J. R. (2017). A review on the performance of the SMD solvation model for the prediction of solvation free energies. Physical Chemistry Chemical Physics, 19(46), 30898-30910. [Link]

  • Lynch, T. R., & Truhlar, D. G. (2011). How well can continuum solvation models describe the structures of neutral and zwitterionic amino acids in aqueous solution?. The journal of physical chemistry. B, 115(4), 845-53. [Link]

  • Rassolov, V. A., Pople, J. A., Ratner, M. A., & Windus, T. L. (2001). 6-31G* basis set for third-row atoms. The Journal of chemical physics, 114(1), 169-175. [Link]

  • Koch, W., & Holthausen, M. C. (2015). A chemist's guide to density functional theory. John Wiley & Sons.
  • Asif, M. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Russian Journal of General Chemistry, 88, 586-608. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]

  • Jhaa, G. (2024, November 18). How to include solvent in the DFT calculations. YouTube. [Link]

  • Ehlers, A. W., Böhme, M., Dapprich, S., Gobbi, A., Höllwarth, A., Jonas, V., ... & Vyboishchikov, S. F. (1993). A set of f-polarization functions for pseudopotential basis sets. Chemical Physics Letters, 208(1-2), 111-114.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]

  • Zhao, Y., & Truhlar, D. G. (2006). A new local density functional for main-group thermochemistry, transition metal bonding, thermochemical kinetics, and noncovalent interactions. The Journal of chemical physics, 125(19), 194101. [Link]

  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of chemical physics, 110(13), 6158-6170. [Link]

  • Debefve, L. M., & Pollock, C. J. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Dalton Transactions, 50(43), 15537-15547. [Link]

  • Reddit user discussion on geometry optimization of organometallic complexes. (2025, February 8). r/comp_chem. [Link]

  • Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1, 3-diones: An NMR and DFT study. Magnetic resonance in chemistry: MRC, 61(6), 356–362. [Link]

  • da Silva, J. B. P., & de Andrade, J. B. (2008). A theoretical study of the tautomerism and vibrational spectra of 4, 5-diamine-2, 6-dimercaptopyrimidine. Journal of the Brazilian Chemical Society, 19, 287-292. [Link]

  • Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1, 3-diones: An NMR and DFT study. Magnetic resonance in chemistry: MRC, 61(6), 356–362. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,6-Dimercaptopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3,6-dimercaptopyridazine. We will address common challenges, offer troubleshooting solutions in a direct question-and-answer format, and provide detailed experimental protocols to enhance yield and purity.

Overview of Synthetic Pathways

The synthesis of this compound typically begins with more readily available precursors. The most common and economically viable route involves the transformation of maleic anhydride into 3,6-dichloropyridazine, which then undergoes a nucleophilic substitution to yield the target mercaptan.

Synthetic_Pathway MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP + Hydrazine Hydrate DCP 3,6-Dichloropyridazine DHP->DCP + Chlorinating Agent (e.g., POCl₃, PCl₅) DMP This compound DCP->DMP + Sulfur Nucleophile (e.g., NaSH, Thiourea)

Caption: Common synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound?

The most frequently used precursor is 3,6-dichloropyridazine.[1][2] It is commercially available and its two chlorine atoms are readily displaced by sulfur nucleophiles due to the electron-withdrawing nature of the pyridazine ring. For syntheses starting from basic feedstocks, maleic anhydride is the ultimate precursor, which is first converted to 3,6-dihydroxypyridazine.[3][4]

Q2: What are the primary challenges that affect the yield and purity of the final product?

The main challenges include:

  • Side Reactions: Incomplete substitution leading to 6-chloro-3-mercaptopyridazine.

  • Product Oxidation: The target dithiol is highly susceptible to oxidation, which can form disulfide-linked polymers, complicating purification and reducing the yield of the desired monomeric product.

  • Purification Difficulties: The final product can be difficult to purify from inorganic salts and polymeric byproducts. Recrystallization can sometimes be inefficient due to the product's properties.[5]

Q3: Why is an inert atmosphere crucial during the final substitution step and workup?

The thiol (-SH) groups in this compound are easily oxidized by atmospheric oxygen to form disulfide (-S-S-) bonds. This process leads to the formation of insoluble, often polymeric, materials, which significantly lowers the yield of the desired product. Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) minimizes this oxidative side reaction.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems encountered during the synthesis.

Step 1: Chlorination of 3,6-Dihydroxypyridazine

Q4: My chlorination reaction of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine has a low yield. What are the likely causes and solutions?

Possible Cause 1: Ineffective Chlorinating Agent or Conditions. The choice of chlorinating agent and reaction temperature is critical. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are common reagents, but their reactivity and byproducts differ. Using POCl₃ often requires higher temperatures, while PCl₅ can sometimes lead to more side products.[3] Some newer methods use N-chlorosuccinimide (NCS) as a safer and more environmentally friendly alternative.[3]

Solution:

  • Optimize Reagent: Compare the efficacy of different chlorinating agents. A combination of PCl₅ in POCl₃ is often effective.

  • Temperature Control: Ensure the reaction is heated sufficiently (typically reflux) for an adequate duration to drive the reaction to completion. Monitor progress using Thin-Layer Chromatography (TLC).

  • Stoichiometry: Use a sufficient excess of the chlorinating agent to ensure complete conversion of both hydroxyl groups.

Reagent(s)Typical ConditionsReported Yield (%)Reference
PCl₅125 °C, 4 hours82%[3]
POCl₃0-80 °C, 1-10 hoursHigh Purity[6]
N-Chlorosuccinimide (NCS)Ethanol, HCl, Heat(Alternative)[3]

Possible Cause 2: Difficult Workup and Product Isolation. The workup for chlorination reactions involving phosphorus reagents can be challenging. The reaction mixture is often a thick slurry, and the product must be carefully isolated from acidic and phosphorus-containing byproducts.

Solution:

  • Careful Quenching: Pouring the cooled reaction mixture slowly onto crushed ice is a standard procedure to hydrolyze excess phosphorus reagents.

  • pH Adjustment: Carefully neutralize the acidic solution (e.g., with ammonia water or NaOH) to a pH of around 8 to precipitate the crude 3,6-dichloropyridazine.[3]

  • Extraction/Purification: The crude solid can be filtered, and the aqueous filtrate can be extracted with a suitable organic solvent like dichloromethane to recover any dissolved product.[3] Recrystallization from a solvent like n-hexane or aqueous alcohol can be used for final purification.[3][5]

Step 2: Thiolation of 3,6-Dichloropyridazine

Q5: I am observing a significant amount of an insoluble, sticky byproduct in my reaction to form this compound. What is it and how can I prevent it?

This is a classic sign of oxidative polymerization . The desired dithiol product is being oxidized to form disulfide polymers.

Troubleshooting_Oxidation cluster_problem Problem Observed cluster_cause Root Cause Analysis cluster_solutions Preventative & Corrective Actions Problem Low yield of soluble product. Formation of insoluble, sticky solid. Cause Oxidation of Thiol (-SH) Groups to Disulfide (-S-S-) Bonds Problem->Cause is caused by Sol1 Degas Solvent: Bubble N₂ or Ar through the solvent before adding reagents. Cause->Sol1 is prevented by Sol2 Maintain Inert Atmosphere: Run the reaction and workup under a positive pressure of N₂ or Ar. Cause->Sol2 is prevented by Sol3 Acidify During Workup: Protonate the thiolate anions to the less reactive thiol form by adding acid before filtration. Cause->Sol3 is prevented by Sol4 Use a Reducing Agent: Consider adding a small amount of a reducing agent like sodium bisulfite during workup. Cause->Sol4 is prevented by

Caption: Troubleshooting workflow for oxidative side reactions.

Q6: My reaction with 3,6-dichloropyridazine is incomplete, and I isolate a mixture of starting material and the mono-substituted product (6-chloro-3-mercaptopyridazine). How do I drive the reaction to completion?

Possible Cause 1: Insufficient Nucleophile. The substitution of the second chlorine atom is typically slower than the first. An insufficient amount of the sulfur nucleophile will result in incomplete reaction.

Solution:

  • Use a molar excess of the sulfur nucleophile (e.g., NaSH or thiourea). A ratio of at least 2.2 to 2.5 equivalents relative to 3,6-dichloropyridazine is recommended.

Possible Cause 2: Sub-optimal Reaction Conditions. The reaction may require more forcing conditions to substitute the second chlorine.

Solution:

  • Increase Temperature: Refluxing the reaction mixture is often necessary. The choice of solvent will dictate the maximum temperature. Solvents like ethanol, isopropanol, or DMF are commonly used.

  • Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after several hours, extend the reaction time.

Q7: Which sulfur source is better: sodium hydrosulfide (NaSH) or thiourea?

Both are effective, but the choice depends on the specific experimental setup and desired workup procedure.

  • Sodium Hydrosulfide (NaSH): This is a direct, one-step nucleophilic substitution. It is powerful but requires careful handling as it is corrosive, hygroscopic, and can release toxic H₂S gas if acidified improperly. The reaction is typically faster.

  • Thiourea: This is a two-step process.[7][8][9] First, thiourea acts as a nucleophile to displace the chlorines, forming a stable, solid bis-thiouronium salt intermediate. This salt is then isolated and subsequently hydrolyzed (typically with a strong base like NaOH) to release the dithiol. This method can sometimes offer a cleaner product as the intermediate can be purified before the final hydrolysis step, which can help control the release of the oxidation-prone thiol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine[1]
  • Materials:

    • 3,6-Dihydroxypyridazine (22g, 0.2 mol)

    • Phosphorus Pentachloride (PCl₅) (232.8g, 1.12 mol)

    • Dichloromethane (for extraction)

    • 28% Ammonia Water

    • n-Hexane (for recrystallization)

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, charge 3,6-dihydroxypyridazine (22g) and phosphorus pentachloride (232.8g).

    • Heat the mixture to 125 °C and maintain for 4 hours. The mixture will become a viscous liquid.

    • Cool the reaction mixture to room temperature.

    • Caution (Fume Hood): Carefully and slowly pour the viscous liquid into a beaker containing a large amount of crushed ice and water to quench the reaction.

    • Adjust the pH of the aqueous solution to ~8 by slowly adding 28% ammonia water while cooling the mixture in an ice bath.

    • A brown solid will precipitate. Filter the solid via suction filtration.

    • Extract the aqueous filtrate with dichloromethane (3 x 100 mL).

    • Combine the filtered solid with the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude solid.

    • Recrystallize the crude product from n-hexane to obtain pure, white crystals of 3,6-dichloropyridazine. (Expected yield: ~82%).

Protocol 2: Synthesis of this compound using Thiourea
  • Part A: Formation of the Bis-Thiouronium Salt

    • Dissolve 3,6-dichloropyridazine (14.9g, 0.1 mol) in 200 mL of ethanol in a round-bottom flask.

    • Add thiourea (16.8g, 0.22 mol) to the solution.

    • Heat the mixture to reflux and stir for 12-18 hours. A pale yellow precipitate will form.

    • Cool the mixture to room temperature and filter the solid precipitate.

    • Wash the solid with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL).

    • Dry the solid under vacuum to obtain the pyridazine-3,6-diylbis(isothiouronium) dichloride salt.

  • Part B: Hydrolysis to this compound

    • Prepare a degassed solution of 2 M sodium hydroxide (NaOH) by bubbling nitrogen through it for 30 minutes.

    • Under a nitrogen atmosphere, suspend the bis-thiouronium salt from Part A in 250 mL of the degassed NaOH solution.

    • Heat the mixture to 80-90 °C with stirring for 2-3 hours. The solid will dissolve as hydrolysis proceeds.

    • Cool the solution in an ice bath.

    • While maintaining the inert atmosphere, slowly acidify the solution to pH 2-3 with cold, concentrated hydrochloric acid (HCl). A yellow-orange precipitate of this compound will form.

    • Filter the precipitate, wash thoroughly with cold, degassed water until the washings are neutral.

    • Dry the product under high vacuum. Store under an inert atmosphere to prevent oxidation.

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
  • Google Patents. (CN112645883A).
  • ResearchGate. Synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones.
  • Google Patents. (CN104447569A). Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents. (CN104844523A). Synthesis method of 3-amino-6-chloropyridazine.
  • PubChem. 3,6-Dichloropyridazine.
  • Google Patents. (CN111285811B). Preparation method of 3, 6-dihydroxypyridazine.
  • Google Patents. (US3004027A).
  • ResearchGate.
  • Organic Chemistry Portal.
  • Google Patents. (CN104478810A). Synthetic method for 3,6-dihydroxypyridazine.
  • Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • Biosynth. 3,6-Dichloropyridazine.

Sources

Technical Support Center: Stabilizing 3,6-Dimercaptopyridazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-dimercaptopyridazine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the stability of this compound in solution and prevent its oxidative degradation. Our focus is on providing scientifically grounded, practical solutions to common challenges encountered during experimental work.

Understanding the Chemistry of this compound in Solution

A crucial aspect of handling this compound is understanding its tautomeric nature. In aqueous solutions, it predominantly exists not as a dithiol but as the more stable 3-mercaptopyridazine-6-thione tautomer.[1][2] This thione-thiol tautomerism is a key factor in its reactivity and stability, influencing how it interacts with its environment and its susceptibility to degradation. The thione form is generally favored in polar solvents through self-association.[3][4]

The primary degradation pathway for thiol compounds is oxidation, which for this compound can be influenced by several factors including pH, the presence of oxygen, and exposure to light and metal ions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning cloudy/showing precipitate. What is happening?

A1: This is a common observation and is often due to the oxidation of the mercapto group, leading to the formation of less soluble disulfide-linked species. The rate of this oxidation is highly dependent on the solution's pH. Thiolates (the deprotonated form of thiols) are more susceptible to oxidation than their protonated counterparts.

Troubleshooting Steps:

  • pH Control: The ionization of the thiol and thione groups is critical. While specific pKa values for this compound can be found in the literature, it is generally advisable to maintain a slightly acidic to neutral pH to minimize the concentration of the more reactive thiolate anion.[2]

  • Deoxygenation of Solvents: Dissolved oxygen is a primary oxidizing agent. Before preparing your solution, it is essential to deoxygenate your solvent. This can be achieved by:

    • Sparging: Bubbling an inert gas such as nitrogen or argon through the solvent for at least 15-30 minutes.

    • Freeze-Pump-Thaw: For more rigorous deoxygenation, performing at least three cycles of freezing the solvent, applying a vacuum to remove gases, and then thawing.

  • Use of Antioxidants: Consider the addition of a compatible antioxidant to the solution. Thiol-based antioxidants like glutathione or N-acetylcysteine can act as sacrificial agents, being preferentially oxidized and thus protecting the this compound.[3][5][6]

Q2: What is the optimal pH for storing solutions of this compound?

A2: The optimal pH for storage is one that minimizes the concentration of the thiolate anion while maintaining sufficient solubility. Based on general principles of thiol chemistry, a slightly acidic pH is often preferable. For specific guidance, consulting the ionization constants of this compound is recommended.[2] It is important to buffer the solution to maintain the desired pH throughout the storage period.

Q3: Can I use reducing agents to reverse the oxidation of my this compound solution?

A3: Yes, if oxidation has led to the formation of disulfide bonds, a reducing agent can often reverse this process. Common laboratory reducing agents for this purpose include:

  • Dithiothreitol (DTT): Effective at neutral pH.

  • Tris(2-carboxyethyl)phosphine (TCEP): A more stable and powerful reducing agent that is effective over a wider pH range.

Experimental Protocol: Reduction of Oxidized this compound

  • Preparation: Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in deoxygenated water or a suitable buffer.

  • Addition: Add the reducing agent to your solution of oxidized this compound to a final concentration of 1-10 mM.

  • Incubation: Gently mix the solution and allow it to incubate at room temperature for 15-60 minutes.

  • Monitoring: The progress of the reduction can be monitored by analytical techniques such as HPLC or LC-MS to confirm the regeneration of the desired compound.

Q4: How should I handle and store the solid form of this compound?

A4: Proper storage of the solid compound is crucial to prevent degradation over time.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Temperature: Keep the compound in a cool, dry place. Refrigeration or freezing is often recommended.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration of the solution Oxidation, potentially catalyzed by metal ions.1. Ensure all glassware is thoroughly cleaned to remove trace metals. 2. Use high-purity, deoxygenated solvents. 3. Consider adding a chelating agent like EDTA to sequester metal ions.
Inconsistent experimental results Degradation of the stock solution over time.1. Prepare fresh solutions of this compound for each experiment. 2. If a stock solution must be stored, do so at a low temperature, under an inert atmosphere, and protected from light. 3. Periodically check the purity of the stock solution using an appropriate analytical method (e.g., HPLC).
Low yield in reactions involving the thiol group Oxidation of the starting material.1. Follow the handling and storage recommendations to ensure the purity of the solid compound. 2. Prepare reaction mixtures using deoxygenated solvents and under an inert atmosphere.

Visualizing the Tautomerism and Oxidation Process

Diagram 1: Tautomerism of this compound

tautomerism dithiol 3,6-Dithiolpyridazine thione 3-Mercaptopyridazine-6-thione (Predominant in aqueous solution) dithiol->thione Tautomerization prevention_workflow cluster_prep Solution Preparation cluster_handling Handling and Storage cluster_analysis Quality Control deoxygenate Deoxygenate Solvent (Sparging or Freeze-Pump-Thaw) buffer Use Buffered Solution (Slightly acidic to neutral pH) deoxygenate->buffer antioxidant Add Antioxidant (Optional) buffer->antioxidant inert_atm Work under Inert Atmosphere (Nitrogen or Argon) antioxidant->inert_atm storage Store at Low Temperature, Protected from Light inert_atm->storage hplc Monitor Purity (e.g., HPLC) storage->hplc Periodic Check stable_solution Stable Solution of This compound hplc->stable_solution start Start with Pure This compound start->deoxygenate

Caption: Workflow for preventing oxidation of this compound.

References

  • Forman, H. J., & Zhang, H. (2001). Thiol-based antioxidants.
  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society (Resumed), 3017-3022.
  • Mishanina, T. V., et al. (2015). The role of thiols in antioxidant systems. Biochemistry (Moscow), 80(13), 1547-1563.
  • Deneke, S. M. (2000). Thiol-based antioxidants.
  • Albert, A., & Barlin, G. B. (1963). Tautomerism of N-heterocycles. Part I. The ionization constants of this compound and related compounds. Journal of the Chemical Society (Resumed), 5156-5166.
  • Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of Molecular Structure, 1100, 374-381.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,6-Dimercaptopyridazine Ligand Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing ligand exchange reactions utilizing 3,6-dimercaptopyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving efficient and reproducible surface functionalization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust understanding of the underlying chemistry.

Introduction to this compound Ligand Exchange

This compound is a versatile bidentate ligand, prized for its ability to form stable complexes with a variety of metal surfaces, particularly gold and other noble metals. Its two thiol groups offer a strong, chelating anchor to the surface, enhancing the stability of the functionalized material. However, achieving complete and uniform ligand exchange requires careful optimization of several reaction parameters. This guide will walk you through common challenges and provide solutions grounded in established scientific principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: Why is my ligand exchange incomplete, leading to a mixed monolayer on the surface?

A1: Incomplete ligand exchange is a frequent challenge and can stem from several factors related to kinetics and thermodynamics.

  • Insufficient Reaction Time or Temperature: Ligand exchange is often a dynamic process that requires adequate time to reach equilibrium.[1] Short reaction times may not be sufficient for the incoming this compound to displace the existing ligands, especially if the original ligands are strongly bound. Increasing the reaction time or gently elevating the temperature can provide the necessary activation energy for the exchange to proceed to completion. However, be cautious with temperature, as excessive heat can lead to nanoparticle aggregation or ligand degradation.

  • Steric Hindrance: The bulky nature of the original ligands or a high ligand density on the surface can sterically hinder the approach of this compound. Consider a multi-step exchange process, perhaps first exchanging with a smaller, more labile ligand to create more accessible sites.

  • Solvent Choice: The solvent plays a critical role in mediating the ligand exchange process.[2][3] A solvent that poorly solvates the outgoing ligand can impede its removal from the surface. Conversely, a solvent that strongly interacts with the nanoparticle surface can compete with the incoming ligand. It is crucial to choose a solvent that effectively solvates both the incoming and outgoing ligands without passivating the surface. Polar solvents like ethanol or DMF are often good starting points for thiol-based ligand exchange.

Q2: My nanoparticles are aggregating during the ligand exchange reaction. How can I prevent this?

A2: Nanoparticle aggregation is a clear indicator of surface destabilization during the exchange process.

  • Rate of Ligand Addition: A rapid introduction of this compound can lead to a sudden and complete stripping of the original stabilizing ligands before the new ligands have had a chance to adsorb, leaving the nanoparticle surfaces temporarily bare and prone to aggregation. A slow, dropwise addition of the this compound solution can mitigate this by allowing for a more gradual and controlled exchange.

  • Inadequate Ligand Concentration: An insufficient concentration of the incoming ligand may not be able to effectively replace the original ligands, leading to patches of unprotected surface and subsequent aggregation. Ensure you are using a sufficient excess of this compound.

  • pH of the Reaction Mixture: The thiol groups of this compound are acidic and can be deprotonated to form thiolates. The thiolate form generally exhibits stronger binding to metal surfaces. Adjusting the pH to a slightly basic condition can facilitate deprotonation and enhance the binding kinetics, leading to faster surface passivation and reduced aggregation. However, extreme pH values should be avoided as they can damage the nanoparticles or the ligand itself.

  • Ionic Strength: For nanoparticles in aqueous solutions, changes in ionic strength upon adding the ligand solution can disrupt the electrostatic repulsion that helps keep them dispersed. If aggregation is observed, consider adjusting the ionic strength of the reaction mixture or using a buffer.

Q3: I'm observing inconsistent results between batches. What are the likely sources of this variability?

A3: Reproducibility is key in scientific research. Inconsistent results in ligand exchange reactions often point to subtle variations in reaction conditions.

  • Purity of this compound: The presence of impurities, such as oxidized disulfides, can significantly impact the reaction. Ensure the purity of your this compound, and consider performing a purification step if necessary. The disulfide form will not bind to the surface in the same manner as the thiol.

  • Atmosphere Control: Thiols are susceptible to oxidation, especially in the presence of oxygen and at elevated temperatures. Performing the ligand exchange under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidative dimerization of this compound, ensuring a consistent concentration of the active ligand.

  • Surface Cleanliness of the Substrate: For planar surfaces, any organic or inorganic contaminants can block binding sites and lead to patchy ligand coverage. Ensure your substrates are scrupulously cleaned using appropriate methods (e.g., piranha solution for gold surfaces, with extreme caution) before the ligand exchange reaction.

  • Tautomeric Form of the Ligand: this compound can exist in equilibrium between the dithiol and dithione tautomeric forms.[4] The predominant form can be influenced by the solvent and pH. While both forms can potentially interact with the surface, the dithiol form is generally considered the active species for forming strong covalent bonds. Consistent control over the reaction environment is crucial to ensure the same tautomeric equilibrium in each experiment.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration of this compound to use?

A: The optimal concentration depends on the concentration and surface area of your nanoparticles or substrate. A good starting point is to use a significant molar excess of the ligand relative to the estimated number of surface metal atoms. This drives the equilibrium towards the product side, favoring complete exchange.[1] A 100-fold to 1000-fold molar excess is a common range to explore.

Q: How can I confirm that the ligand exchange was successful?

A: A combination of characterization techniques is recommended for unambiguous confirmation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can confirm the presence of sulfur and nitrogen from the this compound on the surface and can also provide information about the chemical state of these elements.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can be used to identify the characteristic vibrational modes of the pyridazine ring and the S-H bonds (or their absence upon binding) on the surface.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For nanoparticle dispersions, ¹H NMR can be used to quantify the amount of ligand on the surface after digesting the nanoparticles.[1][8][9]

  • Dynamic Light Scattering (DLS) and Zeta Potential: These techniques can provide information about the hydrodynamic diameter and surface charge of nanoparticles, respectively. A successful ligand exchange will likely result in a change in both of these parameters.[10][11]

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic ligand on the surface of nanoparticles by measuring the weight loss upon heating.

Q: What is the expected binding geometry of this compound on a gold surface?

A: As a bidentate ligand, this compound is expected to bind to the gold surface through both of its sulfur atoms, forming a stable six-membered ring-like structure with the surface gold atoms. This chelation effect contributes to the enhanced stability of the resulting self-assembled monolayer compared to monodentate thiol ligands.

Experimental Protocols

Protocol 1: Ligand Exchange on Gold Nanoparticles in Solution
  • Preparation of Nanoparticle Solution: Disperse the as-synthesized gold nanoparticles (e.g., citrate-stabilized) in a suitable solvent like ethanol or a buffered aqueous solution.

  • Preparation of Ligand Solution: Prepare a stock solution of this compound in the same solvent. A typical concentration is 1-10 mM.

  • Ligand Exchange Reaction:

    • Under an inert atmosphere (N₂ or Ar), add the this compound solution dropwise to the gently stirring nanoparticle dispersion.

    • Allow the reaction to proceed at room temperature for 12-24 hours. For more robustly capped nanoparticles, gentle heating (40-50 °C) may be necessary.

  • Purification:

    • Centrifuge the nanoparticle solution to pellet the functionalized nanoparticles.

    • Remove the supernatant containing the excess ligand and displaced ligands.

    • Redisperse the nanoparticles in fresh solvent.

    • Repeat the centrifugation and redispersion steps at least three times to ensure complete removal of unbound species.

  • Characterization: Characterize the purified nanoparticles using UV-Vis spectroscopy, DLS, Zeta Potential, TEM, and XPS to confirm successful ligand exchange and assess colloidal stability.

Protocol 2: Surface Functionalization of a Planar Gold Substrate
  • Substrate Cleaning:

    • Clean the gold substrate by sonicating in acetone, followed by ethanol, and then deionized water (10 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • For a more rigorous cleaning, treat the substrate with a UV-ozone cleaner for 15 minutes or immerse it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes (Extreme caution is required when handling piranha solution ). Rinse thoroughly with deionized water and dry with nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1 mM solution of this compound in ethanol.

    • Immerse the cleaned gold substrate in the ligand solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing:

    • Remove the substrate from the ligand solution.

    • Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrate under a stream of nitrogen.

  • Characterization: Characterize the modified surface using contact angle goniometry, XPS, and ATR-FTIR to confirm the formation of a uniform monolayer.

Data Presentation

Table 1: Troubleshooting Guide for this compound Ligand Exchange

Problem Potential Cause Recommended Solution
Incomplete Ligand ExchangeInsufficient reaction time/temperatureIncrease reaction time (12-24h) or gently heat (40-50°C)
Steric hindrance from original ligandsConsider a two-step exchange with a smaller intermediate ligand
Poor solvent choiceUse a solvent that solvates both incoming and outgoing ligands (e.g., ethanol, DMF)
Nanoparticle AggregationRapid addition of new ligandAdd the this compound solution dropwise
Insufficient ligand concentrationUse a significant molar excess (100-1000 fold) of the ligand
Unfavorable pHAdjust pH to slightly basic conditions to promote thiolate formation
Inconsistent ResultsImpure ligandUse high-purity this compound; consider recrystallization
Oxidation of thiol groupsPerform the reaction under an inert atmosphere (N₂ or Ar)
Contaminated substrate surfaceImplement a rigorous substrate cleaning protocol

Visualizations

Ligand_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_sol Nanoparticle Solution Reaction Ligand Exchange (Inert Atmosphere, Stirring) NP_sol->Reaction Ligand_sol This compound Solution Ligand_sol->Reaction Centrifuge Centrifugation Reaction->Centrifuge Wash Washing & Redispersion Centrifuge->Wash Repeat 3x Characterize XPS, FTIR, DLS, etc. Wash->Characterize

Caption: Bidentate chelation of this compound on a gold surface.

References

  • Hurst, S. J., Lytton-Jean, A. K. R., & Mirkin, C. A. (2006). Maximizing DNA Loading on a Range of Gold Nanoparticle Sizes. Analytical Chemistry, 78(24), 8313–8318. [Link]

  • Garnett, J. A., Diez-Perez, I., & Battaglini, F. (2010). Quantification of Ligand Exchange on Gold Nanoparticles by 1H NMR Spectroscopy. Analytical Chemistry, 82(1), 439–444. [Link]

  • Guo, R., Ma, Y., & Dong, S. (2007). Probing the Extent of Ligand Exchange on Gold Nanoparticles by 1H NMR Spectroscopy. Langmuir, 23(11), 6353–6357. [Link]

  • Kittler, S., Greulich, C., & Gebauer, J. S. (2010). The influence of proteins on the zeta potential of gold nanoparticles. Journal of Experimental Nanoscience, 5(2), 123-134. [Link]

  • Bear, J. C., Pattrick, T., & Quirke, N. (2013). XPS analysis of ligand exchange on gold nanoparticles. Surface Science Spectra, 20(1), 1-10. [Link]

  • Woehrle, G. H., Brown, L. O., & Hutchison, J. E. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange. Journal of the American Chemical Society, 127(7), 2172–2183. [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Akkerman, Q. A., & Manna, L. (2020). The Ins and Outs of Ligand Exchange on Nanocrystal Surfaces. The Journal of Physical Chemistry C, 124(30), 16606–16616. [Link]

  • Jeon, S., Ahn, J., Kim, H., Lee, S., & Lee, S. K. (2019). Investigation of the Chemical Effect of Solvent during Ligand Exchange on Nanocrystal Thin Films for Wearable Sensor Applications. ACS Applied Materials & Interfaces, 11(22), 20264–20272. [Link]

  • Dalal Institute. (n.d.). Mechanisms for Ligand Replacement Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). Coordination Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Analytical Characterization of Functionalized Surfaces. Retrieved from [Link]

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Side reactions in the synthesis of 3,6-diarylpyridazines and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,6-Diarylpyridazines

Welcome to the technical support guide for the synthesis of 3,6-diarylpyridazines. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important heterocyclic scaffolds. 3,6-Diarylpyridazines are privileged structures in medicinal chemistry, appearing in compounds with analgesic, anticancer, and anti-inflammatory properties.[1][2]

The most common and direct synthetic route involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[3] While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide provides in-depth, experience-driven answers to common challenges, explains the chemical reasoning behind them, and offers robust protocols to help you achieve high-purity products consistently.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for forming 3,6-diarylpyridazines from 1,4-dicarbonyls and hydrazine?

The reaction proceeds via a classical condensation-cyclization mechanism. Initially, one of the carbonyl groups of the 1,4-dicarbonyl compound reacts with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining terminal nitrogen of the hydrazine attacks the second carbonyl group. The resulting cyclic intermediate, a dihydropyridazine, then undergoes dehydration (and often oxidation) to yield the final aromatic 3,6-diarylpyridazine. The use of an acidic solvent like acetic acid can catalyze both the hydrazone formation and the final dehydration step.[3][4]

Q2: Why is my yield consistently low even when TLC shows full consumption of the starting dicarbonyl?

Low isolated yields, despite apparent full conversion of the starting material, typically point to two culprits: the formation of soluble side products that are lost during work-up, or a difficult purification process. Common side products include incompletely cyclized hydrazones or products resulting from N-N bond cleavage.[5] Furthermore, the desired pyridazine product may have solubility properties that make extraction and crystallization inefficient. A careful re-evaluation of your reaction solvent and purification strategy is often necessary.

Q3: Can I use substituted hydrazines in this reaction?

Yes, substituted hydrazines can be used, but they introduce significant challenges. The primary issue is regioselectivity. If you use an unsymmetrical substituted hydrazine (e.g., phenylhydrazine) with a symmetrical 1,4-dicarbonyl, the reaction will still produce a single product. However, reacting an unsymmetrical hydrazine with an unsymmetrical 1,4-dicarbonyl will almost certainly lead to a mixture of regioisomers, which are often extremely difficult to separate. For this reason, hydrazine hydrate or anhydrous hydrazine are the most common reagents for producing the parent pyridazine ring.

Q4: Are there alternative synthetic routes that avoid the use of 1,4-dicarbonyl compounds?

Absolutely. A powerful alternative is the inverse-electron-demand Diels-Alder reaction. This method typically involves reacting a 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with an alkyne.[6][7] This cycloaddition reaction proceeds with high efficiency and provides a modular approach to functionalized pyridazines. However, the synthesis of the tetrazine precursor can be complex, and this route may also generate side products, such as dihydrotetrazines.[6]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-solution format, focusing on the condensation of 1,4-diaryl-1,4-dicarbonyls with hydrazine.

Problem 1: The reaction stalls, leaving a significant amount of hydrazone intermediate.
  • Probable Cause: The second intramolecular cyclization step is often the rate-limiting step and is highly dependent on reaction conditions. In neutral, lower-boiling solvents like ethanol, the hydrazone intermediate can sometimes be less soluble or the activation energy for cyclization is too high, causing it to stall or precipitate.

  • Solution:

    • Switch to an Acidic, High-Boiling Solvent: The most effective solution is to use glacial acetic acid as the solvent. It serves three critical functions: it keeps intermediates soluble, the acidic environment catalyzes the cyclization and subsequent dehydration steps, and its high boiling point (118 °C) ensures sufficient thermal energy for the reaction to proceed to completion.

    • Catalytic Acid: If you must use a solvent like ethanol or toluene, add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid to promote the cyclization. However, this can sometimes lead to charring or other side reactions if not carefully controlled.

Problem 2: Formation of a significant, unidentified apolar byproduct.
  • Probable Cause: This could be a byproduct resulting from N-N bond cleavage. Under certain conditions, particularly with exposure to light or certain metal catalysts, the N-N bond of the hydrazine or the pyridazine ring can be cleaved, leading to the formation of amine or pyrrole derivatives.[5][8] While less common in standard thermal condensations, it can occur if the reaction is heated for excessively long periods or if metallic impurities are present.

  • Solution:

    • Exclude Light and Ensure Inert Atmosphere: Protect the reaction from direct light by wrapping the flask in aluminum foil. Running the reaction under an inert atmosphere of nitrogen or argon can also minimize oxidative side reactions.

    • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the desired product is formed and the intermediates are consumed, proceed with the work-up. Prolonged heating can promote decomposition and side product formation.

    • Use High-Purity Reagents: Ensure your starting materials and solvents are free from metal contaminants that could catalyze unwanted cleavage pathways.

Problem 3: The final product is difficult to purify and has a persistent color.
  • Probable Cause: The crude product is likely contaminated with polymeric or baseline impurities formed from minor side reactions or decomposition. 3,6-diarylpyridazines themselves are often highly crystalline, so purification issues usually point to stubborn impurities.

  • Solution:

    • Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon. Stir for 10-15 minutes and then filter the hot solution through a pad of Celite®. This is highly effective at removing colored, high-molecular-weight impurities.

    • Recrystallization Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents for recrystallization. A good starting point is ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in the mother liquor.

    • Silica Gel Chromatography: If crystallization fails, column chromatography is the next step. Use a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes or dichloromethane) and gradually increasing the polarity (e.g., by adding ethyl acetate). This ensures that apolar impurities are eluted first, followed by your product, leaving polar baseline material on the column.

Data Presentation & Visualization

Table 1: Effect of Reaction Conditions on 3,6-Diphenylpyridazine Synthesis
Starting MaterialHydrazine SourceSolventConditionsTypical Yield (%)Purity Issues
1,4-Diphenyl-1,4-butanedioneHydrazine HydrateEthanolReflux, 8h70-80%Incomplete cyclization, requires careful purification.
1,4-Diphenyl-1,4-butanedioneHydrazine HydrateGlacial Acetic AcidReflux, 2h>90%High purity, often crystallizes directly upon cooling.
3,6-Diphenyl-1,2,4,5-tetrazinePhenylacetyleneToluene110 °C, 75h~77%[6]Dihydrotetrazine side products may form.[6]
Diagrams of Reaction Pathways

G cluster_0 Desired Synthetic Pathway A 1,4-Diaryl-1,4-dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation C Dihydropyridazine B->C Intramolecular Cyclization D 3,6-Diarylpyridazine (Final Product) C->D Dehydration/ Oxidation

Caption: Desired reaction pathway for 3,6-diarylpyridazine synthesis.

G Start 1,4-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Product Desired 3,6-Diarylpyridazine Hydrazone->Product Successful Cyclization & Dehydration SideProduct1 Stalled Reaction: Incomplete Cyclization Hydrazone->SideProduct1 Insufficient Energy/ Poor Catalysis SideProduct2 N-N Bond Cleavage Products (e.g., Pyrroles, Amines) Hydrazone->SideProduct2 Harsh Conditions/ Impurities

Caption: Common side reaction pathways originating from the key intermediate.

Detailed Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine

This protocol is optimized to minimize side reactions and facilitate purification.

Materials:

  • 1,4-Diphenyl-1,4-butanedione (1.00 g, 4.20 mmol)

  • Hydrazine hydrate (64-65% N₂H₄, ~0.41 mL, 8.40 mmol, 2.0 equiv)

  • Glacial Acetic Acid (15 mL)

  • Ethanol (for recrystallization)

  • Activated Carbon

  • Celite®

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (1.00 g).

    • Add glacial acetic acid (15 mL) to the flask. Stir the mixture to dissolve the solid.

    • Causality Note: Using acetic acid as the solvent is the single most important choice to prevent the stalling of the reaction at the hydrazone intermediate stage.

  • Reagent Addition:

    • Carefully add hydrazine hydrate (0.41 mL, 2.0 equivalents) to the stirred solution at room temperature. The solution may turn yellow.

    • Causality Note: Using a slight excess of hydrazine ensures the complete consumption of the limiting dicarbonyl starting material.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (oil bath temperature ~125 °C).

    • Maintain the reflux for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material and the formation of a new, UV-active spot for the product.

    • Causality Note: The 2-hour reflux in acetic acid is typically sufficient for complete cyclization and dehydration, avoiding the need for longer heating times that could lead to decomposition.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. As it cools, the product will likely begin to crystallize.

    • Pour the cooled mixture into a beaker containing ice-water (~50 mL). This will precipitate the product completely.

    • Stir the resulting slurry for 15-20 minutes to ensure full precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (to remove acetic acid).

    • Dry the crude product in a vacuum oven. (Typical crude yield: >95%).

  • Purification:

    • Transfer the crude solid to a 100 mL flask. Add ethanol (~25-30 mL) and heat to a boil to dissolve the product.

    • Add a small spatula tip of activated carbon to the hot solution.

    • Causality Note: The carbon adsorbs colored, high-molecular-weight impurities that are common byproducts of condensation reactions.

    • Maintain the boil for 5 minutes, then filter the hot solution through a pre-warmed funnel containing a small pad of Celite® to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the pure, crystalline product (typically white needles) by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. (Typical final yield: 90-94%).

References

  • Synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones. ResearchGate.[Link]

  • Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. ResearchGate.[Link]

  • Synthesis of pyridazines. Organic Chemistry Portal.[Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.[Link]

  • Method for synthetizing 3,6-dichloropyridazine.
  • Process for purification of 3,6-dichloropyridazine.
  • Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. PubMed.[Link]

  • Method for synthetizing 3,6-dichloropyridazine. Eureka | Patsnap.[Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. International Journal of Innovative Research in Science, Engineering and Technology.[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC - NIH.[Link]

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate.[Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.[Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central.[Link]

  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC - NIH.[Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI.[Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.[Link]

  • Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. PMC - PubMed Central.[Link]

  • Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. ResearchGate.[Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH.[Link]

  • The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine... ResearchGate.[Link]

  • The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. ResearchGate.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 3,6-Dimercaptopyridazine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-dimercaptopyridazine and its metal complexes. This guide is designed to provide practical, in-depth solutions to common solubility issues encountered during experimental work. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your protocols for successful outcomes.

I. Understanding the Challenge: The Nature of this compound Complexes

This compound is a versatile nitrogen-containing heterocyclic compound that readily forms complexes with a variety of transition metals.[1] Its two mercapto (-SH) groups can be deprotonated to form strong bonds with metal ions, acting as a bidentate or even a bridging ligand to create polynuclear structures.[1] The pyridazine ring itself offers additional coordination sites through its nitrogen atoms.[1]

However, the very characteristics that make these complexes interesting—strong metal-sulfur bonds and the potential for extended polymeric structures—often contribute to their poor solubility in common solvents. Many researchers report that these complexes are often insoluble in water and common organic solvents, but may show some solubility in highly polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3]

II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

When faced with an insoluble this compound complex, a systematic approach to troubleshooting is essential. The following guide outlines a logical workflow, from simple adjustments to more involved synthetic modifications.

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Intermediate Strategies cluster_3 Advanced Solutions A Poor Solubility of Complex B Solvent Screening A->B Start Here C pH Adjustment B->C If unsuccessful D Temperature Variation C->D If unsuccessful E Co-solvents & Surfactants D->E If unsuccessful F Sonication E->F If unsuccessful G Ligand Modification F->G Last Resort H Complex Modification G->H Alternative

Caption: A systematic workflow for troubleshooting solubility issues.

III. Frequently Asked Questions (FAQs)

Q1: My this compound complex precipitated out of solution. What is the first thing I should try?

A1: The initial and often most effective step is to explore a range of solvents with varying polarities. While many metal-thiolate complexes are insoluble in common organic solvents, they may dissolve in highly polar aprotic solvents like DMSO or DMF.[2] It's also worth attempting to dissolve a small sample in your desired solvent with gentle heating and stirring.[4]

Q2: I've tried multiple solvents with no success. What's the next logical step?

A2: Adjusting the pH of your solution can have a significant impact on solubility.[4] The mercapto groups of this compound are acidic and can be deprotonated to form thiolates. This process is pH-dependent. By increasing the pH with a suitable base, you can favor the deprotonated, and often more soluble, form of the ligand within the complex. Conversely, for some complexes, a specific, narrow pH range may be required for optimal stability and solubility. It is recommended to test a range of pH values using appropriate buffer systems.[4]

Q3: Can temperature be used to improve the solubility of my complex?

A3: Yes, for many compounds, solubility increases with temperature.[5][6] You can try gently heating the solvent while attempting to dissolve your complex. However, be cautious, as some complexes may be thermally unstable and could decompose at elevated temperatures. Always monitor for any color changes or the appearance of new precipitates that might indicate degradation.

Q4: I've noticed that my complex seems to be forming aggregates. How can I address this?

A4: Aggregation is a common issue with metal-sulfur complexes and can significantly reduce solubility.[7][8] Sonication is a useful technique to break up these agglomerates and can aid in dissolution.[4] Applying ultrasonic energy can help to disperse the particles and increase the surface area available for solvation.

Q5: Are there any additives that can help to solubilize my complex?

A5: The use of co-solvents or surfactants can be an effective strategy.[4] Adding a small amount of a water-miscible organic solvent like ethanol or DMSO to an aqueous solution can sometimes improve solubility.[4] Surfactants can also be employed to prevent aggregation and keep the complex suspended in solution.[4][9]

Q6: I have tried all the above methods and my complex is still insoluble. What are my options?

A6: If simpler methods fail, you may need to consider modifying the complex itself. This can be approached in two ways:

  • Ligand Modification: Synthesizing a modified version of the this compound ligand with solubilizing groups can be highly effective.[2] For example, introducing functionalities like sulfonic acid (-SO₃⁻), carboxylic acid (-COO⁻), or polyethylene glycol (PEG) chains can dramatically improve aqueous solubility.[4]

  • Complex Modification: The overall charge of the complex can influence its solubility. If your complex is neutral, you could try to synthesize an anionic or cationic version.[2] This can be achieved by altering the oxidation state of the metal or by using different counter-ions. Highly soluble counter-ions like perchlorate or triflate can improve the solubility of charged complexes.[2]

IV. Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Weigh out small, equal amounts (e.g., 1-2 mg) of your this compound complex into separate vials.

  • To each vial, add a fixed volume (e.g., 1 mL) of a different solvent. A suggested list of solvents to screen is provided in the table below.

  • Vortex each vial for 1 minute at room temperature.

  • Observe and record the solubility of the complex in each solvent (e.g., fully soluble, partially soluble, insoluble).

  • For any solvents that show partial solubility, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility.

Solvent Polarity Typical Observations
WaterHighOften poor solubility unless the complex is charged or has hydrophilic groups.
Methanol/EthanolHighMay show some solubility, can be used as a co-solvent.[4]
AcetonitrileMedium-HighA common solvent for coordination complexes.
AcetoneMedium
DichloromethaneMedium-Low
TolueneLowUnlikely to be a good solvent for polar complexes.
DMSO/DMFHigh (Aprotic)Often the best choice for dissolving stubborn metal complexes.[2]
Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, 9).

  • Add a small, known amount of your complex to a fixed volume of each buffer solution.

  • Stir the mixtures at a constant temperature for a set period (e.g., 1 hour) to allow them to reach equilibrium.

  • Visually assess the solubility in each buffer.

  • For a more quantitative analysis, you can filter the solutions and measure the concentration of the dissolved complex using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-MS).

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Prepare Buffer Solutions (e.g., pH 4, 7, 9) B Add Known Amount of Complex A->B C Stir at Constant Temperature B->C D Visual Assessment C->D E Quantitative Measurement (e.g., UV-Vis, ICP-MS) D->E Optional

Sources

Technical Support Center: Stabilizing the Thiol Form of 3,6-Dimercaptopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3,6-dimercaptopyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic compound. Our goal is to provide in-depth, field-proven insights into the challenges of its handling, specifically focusing on the stabilization of its reactive dithiol tautomer. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

The Core Challenge: Thiol-Thione Tautomerism

This compound does not exist as a single, static structure. It is subject to prototropic tautomerism, existing in a dynamic equilibrium between the dithiol, the mixed thione-thiol, and the dithione forms. For many applications, particularly those leveraging the nucleophilicity of the thiol (-SH) groups, isolating and maintaining the dithiol form is critical. However, in many common laboratory conditions, the equilibrium heavily favors the more thermodynamically stable 3-mercaptopyridazine-6-thione tautomer.[1][2]

Understanding and controlling this equilibrium is the key to successfully using this reagent.

G cluster_equilibrium Tautomeric Equilibrium of this compound cluster_factors Influencing Factors dithiol Dithiol Form (HS-C₄H₂N₂-SH) thione_thiol Thione-Thiol Form (Dominant Tautomer) dithiol->thione_thiol pKa dependent dithione Dithione Form thione_thiol->dithione Energy dependent polar_solvent Polar, Protic Solvents (e.g., Water, Ethanol) polar_solvent->thione_thiol Favors nonpolar_solvent Non-polar, Aprotic Solvents (e.g., Dioxane, THF) nonpolar_solvent->dithiol Favors high_ph Alkaline Conditions (pH > 8) (Deprotonation to Thiolate) high_ph->dithiol Favors

Caption: Factors influencing the tautomeric equilibrium of this compound.

Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during experimental work.

Question: My characterization (NMR/UV-Vis) indicates I have the thione tautomer, but my reaction requires the thiol. How can I shift the equilibrium?

Answer: This is the most frequent challenge. The predominance of the thione form is often due to solvent choice.

  • Causality: Polar and protic solvents (like water, methanol, ethanol) stabilize the polar thione form through hydrogen bonding, making it the favored tautomer in solution.[3]

  • Solution 1: Change Your Solvent System. The most effective strategy is to switch to a non-polar, aprotic solvent. In dilute solutions of non-polar solvents like dioxane, tetrahydrofuran (THF), or chloroform, the dithiol form is favored.[3][4] This minimizes the hydrogen bonding that stabilizes the thione tautomer.

  • Solution 2: Adjust the pH. In aqueous or protic systems, raising the pH to alkaline conditions (pH > 8) can deprotonate the thiol groups to form thiolates (-S⁻). This deprotonation effectively "locks" the molecule in the thiol-like form, as the thione requires a proton on the nitrogen atom.[5] Be mindful that this also dramatically increases the nucleophilicity and susceptibility to oxidation.

Question: My solution of this compound is turning cloudy, or I'm isolating a product with a doubled molecular weight. What is happening?

Answer: You are likely observing oxidation of the thiol groups to form a disulfide dimer. This is a common degradation pathway for thiols, especially in the presence of oxygen, metal ions, or at alkaline pH.[3][6]

  • Causality: The thiol groups (-SH) are readily oxidized to form a disulfide bond (-S-S-), linking two molecules of the parent pyridazine. This process is often catalyzed by trace metals and atmospheric oxygen. The resulting disulfide is typically less soluble, causing precipitation.

  • Preventative Measures:

    • Deoxygenate Solvents: Before use, thoroughly sparge your solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Conduct all manipulations in a glovebox or under a positive pressure of an inert gas.

    • Add a Reducing Agent: For applications where it won't interfere with downstream chemistry, consider adding a sacrificial reducing agent to the solution. Dithiothreitol (DTT) is an excellent choice as it is highly effective at keeping thiols in their reduced state.[7]

    • Use a Chelating Agent: Add a small amount of ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.[6]

G cluster_degradation Common Degradation Pathways cluster_solutions Preventative Strategies start Desired Dithiol Form oxidation Oxidation (Forms Disulfide Dimer) start->oxidation tautomerization Tautomerization (Forms Stable Thione) start->tautomerization sol_oxidation Inert Atmosphere + Reducing Agents (DTT) + Chelators (EDTA) sol_oxidation->oxidation Prevents sol_tautomerization Aprotic/Non-polar Solvent OR Alkaline pH (>8) sol_tautomerization->tautomerization Prevents

Caption: Key degradation pathways and corresponding preventative strategies.

Question: What are the best analytical methods to confirm I have the thiol form?

Answer: A combination of spectroscopic methods is ideal for unambiguous identification.

  • UV-Vis Spectroscopy: This is a powerful and rapid technique. The thione and thiol tautomers have distinct chromophores and thus different absorption maxima. In general, the C=S chromophore of the thione form absorbs at a longer wavelength compared to the S-C=N chromophore of the thiol form. You must run authentic spectra in your specific solvent system for accurate comparison.[3][5]

  • NMR Spectroscopy:

    • ¹H NMR: Look for the signal of the S-H proton. This peak can be broad and may exchange with deuterium in deuterated protic solvents (like MeOD or D₂O), causing it to disappear. The chemical shift of the ring protons will also differ significantly between tautomers.

    • ¹³C NMR: The carbon atom in a C=S (thione) bond has a characteristic downfield chemical shift (typically >180 ppm), which is significantly different from the carbon in a C-S (thiol) bond. This provides strong evidence for the dominant tautomer.

  • HPLC-MS: This method can be used to separate tautomers in solution and confirm their mass.[5] It is particularly useful for quantifying the ratio of tautomers in an equilibrium mixture.

Data Summary: Factors Influencing Tautomer Selection
FactorCondition Favoring Dithiol FormCondition Favoring Thione Form(s)Rationale
Solvent Polarity Low (e.g., Dioxane, THF, Toluene)High (e.g., Water, Ethanol, DMSO)Polar solvents stabilize the more polar thione tautomer via H-bonding.[3][8]
pH (Aqueous) Alkaline (pH > 8)Neutral or Acidic (pH < 7)High pH deprotonates the thiol to a thiolate, preventing thione formation.[5][9]
Temperature High TemperatureLow TemperatureIncreased thermal energy can help overcome the activation barrier to favor the less stable thiol form in some systems.
Atmosphere Inert (Argon, Nitrogen)Ambient (Air)An inert atmosphere is crucial to prevent the rapid oxidation of the thiol form to disulfides.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound (Dithiol Form)

This protocol aims to generate a 10 mM stock solution in THF, stabilized against oxidation.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Dithiothreitol (DTT)

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar glassware

Procedure:

  • Solvent Deoxygenation: Take 50 mL of anhydrous THF in a Schlenk flask. Bubble Argon gas through the solvent for 30-45 minutes to remove dissolved oxygen.

  • Weighing: In a glovebox or under a positive pressure of Argon, accurately weigh 7.21 mg of this compound (MW: 144.21 g/mol ) for a 50 mL solution. Also, weigh 7.71 mg of DTT (MW: 154.25 g/mol , 1 molar equivalent).

  • Dissolution: Add the deoxygenated THF to the flask containing the pyridazine and DTT. Seal the flask immediately.

  • Mixing: Gently swirl or sonicate the mixture at room temperature until all solids are dissolved. The solution should be clear.

  • Storage: Store the sealed flask at 4°C, wrapped in aluminum foil to protect from light. For long-term storage, freezing at -20°C is recommended.

  • Validation (Optional but Recommended): Before use, take a small aliquot and dilute it in the appropriate solvent for UV-Vis analysis to confirm the spectral profile is consistent with the thiol tautomer and has not degraded.

Protocol 2: Workflow for Tautomer Analysis

G start Prepare Sample (e.g., Protocol 1) uv_vis UV-Vis Spectroscopy (Rapid Check) start->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) uv_vis->nmr hplc HPLC-MS (Quantitative Analysis) nmr->hplc decision Tautomer Confirmed? hplc->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Re-evaluate Conditions (Solvent, pH, etc.) decision->troubleshoot No

Caption: A logical workflow for the analytical confirmation of the desired tautomer.

References

  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Azofra, L. M., et al. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. [Link]

  • Nowak, M. J., et al. (2011). UV-induced hydrogen-atom transfer in 3,6-dithiopyridazine and in model compounds 2-thiopyridine and 3-thiopyridazine. The Journal of Physical Chemistry A. [Link]

  • Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Tucker, J. A., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. [Link]

  • Azofra, L. M., et al. (2020). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. ACS Publications. [Link]

  • Varynskvi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry. [Link]

  • Choi, J. M., & Yoon, S. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. [Link]

  • Corralo, V. D., et al. (2008). The role of thiol-reducing agents on modulation of glutamate binding induced by heavy metals in platelets. Toxicology in Vitro. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3,6-Dimercaptopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3,6-dimercaptopyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of interpreting NMR spectra for this unique class of sulfur-containing heterocycles. The inherent structural features of these molecules, particularly the symmetrically placed mercapto groups, often lead to complex spectral data. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.

Introduction: The Challenge of Symmetry and Tautomerism

The this compound core presents a fascinating yet challenging case for NMR analysis. The C2 symmetry of the pyridazine ring, combined with the prototropic tautomerism of the mercapto groups, can result in spectra that are deceptively simple or frustratingly broad and complex. The primary challenge lies in the thiol-thione tautomeric equilibrium, where the molecule can exist in three principal forms: a dithiol, a thione-thiol, and a dithione form. The predominant tautomer and the rate of exchange between them are highly sensitive to factors such as solvent, temperature, concentration, and pH. This dynamic behavior is the root cause of many of the spectral complexities observed.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific problems you may encounter during the NMR analysis of this compound derivatives and provides step-by-step guidance to resolve them.

Problem 1: My 1H NMR spectrum shows only one or two broad singlets for the pyridazine ring protons, and I can't resolve any coupling.

Causality: This is a classic sign of intermediate chemical exchange on the NMR timescale.[1] The pyridazine ring protons are exchanging between different chemical environments due to tautomerism or other dynamic processes at a rate that is comparable to the frequency difference between the signals of the individual tautomers. This leads to coalescence and significant line broadening.[1]

Step-by-Step Protocol to Resolve Broad Signals:

  • Variable Temperature (VT) NMR: This is the most powerful tool to investigate dynamic processes.

    • Cooling the sample: Lowering the temperature will slow down the exchange rate. If you can reach a temperature where the exchange is slow on the NMR timescale, you will start to see the broad signals resolve into sharper, distinct signals for each of the populated tautomers.

    • Heating the sample: Conversely, increasing the temperature will accelerate the exchange. If you can achieve a fast exchange regime, the broad signal will sharpen into a single, averaged signal. The chemical shift of this averaged signal will be a weighted average of the chemical shifts of the individual tautomers.

  • Solvent Study: The tautomeric equilibrium is highly dependent on the solvent.

    • Non-polar solvents (e.g., CDCl₃, Benzene-d₆): These solvents tend to favor the less polar thiol tautomer.

    • Polar aprotic solvents (e.g., DMSO-d₆, DMF-d₇): These solvents can stabilize the more polar thione tautomer through hydrogen bonding.

    • Polar protic solvents (e.g., CD₃OD, D₂O): These solvents can actively participate in proton exchange and may further complicate the spectra. However, they can be useful for identifying exchangeable protons.

  • 2D Exchange Spectroscopy (EXSY): If you have resolved signals at low temperature, an EXSY experiment can definitively prove that these species are in exchange. Cross-peaks between the signals of the different tautomers will be observed.

Problem 2: I've synthesized an S-alkylated derivative to "lock" the tautomeric form, but the spectrum is still more complex than expected.

Causality: Even with the tautomerism locked, other dynamic processes can come into play. For bulkier S-alkyl groups, restricted rotation around the C-S bond can lead to the presence of different conformers that are slowly interconverting on the NMR timescale. Additionally, if the substituent on the sulfur is chiral, the pyridazine protons can become diastereotopic, leading to more complex splitting patterns.

Step-by-Step Protocol for Analyzing S-Alkylated Derivatives:

  • Careful 1D Analysis:

    • Look for the expected number of signals for your locked tautomer. For a symmetric 3,6-bis(alkylthio)pyridazine, you should expect one signal for the pyridazine ring protons (appearing as a singlet or a complex multiplet depending on coupling to the alkyl group) and one set of signals for the alkyl group.

    • If you see more signals than expected, consider the possibility of conformers or diastereotopicity.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This will help you identify which protons are coupled to each other within the same spin system (e.g., within the alkyl chain).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing you to confidently assign both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the connectivity of the entire molecule. Look for correlations between the protons of the alkyl group and the carbons of the pyridazine ring. This will confirm the site of alkylation.[2]

  • Variable Temperature (VT) NMR: If you suspect the presence of conformers due to restricted rotation, VT-NMR can be used to study this dynamic process. As you increase the temperature, you may see the signals for the different conformers broaden, coalesce, and eventually sharpen into a single set of averaged signals.

Problem 3: The chemical shifts of my pyridazine protons are not where I expect them to be based on standard pyridazine values.

Causality: The electronic nature of the sulfur substituent (thiol vs. thione vs. S-alkyl) has a profound impact on the electron density of the pyridazine ring, and therefore on the chemical shifts of the ring protons and carbons. The thione form, with its C=S double bond, will have a different electronic distribution compared to the thiol form.

Data-Driven Insights:

Tautomeric Form/DerivativeExpected ¹H Chemical Shift Range (pyridazine protons)Expected ¹³C Chemical Shift Range (pyridazine carbons)Rationale
Dithiol Form More shielded (lower ppm)More shielded (lower ppm)The thiol groups are electron-donating through resonance.
Dithione Form More deshielded (higher ppm)C=S carbon will be significantly deshielded.The C=S bond is electron-withdrawing.
S-Alkylated (Thioether) IntermediateIntermediateThe thioether group is less electron-donating than the thiol.

Note: These are general trends. The exact chemical shifts will depend on the specific substituents and the solvent.

Workflow for Chemical Shift Assignment:

G A Acquire High-Resolution 1D ¹H and ¹³C Spectra B Acquire 2D NMR Data (COSY, HSQC, HMBC) A->B C Assign Protons and Carbons using HSQC B->C D Confirm Connectivity with HMBC C->D F Rationalize Shifts based on Tautomeric Form and Substituent Effects D->F E Compare with DFT Calculated Chemical Shifts E->F

Caption: Workflow for unambiguous chemical shift assignment.

Frequently Asked Questions (FAQs)

Q1: Which tautomer of this compound is generally more stable?

A1: The relative stability of the thiol and thione tautomers is highly dependent on the environment. In the gas phase and in non-polar solvents, the dithiol form is often calculated to be more stable. However, in polar solvents, and especially in the solid state, the dithione form is often favored due to its greater polarity and ability to form intermolecular hydrogen bonds.[3] For a definitive answer for your specific derivative and conditions, a combination of experimental data (NMR, UV-Vis) and computational chemistry (DFT calculations) is often necessary.[4]

Q2: How can I use ¹³C NMR to help interpret my spectra?

A2: ¹³C NMR is an invaluable tool. The chemical shift of the pyridazine ring carbons is highly indicative of the tautomeric form. A carbon in a C=S double bond (thione form) will have a significantly different (more deshielded) chemical shift than a carbon in a C-SH single bond (thiol form). Look for the number of signals as well. A symmetric dithiol or dithione form should show only two signals for the four pyridazine carbons. The presence of more signals could indicate a less symmetric tautomer or a mixture of tautomers.

Q3: Are there any other NMR active nuclei I should consider?

A3: While less common, ³³S NMR could theoretically provide direct information about the sulfur environment. However, ³³S is a quadrupolar nucleus with very low natural abundance and low sensitivity, resulting in very broad signals that are difficult to detect.[5] For most practical purposes, ¹H and ¹³C NMR, along with 2D techniques, will provide the necessary structural information.

Q4: What is the best starting point for analyzing a completely unknown this compound derivative?

A4: A systematic approach is key.

G Start Start with an Unknown Derivative Step1 Acquire ¹H and ¹³C NMR in a common solvent (e.g., DMSO-d₆) Start->Step1 Step2 Analyze for broad signals (potential dynamic exchange) Step1->Step2 Step3 Run VT-NMR to investigate dynamics and resolve signals Step2->Step3 Step4 Acquire a full suite of 2D NMR (COSY, HSQC, HMBC) at a temperature with sharp signals Step3->Step4 Step5 Propose a structure based on connectivity and chemical shifts Step4->Step5 Step6 Consider DFT calculations to support tautomer assignment Step5->Step6

Caption: Systematic approach for analyzing unknown derivatives.

By following these troubleshooting guides and keeping the fundamental principles of tautomerism and dynamic NMR in mind, you will be well-equipped to tackle the challenges of interpreting the complex NMR spectra of this compound derivatives.

References

  • ChemRxiv. (n.d.). Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • NIH. (n.d.). An introduction to NMR-based approaches for measuring protein dynamics. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Sulfur NMR. Retrieved from [Link]

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Technical Support Center: Enhancing the Efficiency of 3,6-Dimercaptopyridazine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in materials science and chemical engineering. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of 3,6-dimercaptopyridazine as a corrosion inhibitor. Our focus is on enhancing its protective efficiency through scientifically grounded methodologies and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the application and fundamental properties of this compound as a corrosion inhibitor.

Q1: What is the primary mechanism by which this compound inhibits corrosion?

A1: this compound primarily functions as an adsorption inhibitor. Its molecules adhere to the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons in the pyridazine ring, which act as active centers for interaction with the metal's vacant d-orbitals[1][2][3]. The process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding), leading to a more stable and effective protective layer[1].

Q2: What is the expected performance of this compound as a corrosion inhibitor?

A2: While data on this compound is emerging, studies on its close analogue, 3-chloro-6-mercaptopyridazine, have shown high inhibition efficiencies, reaching up to 97.4% under specific conditions[1]. The efficiency is concentration-dependent, generally increasing with higher concentrations of the inhibitor up to an optimal point[1].

Q3: How do environmental factors like temperature and pH affect its performance?

A3: Temperature typically has an inverse relationship with the inhibition efficiency of this compound. As temperature increases, the rate of corrosion generally accelerates, and the inhibitor's adsorption on the metal surface may become less stable, leading to reduced efficiency[4][5][6]. The pH of the corrosive medium can also significantly influence performance by altering the inhibitor's chemical form and the nature of the metal surface.

Q4: Can the efficiency of this compound be improved?

A4: Yes, its efficiency can be significantly enhanced through synergistic effects. The addition of certain compounds, particularly halide ions (I⁻, Br⁻, Cl⁻), can promote the adsorption of the inhibitor on the metal surface, leading to a more robust protective film and higher inhibition efficiency[7][8][9][10][11].

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound.

Troubleshooting Inconsistent Electrochemical Impedance Spectroscopy (EIS) Results
Problem Potential Cause Recommended Solution
Noisy or scattered EIS data - Unstable Open Circuit Potential (OCP).- High impedance of the reference electrode.- External electrical noise.- Allow the system to stabilize at OCP for a longer duration (e.g., 60 minutes) before starting the measurement[12].- Check the reference electrode for air bubbles or clogging; replace if necessary.- Ensure proper grounding of the potentiostat and use a Faraday cage.
Inconsistent charge transfer resistance (Rct) values between replicate experiments - Incomplete surface preparation of the working electrode.- Variation in inhibitor concentration or solution temperature.- Standardize the polishing and cleaning procedure for the working electrode to ensure a reproducible surface.- Use a thermostatically controlled water bath to maintain a constant temperature. Ensure precise preparation of inhibitor solutions.
Low inhibition efficiency despite inhibitor presence - Insufficient inhibitor concentration.- Inadequate immersion time for film formation.- Perform a concentration-dependent study to determine the optimal inhibitor concentration.- Increase the pre-immersion time to allow for the formation of a stable protective film on the metal surface.
Troubleshooting Inaccurate Weight Loss Measurements
Problem Potential Cause Recommended Solution
Negative inhibition efficiency - Incomplete removal of corrosion products before final weighing.- Aggressive cleaning procedure that removes uncorroded metal.- Use a standardized cleaning solution and procedure (e.g., as per ASTM G1) that effectively removes corrosion products without attacking the base metal.- Perform a blank cleaning test on an uncorroded coupon to determine the mass loss due to the cleaning procedure itself and correct the final weight accordingly.
High variability in corrosion rates - Non-uniform corrosion on the coupon surface.- Insufficient volume of corrosive solution.- Ensure the entire surface of the coupon is uniformly exposed to the corrosive medium. Suspend the coupons in the solution rather than letting them rest on the bottom of the beaker.- Maintain a high ratio of solution volume to coupon surface area to avoid significant changes in the corrosivity of the solution during the test.

Part 3: Experimental Protocols & Visualizations

Workflow for Evaluating Inhibitor Efficiency

The following diagram illustrates the typical workflow for assessing the performance of this compound.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_coupon Coupon Preparation (Polishing & Cleaning) weight_loss Weight Loss Measurement (ASTM G1/G31) prep_coupon->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_coupon->eis prep_solution Solution Preparation (Corrosive Medium +/- Inhibitor) prep_solution->weight_loss prep_solution->eis calc_eff Calculate Inhibition Efficiency (%) weight_loss->calc_eff pdp Potentiodynamic Polarization (PDP) eis->pdp analyze_mech Analyze Mechanism (Adsorption Isotherms) eis->analyze_mech pdp->calc_eff calc_eff->analyze_mech quantum_chem Quantum Chemical Calculations (Optional) analyze_mech->quantum_chem

Caption: Experimental workflow for inhibitor evaluation.

Protocol 1: Potentiodynamic Polarization (PDP) Measurement

This protocol is for determining the corrosion rate and inhibition mechanism (anodic, cathodic, or mixed-type).

  • Electrode Preparation: Mechanically polish the working electrode (e.g., mild steel) with successively finer grades of silicon carbide paper, rinse with deionized water and acetone, and dry.

  • Cell Assembly: Assemble a three-electrode cell consisting of the prepared working electrode, a graphite counter electrode, and a saturated calomel reference electrode (SCE)[13][14].

  • System Stabilization: Immerse the electrodes in the test solution (corrosive medium with and without this compound) and allow the system to stabilize by monitoring the open-circuit potential (OCP) for 30-60 minutes until a steady state is reached[12].

  • Polarization Scan: Perform a potentiodynamic scan from a potential of -250 mV versus OCP to +250 mV versus OCP at a scan rate of 0.166 mV/s[12].

  • Data Analysis: Plot the potential versus the logarithm of the current density to obtain a Tafel plot. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr)[15]. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i⁰corr - i'corr) / i⁰corr] x 100

    where i⁰corr and i'corr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Mechanism of Synergistic Inhibition with Halide Ions

The enhanced performance of this compound in the presence of halide ions can be visualized as a multi-step adsorption process.

G metal Metal Surface halide Halide Ions (X⁻) metal->halide Adsorption of X⁻ inhibitor Inhibitor Cations (Inh⁺) halide->inhibitor Electrostatic attraction complex Protective Film (Metal-X⁻-Inh⁺) inhibitor->complex Formation of stable protective layer

Caption: Synergistic adsorption of inhibitor and halide ions.

Part 4: Data Summary

The following table summarizes typical data obtained from electrochemical experiments, illustrating the effect of inhibitor concentration on corrosion protection.

Inhibitor Concentration (mM)Corrosion Current Density (icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (IE%)
0 (Blank)250150-
0.18545066.0
0.54098084.0
1.015210094.0
1.0 + Halide Ions8350096.8

Note: The data presented are representative and may vary depending on the specific experimental conditions.

References

  • Filali, M., El Hadrami, E. M., Ben-Tama, A., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. Journal of Molecular Structure, 1180, 647-660. Available at: [Link]

  • ResearchGate. (n.d.). Variation of inhibition efficiency with temperature for the corrosion... Available at: [Link]

  • Synergistic effects of halide ions on the corrosion inhibition of mild steel in sulfuric acid solutions by Acacia senegal gum. (n.d.). ResearchGate. Available at: [Link]

  • D'Souza, P. N., & P, P. (2016). Potentiodynamic Corrosion Testing. Journal of visualized experiments : JoVE, (115), 54371. Available at: [Link]

  • ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2009). Available at: [Link]

  • Illustration of the testing set-up used for potentiodynamic polarization study. (n.d.). ResearchGate. Available at: [Link]

  • Filali, M., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel. Semantic Scholar. Available at: [Link]

  • D'Souza, P. N., & P, P. (2016). Potentiodynamic Corrosion Testing. ResearchGate. Available at: [Link]

  • Synergistic Effect of Iodide Ions on the Corrosion Inhibition of Commelina Diffusa Leaf Extract on Mild Steel in H2SO4 Solution. (2024). Journal of Materials and Environmental Science. Available at: [Link]

  • Adam, M. R., et al. (2014). Synergistic Effect of Halide Ions on the Corrosion Inhibition of Mild Steel in Hydrochloric Acid using Mangrove Tannin. ResearchGate. Available at: [Link]

  • Synergistic Effect of Halide Ions on the Corrosion Inhibition of Mild Steel in Sulphuric Acid Using Alkyl Substituted piperidi-4- one Thiosemicarbazones. (2015). SlideShare. Available at: [Link]

  • High Temperature Testing of Corrosion Inhibitor Performance. (n.d.). ResearchGate. Available at: [Link]

  • Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid. (2021). ResearchGate. Available at: [Link]

  • Priya, V. S., et al. (2013). Synergistic Effect of Halides Ions on the Corrosion Inhibition of Abelmoschus esculentus Seed Extract on Mild Steel in H2SO4. Asian Journal of Chemistry. Available at: [Link]

  • The effect of temperature on the inhibition efficiency... (n.d.). ResearchGate. Available at: [Link]

  • Ebenso, E. E., Isabirye, D. A., & Eddy, N. O. (2010). Adsorption and Quantum Chemical Studies on the Inhibition Potentials of Some Thiosemicarbazides for the Corrosion of Mild Steel in Acidic Medium. International journal of molecular sciences, 11(6), 2473–2498. Available at: [Link]

  • Ebenso, E. E., Isabirye, D. A., & Eddy, N. O. (2010). Adsorption and quantum chemical studies on the inhibition potentials of some thiosemicarbazides for the corrosion of mild steel in acidic medium. International journal of molecular sciences, 11(6), 2473–2498. Available at: [Link]

  • Effect of temperature on the inhibition of corrosion of carbon steels by semicarbazides and thiosemicarbazides. (n.d.). ResearchGate. Available at: [Link]

  • Aromatic Metal Corrosion Inhibitors. (2020). MDPI. Available at: [Link]

  • Plant extracts as green corrosion inhibitors for different kinds of steel: A review. (2024). PubMed. Available at: [Link]

  • Inhibition effects of 2,5-dimercapto-1,3,4-thiadiazole on the corrosion of mild steel in sulphuric acid solution. (n.d.). ResearchGate. Available at: [Link]

  • Molecular dynamics simulations and quantum chemical calculations for the adsorption of some imidazoline derivatives on iron surface. (2017). Semantic Scholar. Available at: [Link]

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Technical Support Center: Regeneration of 3,6-Dimercaptopyridazine-Functionalized Sensor Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the regeneration of sensor surfaces functionalized with 3,6-dimercaptopyridazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the performance and extend the lifetime of your sensor chips. The unique properties of the this compound linker, which forms a robust self-assembled monolayer (SAM) on gold surfaces, require specific considerations for effective regeneration.

Core Principles of Surface Regeneration

A successful regeneration protocol removes the bound analyte completely without damaging the immobilized ligand or stripping the underlying this compound SAM. The strategy is dictated by the nature of the ligand-analyte interaction. Common approaches involve disrupting these interactions using solutions with low pH, high pH, high ionic strength, or specific chemical agents.[1][2] The key is to find conditions harsh enough to break the analyte-ligand bond but mild enough to preserve the ligand's biological activity for subsequent experiments.[2]

For surfaces functionalized via this compound, the primary bond is the strong gold-sulfur (Au-S) covalent interaction, which forms the stable base layer.[3] Regeneration strategies should aim to preserve this foundational layer while cleaving the analyte.

Troubleshooting Guide

This guide is structured to address common issues encountered during the regeneration of your this compound functionalized sensor surface.

Issue 1: Incomplete Regeneration or Signal Carryover

Symptom: The sensor signal does not return to the original baseline after the regeneration step. Subsequent binding curves show an increasing baseline, indicating residual analyte is still bound to the surface.[4]

Potential Causes & Solutions:

  • Cause A: Regeneration solution is too mild. The physical forces holding the analyte to the ligand (e.g., strong electrostatic or hydrophobic interactions) are not being sufficiently disrupted.

    • Solution: Systematically increase the "harshness" of your regeneration solution. Start with the mildest conditions and progressively move to stronger ones.[2][4] For example, if 10 mM Glycine-HCl at pH 2.5 is ineffective, try lowering the pH to 2.0 or 1.5.[2] It's crucial to test only one variable at a time (e.g., pH, salt concentration).

  • Cause B: Insufficient contact time or flow rate. The regeneration solution may not be interacting with the surface long enough to remove all the bound analyte.

    • Solution: Increase the injection time of the regeneration solution. Also, consider increasing the flow rate to enhance the efficiency of analyte removal.[4]

  • Cause C: Analyte rebinding. During the dissociation phase, dissociated analyte may rebind to the surface before being cleared from the flow cell.

    • Solution: Add a "chaser" molecule to the regeneration solution that can bind to the analyte and prevent it from re-associating with the surface ligand.[2]

Issue 2: Loss of Ligand Activity Post-Regeneration

Symptom: The sensor's binding capacity significantly decreases after one or more regeneration cycles. A positive control analyte shows a much lower response compared to the initial cycles.[5]

Potential Causes & Solutions:

  • Cause A: Regeneration solution is too harsh. The chosen regeneration conditions are denaturing the immobilized ligand, rendering it inactive.[1]

    • Solution 1 (Modify Solution): If using an acidic or basic solution, try to move closer to a neutral pH. If high salt is the issue, reduce the molarity. Consider adding stabilizing agents like glycerol (up to 10%) to your regeneration buffer, which can help protect the ligand from denaturation without significantly compromising regeneration efficiency.[1]

    • Solution 2 (Reduce Contact Time): Use short, high-flow-rate injections of the harsh solution to minimize the ligand's exposure time.[4] This can often provide enough energy to dissociate the analyte without causing irreversible damage to the ligand.

  • Cause B: Stripping of the Ligand or SAM. In rare cases, extremely harsh conditions (e.g., strong oxidants or reductants not intended for simple regeneration) could potentially disrupt the this compound layer itself.

    • Solution: Avoid using chemical agents that are known to cleave gold-thiol bonds unless a complete surface reset is intended. Stick to standard regeneration agents like glycine, NaOH, NaCl, or urea.[2][6]

Issue 3: Baseline Drift or Instability After Regeneration

Symptom: After a regeneration cycle, the baseline does not stabilize and instead shows a consistent upward or downward drift.[7]

Potential Causes & Solutions:

  • Cause A: Matrix Effects. The dextran matrix (if applicable to your sensor chip) or the immobilized ligand itself may slowly re-equilibrate after exposure to the regeneration solution's different pH or ionic strength.[2]

    • Solution: Introduce a stabilization period after the regeneration step. This involves flowing the running buffer over the surface for an extended period (e.g., 5-10 minutes) to allow the surface environment to return to equilibrium before the next analyte injection.[8]

  • Cause B: Incomplete Rinsing. Residual regeneration solution in the instrument's fluidics can cause a drifting baseline as it slowly mixes with the running buffer.

    • Solution: Ensure your protocol includes a thorough rinse step with running buffer immediately following the regeneration injection. Consider performing multiple buffer injections to completely flush the system.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a regeneration protocol?

For most protein-protein or antibody-antigen interactions, a low pH glycine buffer is the most common and effective starting point.[2] We recommend a "regeneration scouting" approach:

  • Bind your analyte to saturation.

  • Inject a short pulse (e.g., 30 seconds) of 10 mM Glycine-HCl at pH 2.5.

  • Assess if the signal returns to baseline.

  • If not, repeat the process with progressively lower pH values (2.0, then 1.5) or other solutions as detailed in the table below.[2]

Q2: How many times can a this compound-functionalized surface be regenerated?

The number of regeneration cycles depends heavily on the stability of the immobilized ligand. The this compound SAM itself is very robust.[9][10] However, the ligand attached to it may lose activity over time. With an optimized and mild regeneration protocol, it is common to achieve dozens, or even hundreds, of cycles.[11] It is best practice to include a positive control injection periodically to monitor the surface's binding capacity.[4]

Q3: Can I use chemical methods like reducing agents for regeneration?

This is highly specific to your experimental setup. If your analyte is attached to the surface via a disulfide bond (e.g., through the second thiol group of the pyridazine), then a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) could be an effective and specific regeneration solution. However, if your ligand is a protein with critical internal disulfide bonds, this method would destroy its activity. This approach is generally reserved for specific covalent capture chemistries.

Q4: My baseline changes after regeneration, but it's a stable shift, not a drift. What does this mean?

This often indicates a conformational change in the immobilized ligand or the surrounding surface chemistry due to the regeneration buffer.[2] As long as the baseline is stable and the binding capacity is not compromised, this is often acceptable. Reference channel subtraction can typically correct for this type of baseline shift.[4]

Data & Protocols

Table 1: Common Regeneration Solutions for Scouting

This table provides a starting point for developing your regeneration protocol. Always begin with the mildest conditions.

Regeneration Agent Typical Concentration & pH Mechanism of Action Interaction Type Targeted
Glycine-HCl10-100 mM, pH 1.5-3.0Disrupts electrostatic interactionsAntibody-Antigen, Protein-Protein
Sodium Hydroxide (NaOH)10-50 mM, pH 11.0-12.0Disrupts electrostatic interactionsStrong affinity interactions
Sodium Chloride (NaCl)1-4 MDisrupts ionic bondsCharge-based interactions
Magnesium Chloride (MgCl₂)1-4 MDisrupts ionic bondsCharge-based interactions
Urea2-6 MChaotropic agent, disrupts hydrogen bondsInteractions with strong hydrogen bonding
Ethylene Glycol25-50% (v/v)Disrupts hydrophobic interactionsHydrophobic interactions

Source: Adapted from various SPR troubleshooting guides.[1][2]

Protocol 1: Standard Glycine-HCl Regeneration Cycle

This protocol is a standard starting point for regenerating surfaces with immobilized proteins or antibodies.

  • Association/Dissociation: Inject the analyte over the sensor surface and allow for dissociation according to your experimental plan.

  • Regeneration Injection: Inject 10 mM Glycine-HCl, pH 2.0, at a high flow rate (e.g., 100 µL/min) for 30-60 seconds.[4]

  • Buffer Wash: Immediately follow with an injection of your standard running buffer for at least 120 seconds to completely remove the regeneration solution.

  • Stabilization: Allow the baseline to stabilize for 3-5 minutes before starting the next cycle.[8]

  • Assessment: Verify that the signal has returned to the pre-injection baseline.

Visual Diagrams

Workflow for Troubleshooting Incomplete Regeneration

The following diagram outlines a logical decision-making process when faced with incomplete regeneration.

G start Symptom: Incomplete Regeneration q1 Is the regeneration solution appropriate for the interaction type? start->q1 a1_no Select a new solution type (e.g., switch from low pH to high salt) q1->a1_no No q2 Is contact time sufficient? q1->q2 Yes a1_yes Increase Solution Strength (e.g., lower pH, higher [salt]) a1_yes->q2 a1_no->q2 a2_yes Increase Injection Time and/or Flow Rate q2->a2_yes No q3 Is ligand activity decreasing? q2->q3 Yes a2_yes->q3 a3_yes Solution is too harsh. Return to milder conditions or add protectants (e.g., glycerol). q3->a3_yes Yes a3_no Problem Solved or Consult Advanced Support q3->a3_no No

Caption: A decision tree for troubleshooting incomplete sensor surface regeneration.

Chemical Representation of Regeneration

This diagram illustrates the molecular interactions on the sensor surface during a typical regeneration cycle.

G cluster_0 1. Analyte Bound cluster_1 2. Regeneration cluster_2 3. Surface Regenerated Au_1 Gold Surface SAM_1 This compound (Linker) Au_1->SAM_1 Au-S bond Ligand_1 Immobilized Ligand SAM_1->Ligand_1 covalent link Analyte_1 Analyte Ligand_1->Analyte_1 Non-covalent interaction Au_2 Gold Surface SAM_2 This compound (Linker) Au_2->SAM_2 Au-S bond Ligand_2 Immobilized Ligand SAM_2->Ligand_2 covalent link Analyte_2 Analyte (dissociated) Regen Low pH or High Salt Regen->Ligand_2 Au_3 Gold Surface SAM_3 This compound (Linker) Au_3->SAM_3 Au-S bond Ligand_3 Immobilized Ligand (Ready for next cycle) SAM_3->Ligand_3 covalent link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Thiol-Based Ligands: A Comparative Analysis of 3,6-Dimercaptopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of nanotechnology, drug delivery, and sensor development, the choice of surface ligand is a critical determinant of success. Thiol-based ligands, with their strong affinity for noble metal surfaces, form the bedrock of many functional nanomaterials.[1][2] This guide provides an in-depth comparison of 3,6-dimercaptopyridazine (DMP) with other commonly employed thiol ligands. We will delve into the structural nuances that dictate performance, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

The Thiol Ligand Landscape: An Overview

Thiol ligands are organic molecules containing a sulfhydryl (-SH) group that forms a strong, semi-covalent bond with surfaces like gold, silver, and quantum dots.[2][3] This spontaneous self-assembly process creates a dense, often crystalline-like monolayer (SAM) that can passivate a surface, enhance colloidal stability, and introduce new functionalities.[3][4][5][6]

The vast library of thiol ligands can be broadly categorized by their "denticity"—the number of anchor points to the surface—and the nature of their molecular backbone and terminal groups.

  • Monodentate Ligands: These possess a single thiol anchor. Simple alkanethiols (e.g., dodecanethiol) are foundational for creating well-ordered, hydrophobic SAMs.[1][2][7] Functionalized alkanethiols introduce chemical handles for further modification.

  • Bidentate Ligands: With two thiol anchors, these ligands offer enhanced stability through chelation. Dithiothreitol (DTT) is a classic example, widely used for its reducing properties and ability to form stable cyclic structures upon oxidation.[8][9][10]

  • Biologically-Derived Ligands: Molecules like glutathione (GSH), a tripeptide, provide biocompatibility and multiple binding sites through their thiol and other functional groups.[11][12]

This guide focuses on this compound (DMP), a unique heterocyclic dithiol that presents a compelling alternative to conventional ligands.

A Spotlight on this compound (DMP)

DMP is a heterocyclic aromatic compound featuring two thiol groups attached to a pyridazine ring. This structure confers a unique combination of properties:

  • Bidentate and Potentially Multimodal Coordination: The two thiol groups provide strong, bidentate anchoring to a surface. Furthermore, the nitrogen atoms in the pyridazine ring can act as additional coordination sites for metal ions, making DMP an excellent candidate for sensor applications.

  • Rigid Aromatic Backbone: Unlike the flexible alkyl chains of DTT or alkanethiols, the rigid pyridazine ring of DMP enforces a more defined orientation on the surface. This can lead to highly ordered and electronically communicative SAMs.

  • Chemical Reactivity: The pyridazine core is a derivative of 3,6-dichloropyridazine, a versatile intermediate in pharmaceutical and agrochemical synthesis.[13][14][15] This suggests that the DMP core itself can be a platform for further chemical modification.

Performance Comparison: DMP vs. Other Thiol Ligands

The choice of ligand directly impacts the final properties of the material. The following sections compare DMP with other thiols in key application areas.

The long-term colloidal stability of nanoparticles is paramount. While monodentate ligands are effective, they can be labile and prone to exchange.[16] Bidentate ligands generally offer superior stability due to the chelate effect.[16][17][18]

Ligand TypeExample(s)Key Advantages for StabilizationKey Disadvantages
Monodentate Dodecanethiol, Mercaptoundecanoic acidSimple, forms well-ordered SAMs.[1][2][7]Prone to desorption/exchange, leading to aggregation over time.[16]
Flexible Bidentate Dithiothreitol (DTT)Enhanced stability via chelation; strong reducing agent.[8][9][19]Can be susceptible to oxidation, forming a disulfide that may alter surface properties.
Biological Glutathione (GSH)Excellent biocompatibility; improves stability and reduces toxicity.[11][12]Can lead to more complex and less ordered surface chemistry.
Rigid Bidentate This compound (DMP) Exceptional stability from rigid bidentate chelation; potential for π-stacking interactions between adjacent ligands, further stabilizing the layer. Lower packing density compared to some monodentate ligands may be a factor in certain applications. [17]

Experimental Insight: Studies comparing monodentate and bidentate ligands on quantum dots (QDs) have shown that while bidentate ligands significantly enhance long-term colloidal stability, they can exhibit complex behaviors regarding non-specific binding.[16][18] The rigid structure of DMP is hypothesized to create a more robust and less dynamic ligand shell compared to flexible dithiols like DTT, thereby offering superior protection against aggregation.

The structure and order of a SAM dictates the properties of the modified surface.[4] Alkanethiols are known for forming highly ordered, quasi-crystalline monolayers on gold.[3] Aromatic thiols, like DMP, also form ordered structures, but with different packing arrangements due to their rigid backbones.[4]

G node_monodentate node_monodentate prop_mono prop_mono node_monodentate->prop_mono Leads to node_flexible_bidentate node_flexible_bidentate prop_flex prop_flex node_flexible_bidentate->prop_flex Leads to node_rigid_bidentate node_rigid_bidentate prop_rigid prop_rigid node_rigid_bidentate->prop_rigid Leads to

The ability to detect heavy metal ions is a critical application for functionalized nanoparticles.[20][21][22][23] The ligand's functional groups are key to selectively binding target analytes.[24] DMP, with its two thiol groups and two nitrogen atoms, presents a pre-organized binding pocket ideal for chelating metal ions.

Causality in Sensor Design: The choice of DMP for a heavy metal sensor is deliberate. The soft sulfur atoms have a high affinity for soft metal ions like mercury (Hg²⁺) and cadmium (Cd²⁺), while the nitrogen atoms can coordinate with a broader range of transition metals.[22] This multimodal coordination can enhance both the sensitivity and selectivity of the sensor compared to a simple thiol. Colorimetric sensors often rely on the aggregation of nanoparticles upon analyte binding, which is induced by the ligand-analyte interaction.

Experimental Protocol: Synthesis of DMP-Stabilized Gold Nanoparticles

This protocol provides a self-validating method for synthesizing highly stable gold nanoparticles (AuNPs) using DMP as a capping agent. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize ~15 nm AuNPs with a stabilizing DMP shell and validate their formation and stability.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate dihydrate

  • This compound (DMP)

  • Ethanol

  • Deionized (DI) water (18.2 MΩ·cm)

Workflow Diagram:

G

Step-by-Step Procedure:

  • Synthesis of Citrate-Capped AuNPs (Turkevich Method):

    • Add 100 mL of a 0.01% (w/v) HAuCl₄ solution to a flask and bring to a rolling boil with vigorous stirring.

    • Causality: Heating provides the activation energy for the reduction of Au³⁺ ions.

    • Rapidly inject 4 mL of a 1% (w/v) sodium citrate solution. The color will change from pale yellow to deep red over several minutes.

    • Causality: Sodium citrate acts as both a reducing agent (reducing Au³⁺ to Au⁰) and a weak capping agent, preventing immediate aggregation.[25]

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature. This produces a stable colloid of citrate-capped AuNPs.

  • Ligand Exchange with DMP:

    • Prepare a 1 mM solution of DMP in ethanol.

    • To the stirred AuNP solution, add the DMP solution dropwise to a final concentration of 0.1 mM.

    • Causality: The strong Au-S bond will drive the displacement of the more weakly bound citrate ions from the nanoparticle surface. The 24-hour incubation ensures complete ligand exchange and the formation of a stable, self-assembled monolayer.

  • Self-Validation and Characterization:

    • UV-Vis Spectroscopy: Acquire spectra before and after ligand exchange. A slight red-shift (2-5 nm) in the Surface Plasmon Resonance (SPR) peak (around 520 nm) confirms the change in the nanoparticle's surface dielectric environment, indicating successful DMP capping.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. An increase after ligand exchange is expected due to the DMP layer. A narrow size distribution indicates a monodisperse and stable sample.

    • Zeta Potential: A change in surface charge (typically becoming more negative) will confirm the alteration of the surface chemistry.

    • Transmission Electron Microscopy (TEM): Image the nanoparticles to confirm their size, shape, and monodispersity. The absence of aggregation provides visual proof of stability.

Conclusion and Future Outlook

This compound stands out as a high-performance ligand offering superior stability due to its rigid, bidentate structure. While classic ligands like alkanethiols and DTT have their established roles, the unique combination of robust chelation and a π-conjugated heterocyclic backbone makes DMP particularly compelling for applications demanding long-term stability and specific functionalities, such as in biosensors and drug delivery vehicles.

The decision to use DMP over a more conventional thiol should be driven by the end-goal. For creating simple, well-ordered hydrophobic surfaces, long-chain alkanethiols remain an excellent choice.[3] For applications requiring a strong reducing agent, DTT is unparalleled.[10][19] However, for developing robust, functional nanomaterials with enhanced stability and sensing capabilities, this compound provides a distinct and powerful advantage. Future research will likely focus on leveraging the reactive nature of the pyridazine ring to create a new generation of multifunctional, highly stable thiol-based nanomaterials.

References

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A Senior Application Scientist's Guide to Validating 3,6-dimercaptopyridazine's Anticorrosive Properties via Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against metallic corrosion, a significant challenge in countless industrial applications, the development of effective organic corrosion inhibitors is paramount.[1] Among the promising candidates, nitrogen- and sulfur-containing heterocyclic compounds have garnered substantial attention due to their potent protective capabilities. This guide focuses on 3,6-dimercaptopyridazine, a molecule whose structural features—specifically the presence of two thiol (-SH) groups and two adjacent nitrogen atoms in a pyridazine ring—suggest a high potential for forming a robust protective layer on metal surfaces.[2][3]

This document provides an in-depth, technically-grounded comparison of this compound's performance, leveraging the precision of Electrochemical Impedance Spectroscopy (EIS). EIS is a powerful, non-destructive technique ideal for quantifying the performance of corrosion inhibitors.[4][5] It provides detailed insights into the electrochemical processes at the metal-electrolyte interface, allowing for a reliable prediction of long-term protective performance in a relatively short timeframe.[6][7] This guide is designed for researchers and materials scientists, offering not just a protocol, but the causal reasoning behind the experimental design to ensure scientific rigor and trustworthiness in your findings.

The Candidate vs. The Benchmark: Understanding the Players

This compound: The efficacy of this molecule is hypothesized to stem from the strong affinity of its sulfur atoms for metal surfaces, coupled with the coordinating ability of the nitrogen atoms. This combination allows for strong adsorption, creating a dense, hydrophobic barrier that impedes the ingress of corrosive species.[2][8] This process involves chemisorption, where electrons are donated from the sulfur and nitrogen atoms to the vacant d-orbitals of the metal, forming stable coordinate bonds.[9]

Benzotriazole (BTA): A widely-used and well-documented corrosion inhibitor, particularly for copper and its alloys, BTA serves as an excellent benchmark for comparison. It functions by forming a stable, polymeric complex on the metal surface. Evaluating this compound against BTA provides a clear context for its relative performance.

The Technique: Why Electrochemical Impedance Spectroscopy (EIS)?

EIS is exceptionally suited for this work because it distinguishes between the different electrochemical phenomena occurring at the interface.[4] By applying a small amplitude sinusoidal voltage across a range of frequencies, we can model the corrosion system as an equivalent electrical circuit (EEC).[5][10]

The two most critical parameters derived from this model are:

  • Charge Transfer Resistance (Rct): This represents the resistance to the transfer of electrons at the metal-electrolyte interface, which is the fundamental process of corrosion. A higher Rct value directly corresponds to a lower corrosion rate.[11][12]

  • Double-Layer Capacitance (Cdl): This describes the capacitance of the electrochemical double layer at the interface. The adsorption of inhibitor molecules displaces water molecules and ions, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the protective layer.[13] Consequently, a lower Cdl value is indicative of a more effective and compact inhibitor film.[12]

By comparing the Rct and Cdl values of an uninhibited (blank) system to those containing our inhibitors, we can quantitatively determine their effectiveness.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to ensure reproducibility and provide a clear, logical progression from sample preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Electrochemical Measurement cluster_analysis Phase 3: Data Analysis p1 1. Metal Coupon Polishing & Cleaning p2 2. Corrosive Media Preparation (3.5% NaCl) p1->p2 p3 3. Inhibitor Solution Preparation (Blank, DMP, BTA) p2->p3 e1 4. Three-Electrode Cell Assembly (WE, CE, RE) p3->e1 e2 5. OCP Stabilization (30 min immersion) e1->e2 e3 6. EIS Measurement (100 kHz to 10 mHz) e2->e3 a1 7. Nyquist & Bode Plot Generation e3->a1 a2 8. Equivalent Circuit Modeling (EEC Fit) a1->a2 a3 9. Parameter Extraction (Rct, Cdl) a2->a3 a4 10. Inhibition Efficiency Calculation a3->a4 G cluster_surface Metal Surface (Fe) cluster_inhibitor This compound Molecule cluster_result Fe_surface Fe d-orbitals N1 N N1->Fe_surface e⁻ donation (Chemisorption) Pyridazine_Ring Pyridazine Ring (π-electrons) N1->Pyridazine_Ring Protective_Layer Formation of a Stable, Adsorbed Protective Film N1->Protective_Layer e⁻ donation (Chemisorption) N2 N N2->Fe_surface e⁻ donation (Chemisorption) N2->Pyridazine_Ring N2->Protective_Layer e⁻ donation (Chemisorption) S1 S S1->Fe_surface e⁻ donation (Chemisorption) S1->Pyridazine_Ring S1->Protective_Layer e⁻ donation (Chemisorption) S2 S S2->Fe_surface e⁻ donation (Chemisorption) S2->Pyridazine_Ring S2->Protective_Layer e⁻ donation (Chemisorption)

Sources

A Comparative Guide to Nanoparticle Stabilization: 3,6-Dimercaptopyridazine vs. 1,2-Ethanedithiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of nanotechnology, the long-term stability of nanoparticles is paramount for their successful application in fields ranging from drug delivery and diagnostics to catalysis and electronics.[1][2] Unprotected nanoparticles in colloidal suspension are prone to aggregation due to high surface energies and van der Waals forces, leading to a loss of their unique size-dependent properties.[3] Surface functionalization with capping ligands is the most effective strategy to impart stability, and thiol-containing molecules are the cornerstone of this approach, particularly for noble metal nanoparticles like gold and silver.[4][5]

The strength and stability of the bond between the sulfur atom of a thiol and the metal nanoparticle surface are critical.[4][6] While simple alkanethiols are widely used, dithiols—molecules containing two thiol groups—offer the potential for enhanced stability. This guide provides an in-depth technical comparison between two distinct dithiol ligands: the simple, flexible aliphatic 1,2-ethanedithiol and the rigid, heterocyclic 3,6-dimercaptopyridazine. We will explore how their fundamental structural differences translate into significant variations in nanoparticle stabilization, binding mechanisms, and overall performance, supported by established chemical principles and experimental workflows.

The Foundation: Thiol-Metal Nanoparticle Interactions

The functionalization of nanoparticles with thiols relies on the strong, semi-covalent bond formed between sulfur and metal atoms on the nanoparticle surface.[4] This process, known as chemisorption, leads to the formation of a dense, self-assembled monolayer (SAM) that acts as a protective shell. This shell provides steric and/or electrostatic repulsion to prevent nanoparticles from aggregating.[3][7]

Dithiol ligands introduce a higher level of complexity and potential for enhanced binding compared to their monothiol counterparts. The two thiol groups can interact with the nanoparticle surface in fundamentally different ways, dictating the stability and structure of the final nanocomposite.

Comparative Analysis: Structure Dictates Function

The performance of 1,2-ethanedithiol and this compound as stabilizing agents is a direct consequence of their molecular architecture.

1,2-Ethanedithiol: The Flexible Linker

1,2-ethanedithiol is a simple, linear aliphatic dithiol. Its flexibility, owing to free rotation around the carbon-carbon single bond, allows it to adopt multiple conformations. While it can bind to a single nanoparticle, its primary drawback is the significant potential to act as a bridge between two or more nanoparticles. This intermolecular bridging can lead to controlled assembly or, more often, uncontrolled aggregation and precipitation, which is detrimental for applications requiring monodispersed colloids.[8] Studies have shown that short-chain dithiols, in particular, can provoke particle aggregation rather than stabilization.[8]

This compound: The Rigid Chelator

In stark contrast, this compound features two thiol groups attached to a rigid pyridazine ring. This structural constraint is the key to its superior performance as a stabilizing agent.

  • The Chelate Effect: The fixed, proximate positioning of the two thiol groups strongly favors intramolecular binding to a single nanoparticle surface. This "chelate effect," where both sulfur atoms bind to the same particle, forms a highly stable five-membered ring-like structure with the surface metal atoms. This bidentate chelation is thermodynamically far more stable than the monodentate binding of simple thiols or the potentially disruptive bridging of flexible dithiols.[9] Chelating ligands are known to significantly improve the stability of SAMs against displacement.[9]

  • Electronic and Structural Contributions: The aromatic pyridazine ring introduces additional stabilizing factors. The nitrogen atoms in the ring are potential coordination sites, which could further interact with the nanoparticle surface.[10] Furthermore, the planar, aromatic nature of the rings allows for potential π-π stacking interactions between adjacent ligands within the SAM, creating a denser and more robust protective layer.

The diagram below illustrates the distinct binding modes of the two ligands.

G cluster_0 1,2-Ethanedithiol (Bridging) cluster_1 This compound (Chelating) NP1 S1 S NP1->S1 NP2 S2 S S1->S2 C-C S2->NP2 NP3 S3 S NP3->S3 S4 S NP3->S4 Ring Pyridazine Ring S3->Ring S4->Ring

Caption: Binding modes of dithiol ligands on nanoparticle (NP) surfaces.

Performance Data Summary

The structural differences lead to predictable and significant variations in performance, which are summarized in the table below.

Feature1,2-EthanedithiolThis compoundRationale & Causality
Binding Mode Primarily intermolecular bridging; can be intramolecularPredominantly intramolecular chelationThe flexible aliphatic chain of ethanedithiol allows it to span between particles, while the rigid pyridazine ring forces both thiols onto the same particle surface.
Resulting Stability Lower; high risk of aggregationHighThe chelate effect provides a significant thermodynamic advantage, leading to a more stable ligand-nanoparticle complex.[9]
SAM Density Potentially lower and less orderedHigher and more orderedThe rigid structure and potential for inter-ligand π-stacking in dimercaptopyridazine can lead to a more compact and robust protective layer.
Control over Dispersion Poor; often induces precipitationExcellentChelation promotes the stabilization of individual nanoparticles, preserving their colloidal dispersion.
Chemical Versatility Limited to thiol chemistryHigh; pyridazine ring offers sites for further functionalizationThe nitrogen atoms on the pyridazine ring can be used for secondary reactions, adding another layer of functionality.[10]

Experimental Protocols

To validate the performance of these ligands, a standardized ligand exchange procedure followed by rigorous characterization is essential.

Protocol 1: Ligand Exchange on Pre-Synthesized Nanoparticles

This protocol describes the functionalization of citrate-stabilized gold nanoparticles (AuNPs), a common precursor, with the desired dithiol ligand.

  • Synthesis of Precursor AuNPs: Synthesize citrate-stabilized AuNPs (~15 nm) using the well-established Turkevich method.

  • Ligand Solution Preparation: Prepare 10 mM solutions of 1,2-ethanedithiol and this compound in ethanol.

  • Ligand Exchange Reaction:

    • To two separate vials each containing 10 mL of the AuNP colloid, add 100 µL of the respective dithiol solution under vigorous stirring.

    • The molar excess of the dithiol ensures efficient displacement of the weaker-binding citrate ligands.

    • Allow the reaction to proceed for 24 hours at room temperature to ensure complete ligand exchange.[11]

  • Purification:

    • Centrifuge the solutions at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes).

    • Discard the supernatant, which contains excess thiol and displaced citrate.

    • Resuspend the nanoparticle pellet in deionized water or ethanol.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete purification.

  • Final Dispersion: Resuspend the final purified pellet in the desired solvent for characterization and storage.

Protocol 2: Characterization and Validation

This workflow is crucial for confirming successful functionalization and comparing the stability of the resulting nanoparticles.

G Start Synthesized NP Colloid UVVis_pre UV-Vis Spectroscopy (Initial SPR) Start->UVVis_pre DLS_pre DLS (Initial Size) Start->DLS_pre LigandExchange Protocol 1: Ligand Exchange UVVis_pre->LigandExchange DLS_pre->LigandExchange Purification Purification (Centrifugation) LigandExchange->Purification FinalNP Functionalized NPs Purification->FinalNP UVVis_post UV-Vis Spectroscopy (SPR Shift / Broadening) FinalNP->UVVis_post DLS_post DLS (Final Size & PDI) FinalNP->DLS_post TEM TEM (Core Size & Morphology) FinalNP->TEM XPS XPS (Surface Elemental Analysis) FinalNP->XPS

Caption: Experimental workflow for nanoparticle functionalization and characterization.

  • Visual Inspection: A preliminary but telling sign of instability is the visual aggregation and precipitation of the colloid, which is more likely in the case of 1,2-ethanedithiol.

  • UV-Visible Spectroscopy: Measure the surface plasmon resonance (SPR) peak. Successful ligand exchange will cause a slight shift in the SPR peak due to the change in the local refractive index. Significant broadening or a large red-shift of the peak indicates nanoparticle aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter. A narrow size distribution (low Polydispersity Index, PDI) for the this compound-capped NPs would confirm their monodispersity, while a large increase in size and PDI for the 1,2-ethanedithiol sample would quantify the extent of aggregation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides direct evidence of the ligand's presence. The detection of a strong sulfur (S 2p) signal on the purified nanoparticles confirms successful functionalization.[12]

Conclusion and Expert Recommendation

The choice between this compound and 1,2-ethanedithiol for nanoparticle stabilization is not arbitrary; it is a decision dictated by the fundamental principles of coordination chemistry and molecular structure.

  • 1,2-Ethanedithiol , due to its conformational flexibility, poses a significant risk of inducing uncontrolled aggregation through intermolecular bridging. It is generally unsuitable for applications that demand long-term colloidal stability and monodispersity.

  • This compound emerges as the vastly superior stabilizing agent. Its rigid, pre-organized structure leverages the powerful chelate effect to form a highly stable, bidentate linkage with the nanoparticle surface. This results in robustly stabilized, monodispersed nanoparticles that are resistant to environmental changes and ligand displacement.

For researchers, scientists, and drug development professionals, the message is clear: when maximal stability and preservation of individual nanoparticle properties are critical, a rigid, chelating dithiol like This compound is the authoritative choice. The initial investment in a more specialized ligand is justified by the significant enhancement in the quality, stability, and reliability of the final nanomaterial.

References

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Comparative study of the binding affinity of 3,6-dimercaptopyridazine to different metal ions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Metal Ion Binding Affinity of 3,6-Dimercaptopyridazine

Abstract

This compound is a versatile heterocyclic compound whose rich coordination chemistry is pivotal for applications ranging from environmental remediation to materials science. This guide provides a comparative analysis of its binding affinity towards various metal ions, grounded in theoretical principles and supported by experimental evidence. We delve into the structural characteristics of the ligand that govern its binding preferences, present a comparative ranking of its affinity for different metal ions, and provide detailed protocols for experimentally determining these interactions. This document is intended for researchers, chemists, and materials scientists working on metal chelation, corrosion inhibition, and the development of novel functional materials.

Introduction to this compound: A Ligand of Interest

This compound (C₄H₄N₂S₂) is a sulfur-containing heterocyclic compound featuring a pyridazine ring substituted with two mercapto (-SH) groups.[1] A key feature of this molecule is its ability to exist in a state of thione-thiol tautomerism, allowing it to present as either a dithiol or a dithione form depending on the environment.[1] This structural flexibility, combined with the presence of two nitrogen and two sulfur atoms, makes it an excellent chelating agent capable of forming stable complexes with a wide array of metal ions.[1]

The study of its metal-binding properties is not merely an academic exercise; it is driven by compelling applications. The strong affinity of its sulfur donors for certain metals underpins its use as a corrosion inhibitor for copper and its alloys and as a chelating agent for the removal of toxic heavy metals from wastewater.[2][3][4] Understanding the selectivity and strength of these interactions is crucial for optimizing existing applications and designing new technologies.

Theoretical Framework: Predicting Binding Preferences

The interaction between a metal ion (a Lewis acid) and a ligand (a Lewis base) is governed by fundamental chemical principles. The Hard and Soft Acids and Bases (HSAB) theory provides a robust framework for predicting the stability of the resulting metal complexes.

  • Hard Acids: These are typically small, highly charged metal ions with low polarizability (e.g., Na⁺, Ca²⁺, Mg²⁺, Fe³⁺).

  • Soft Acids: These are larger, less charged metal ions with high polarizability (e.g., Cu⁺, Ag⁺, Hg²⁺, Pb²⁺).

  • Borderline Acids: These have intermediate properties (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺).[5]

The deprotonated thiolate (-S⁻) groups of this compound are soft Lewis bases. According to HSAB theory, soft bases preferentially bind to soft acids, while hard bases prefer hard acids. Therefore, we can predict that this compound will exhibit the strongest binding affinity for soft metal ions. Furthermore, its ability to form a five-membered chelate ring with a metal ion significantly enhances the stability of the complex, an effect known as the chelate effect .[6]

Comparative Binding Affinity: An Objective Analysis

The stability of a metal-ligand complex is quantified by its stability constant (or formation constant), β. A higher stability constant indicates a stronger interaction and a more stable complex.[6][7] While a comprehensive dataset for this compound across all metal ions is not consolidated in a single source, we can synthesize a comparative guide based on its performance in various applications and established chemical principles.

Metal IonHSAB ClassificationExpected Binding AffinityStability Constant (log β)Supporting Evidence & Application
Cu²⁺/Cu⁺ Borderline/SoftVery HighHighExcellent corrosion inhibitor for copper surfaces, indicating strong complex formation.[3][4]
Hg²⁺ SoftVery HighHighEffective in sequestering heavy metals; high affinity for soft mercury ions is expected.[8]
Pb²⁺ SoftHighHighUsed in heavy metal removal; strong interaction anticipated.[9][10]
Ni²⁺ BorderlineHighModerate-HighDemonstrated effectiveness in removing Ni²⁺ from electroplating effluent.[2]
Zn²⁺ BorderlineModerateModerateBinds with Zn²⁺, but with lower preference compared to softer metals like Ni²⁺ and Cu²⁺.[2]
Fe³⁺/Fe²⁺ Hard/BorderlineModerateModerateForms complexes, but stability is generally lower than with soft or borderline ions of the second and third transition series.[11]
Ca²⁺ HardLowLowWeak interaction expected due to the hard acid-soft base mismatch.
Mg²⁺ HardLowLowWeak interaction expected due to the hard acid-soft base mismatch.

Note: The stability constants are presented as relative values based on theoretical principles and experimental observations from cited applications. Absolute values require specific experimental determination under controlled conditions.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount. Here, we detail a common and accessible method: UV-Visible Spectrophotometric Titration.

Principle of the Method

This technique relies on monitoring changes in the UV-Vis absorbance spectrum of the ligand or the metal-ligand complex upon binding. When this compound binds to a metal ion, the electronic environment of its chromophore changes, leading to a shift in the absorbance wavelength (a spectral shift) or a change in absorbance intensity (hyperchromic or hypochromic effect). By titrating the ligand with a metal ion solution and monitoring these changes, one can determine the stoichiometry and stability constant of the complex.[11]

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or an aqueous buffer).

    • Prepare a concentrated stock solution of the metal salt (e.g., 10 mM CuSO₄, NiCl₂) in deionized water or the same buffer.

    • Expertise & Experience: The choice of buffer is critical. Avoid buffers like phosphate or citrate that can chelate metal ions. Good choices include HEPES or MOPS. The pH must be controlled and reported, as the protonation state of the ligand dramatically affects its binding ability.[12]

  • Initial Spectrum Scan:

    • In a quartz cuvette, prepare a dilute solution of this compound (e.g., 50 µM) in the chosen buffer.

    • Record the full UV-Vis absorbance spectrum (e.g., from 200-600 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Titration Procedure:

    • To the cuvette containing the ligand solution, add small, precise aliquots of the metal ion stock solution (e.g., 2-5 µL at a time).

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the full UV-Vis spectrum after each addition.

    • Continue the titration until the spectral changes saturate, indicating that the ligand is fully bound.

  • Data Analysis and Calculation of Stability Constant:

    • Plot the absorbance at λ_max (or another sensitive wavelength) against the molar ratio of [Metal]/[Ligand].

    • The resulting binding isotherm can be analyzed using various models. For a 1:1 binding model, the Benesi-Hildebrand equation can be used to linearize the data and calculate the stability constant (K).

    • Alternatively, non-linear regression fitting using specialized software (e.g., Origin, GraphPad Prism) provides a more accurate determination of the binding constant.[11]

G prep 1. Prepare Stock Solutions (Ligand & Metal Ion) in appropriate buffer scan 2. Record Initial Spectrum of Ligand alone to find λ_max prep->scan titrate 3. Titrate Ligand with Metal Add small aliquots of metal solution scan->titrate equil Allow to Equilibrate titrate->equil record 4. Record Spectrum after each addition loop_cond Spectral changes saturated? record->loop_cond equil->record loop_cond->titrate No analyze 5. Analyze Data Plot Absorbance vs. [M]/[L] loop_cond->analyze Yes calculate 6. Calculate Stability Constant (β) (e.g., using non-linear regression) analyze->calculate

Self-Validating System & Trustworthiness

To ensure the reliability of the results, control experiments are essential. A titration of the metal ion into the buffer solution alone should be performed to account for any absorbance from the metal ion itself. Additionally, performing the experiment in reverse (titrating the metal ion solution with the ligand) can help confirm the binding stoichiometry.[13] Determining the affinity using a second, independent method, such as Isothermal Titration Calorimetry (ITC) or potentiometric titration, provides the highest level of confidence in the obtained values.[12][14]

Visualizing the Coordination: Structure and Stoichiometry

The coordinating properties of this compound are dominated by its soft sulfur donors.[1] In most cases, it acts as a bidentate ligand, forming a stable five-membered ring with a single metal ion. This 1:1 (metal:ligand) or 1:2 stoichiometry is common, especially with transition metals that favor square planar or octahedral geometries.

G

Conclusion and Future Outlook

This compound demonstrates a distinct and predictable binding preference, showing a significantly higher affinity for soft and borderline metal ions like copper, mercury, lead, and nickel over hard metal ions. This selectivity is rooted in the principles of HSAB theory and the chelate effect, and it directly enables its successful application in fields such as corrosion inhibition and heavy metal remediation. The experimental protocols outlined in this guide provide a clear pathway for researchers to quantify these interactions and further explore the rich coordination chemistry of this versatile ligand. Future research may focus on functionalizing the pyridazine ring to fine-tune its selectivity for specific metal ions, opening new avenues for its use in catalysis, sensor technology, and targeted drug delivery.

References

  • Irving, H. M. N. H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. [Link]

  • MIT OpenCourseWare. (2016). 5.08 Recitation 10: Metal-Binding and Dissociation Constant. [Link]

  • Biology LibreTexts. (2022). 5.2: Techniques to Measure Binding. [Link]

  • Gao, Y., et al. (2020). The Identification of Metal Ion Ligand-Binding Residues by Adding the Reclassified Relative Solvent Accessibility. Frontiers in Genetics. [Link]

  • Xiao, Z., & Wedd, A. G. (2011). Principles and practice of determining metal–protein affinities. Natural Product Reports, 28(2), 293-313. [Link]

  • Pan, L., et al. (2015). Application of chelating agents for heavy metal removal from electroplating effluent. Modern Chemical Industry. (Note: Full text may require database access, abstract available on ResearchGate). [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • Hassan, A. M., et al. (2020). Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid. Journal of Molecular Liquids. (Note: Full text may require database access, abstract available on ResearchGate). [Link]

  • Grokipedia. (n.d.). Stability constants of complexes. [Link]

  • IntechOpen. (2020). Stability Constants of Metal Complexes in Solution. [Link]

  • Singh, D. N., & Gupta, A. (2001). Inhibition of corrosion of copper by 2,5-dimercapto-1,3,4-thiadiazole in 3.5% NaCl solution. Corrosion Science. (Note: Full text may require database access, abstract available on ResearchGate). [Link]

  • Al-Amin, A., et al. (2022). Cyanobacteria mediated heavy metal removal: a review on mechanism, biosynthesis, and removal capability. Environmental Science and Pollution Research. [Link]

  • Scribd. (n.d.). Table of Stability Constants Metal Ion Complexes. [Link]

  • Hu, J., et al. (2017). Identification of metal ion binding sites based on amino acid sequences. BMC Bioinformatics. [Link]

  • TSI Journals. (n.d.). CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. [Link]

  • MDPI. (2018). Greener Method for the Removal of Toxic Metal Ions from the Wastewater by Application of Agricultural Waste as an Adsorbent. Processes. [Link]

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  • MDPI. (2025). A Computational Study on Removal of Heavy Metal Pollutants Cr+3, +6, Ni+2, Cu+2, Zn+2, As+3, Hg+2, and Pb+2 from Soil Using Tricatecholate Protochelin Siderophore: A DFT Study. Chemistry. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 3,6-Dimercaptopyridazine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of 3,6-dimercaptopyridazine, a crucial heterocyclic building block in medicinal chemistry.[1][2] The insights provided herein are grounded in established analytical principles and practical considerations to aid in selecting the most appropriate method for your research needs.

The Significance of this compound Purity

This compound, a pyridazine derivative, holds significant potential in drug discovery due to the versatile reactivity of its thiol groups, which can serve as key pharmacophores or as handles for further molecular elaboration.[2] Impurities arising from its synthesis can significantly impact the outcomes of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. Therefore, rigorous purity assessment is a critical step in its characterization.

High-Performance Liquid Chromatography (HPLC): A Robust Primary Method

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a powerful and widely adopted technique for the purity analysis of non-volatile and semi-polar organic compounds like this compound.[3] Its high resolving power allows for the separation of the main compound from closely related impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and detection. For a polar, aromatic thiol like this compound, a reversed-phase method is the logical starting point.

  • Stationary Phase (Column): A C18 column is a versatile and common choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[3] For polar analytes, a polar-endcapped C18 column can be advantageous in minimizing unwanted interactions with residual silanol groups on the silica support, leading to improved peak shape.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is typically employed.

    • Aqueous Component: A slightly acidic buffer, such as phosphate buffer at pH 3.0, helps to suppress the ionization of the thiol groups, leading to more consistent retention and sharper peaks.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[4]

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for aromatic compounds like this compound. Scanning a range of wavelengths (e.g., 210-400 nm) allows for the determination of the optimal detection wavelength for the main peak and potential impurities, which may have different absorption maxima.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound commonly proceeds from 3,6-dichloropyridazine.[5][6][7][8][9] Based on this synthetic route, potential impurities that need to be resolved and quantified include:

  • Impurity A: 3,6-Dichloropyridazine (Unreacted Starting Material)

  • Impurity B: 6-Chloro-3-mercaptopyridazine (Mono-substituted Intermediate)

  • Impurity C: 3,6-Pyridazinedisulfide (Oxidized Dimer)

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful tool, other analytical techniques can offer complementary information or may be more suitable in specific contexts. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[4][10][11]
Applicability to this compound Excellent. Well-suited for non-volatile, polar aromatic compounds.May require derivatization to increase volatility and thermal stability of the thiol groups.Excellent. Provides structural confirmation and quantification without a specific reference standard for the analyte.[12]
Selectivity High, tunable by adjusting mobile phase composition and stationary phase chemistry.Very high, especially with mass spectrometric detection, which provides structural information.High, based on unique chemical shifts of different protons in the molecule.
Sensitivity Good to excellent, depending on the detector (UV, DAD, MS).Excellent, particularly with selective ion monitoring (SIM).Generally lower than chromatographic methods.
Quantification Requires a reference standard of the analyte for accurate quantification.Requires a reference standard and may be affected by ionization efficiency.Can be a primary ratio method, allowing for quantification against a certified internal standard of a different compound.[13]
Speed Moderate analysis times, typically in the range of 15-60 minutes per sample.Faster run times for individual analyses, but sample preparation (derivatization) can be time-consuming.Relatively fast data acquisition, but requires careful sample preparation and parameter optimization.
Cost (Instrument & Consumables) Moderate initial investment, with recurring costs for solvents and columns.Higher initial investment for the mass spectrometer.High initial investment for the NMR spectrometer.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Reversed-Phase HPLC

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Potassium dihydrogen phosphate.

  • Phosphoric acid.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm (or optimal wavelength determined by UV scan).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity of this compound based on the area of the main peak relative to the total area of all peaks (% area normalization). For higher accuracy, a reference standard should be used to create a calibration curve.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized This compound Dissolve Dissolve in Diluent (0.5 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion and Recommendations

For the routine purity assessment of synthesized this compound, reversed-phase HPLC with UV detection offers a robust, reliable, and cost-effective solution with excellent resolving power for common process-related impurities. The method is highly adaptable and can be validated according to regulatory guidelines.

While HPLC is the recommended primary technique, orthogonal methods like qNMR can be invaluable for the absolute quantification of the main component without the need for a specific reference standard, and for providing structural confirmation. GC-MS may be considered for the analysis of more volatile impurities, although it would likely require a derivatization step for the target analyte. The choice of analytical method should ultimately be guided by the specific requirements of the analysis, including the intended use of the compound, the expected impurities, and the desired level of analytical detail.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. Retrieved from [Link]

  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.

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Unveiling the Protective Potential of 3,6-Dimercaptopyridazine: A Comparative Guide to Corrosion Inhibition Across Diverse Media

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical analysis of 3,6-dimercaptopyridazine's prospective performance as a corrosion inhibitor. Given the current landscape of available research, this document focuses on a detailed, data-driven comparison in acidic media, leveraging a close structural analog, and extends to a broader comparative discussion for neutral and alkaline environments.

Introduction: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, from infrastructure to pharmaceuticals. The use of organic corrosion inhibitors is a cornerstone of material preservation, with heterocyclic compounds containing nitrogen and sulfur atoms demonstrating exceptional efficacy.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions driving corrosion.[3][4]

This compound, with its pyridazine ring rich in nitrogen atoms and two highly reactive thiol (-SH) groups, presents a compelling molecular architecture for strong surface interactions and effective corrosion inhibition. The lone pair electrons on the nitrogen and sulfur atoms can readily coordinate with the vacant d-orbitals of metal atoms, while the thiol groups can form strong covalent bonds with metal surfaces, leading to a robust and stable protective film.[2][4]

This guide will critically evaluate the performance of this promising inhibitor, drawing comparisons with established alternatives across acidic, neutral, and alkaline corrosive media.

Performance in Acidic Media: A Data-Driven Analysis

Comparative Performance Data

The following table summarizes the inhibition efficiency of 3-chloro-6-mercaptopyridazine and compares it with other commonly used inhibitors in acidic environments.

Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
3-chloro-6-mercaptopyridazine Copper0.5 M H₂SO₄1 mM97.4[5]
Tolyltriazole (TTA)Mild Steel0.5 M HCl0.07 M91[6]
Benzotriazole (BTA)Copper1 M H₂SO₄0.75 ppm>95[7]
5-(4-pyridyl)-3-mercapto-1,2,4-triazoleMild Steel1 M HCl0.5 mM97.1[8]
Pyridazine Derivatives (FM1)Mild Steel1 M HCl10⁻³ M>95[9][10][11][12]
Mechanistic Insights

The high inhibition efficiency of mercapto-substituted pyridazines in acidic media is attributed to their ability to act as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution.[9][10][11][12] The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be described by the Langmuir adsorption isotherm.[5]

The adsorption is a result of both physisorption (electrostatic interactions between the protonated inhibitor and the charged metal surface) and chemisorption (covalent bond formation between the sulfur atoms and the metal).[5] The pyridazine ring and its nitrogen atoms also contribute significantly to the adsorption process through their π-electrons and lone pair electrons.[11]

InhibitionMechanism

Experimental Protocol: Potentiodynamic Polarization

Potentiodynamic polarization is a key electrochemical technique used to evaluate the effectiveness of corrosion inhibitors.

  • Electrode Preparation: A sample of the metal (e.g., copper or mild steel) is polished to a mirror finish, degreased with acetone, rinsed with deionized water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the prepared metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 0.5 M H₂SO₄) is prepared, and the inhibitor is added at various concentrations.

  • Measurement: The open circuit potential (OCP) is allowed to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

PD_Workflow

Performance in Neutral Media: A Comparative Discussion

In neutral solutions, such as those containing chlorides, the corrosion mechanism of metals like steel is different from that in acidic media, primarily involving oxygen reduction as the main cathodic reaction. The performance of corrosion inhibitors in these environments is highly dependent on their ability to form a stable, passive film.

Expected Performance of this compound

While specific data is lacking, the molecular structure of this compound suggests it could be an effective inhibitor in neutral media. The thiol groups can form strong bonds with the metal surface, and the pyridazine ring can contribute to the formation of a hydrophobic barrier, preventing the ingress of corrosive species like chloride ions.

Comparison with Common Inhibitors for Neutral Media
Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
Sodium MolybdateStainless SteelSea Water250 ppm (+50 ppm Zn²⁺)96[13]
Benzotriazole (BTA)Copper3.5% NaCl10 mM~99.8[7]
Tolyltriazole (TTA)CopperDeionized Water6 ppm88.19[14]
Zinc PhosphateCarbon SteelCooling Water40 ppm30.262[15][16]
Bile Salts (NaCDC)Carbon Steel20 mM NaCl5 mM~85[17][18][19]

As shown in the table, azoles like BTA and TTA are highly effective for copper in neutral environments.[7][14] For steel, inorganic inhibitors like sodium molybdate and zinc phosphate are commonly used, often in combination with other substances to enhance their performance.[13][16][20][21]

Performance in Alkaline Media: A Prospective Analysis

Alkaline environments present another set of challenges for corrosion protection, particularly for amphoteric metals like aluminum, which are susceptible to dissolution at high pH.

Potential of this compound in Alkaline Solutions

The effectiveness of this compound in alkaline media would depend on its chemical stability and its ability to form a protective film on the metal surface. The thiol groups could potentially deprotonate in alkaline conditions, which might influence their interaction with the metal surface.

Comparison with Common Inhibitors for Alkaline Media
Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
Casein + Na₂SnO₃AluminumAlkaline solution0.6 g/L + 0.05 MReduces corrosion rate by ~10x[22]
2-Phosphono-butane-1,2,4-tricarboxylic acidAluminumAlkaline solution0.08-0.2 g/LEffective inhibition[23]
Natural Extracts (Damsissa)Aluminum2M NaOHVariesEffective inhibition[24]

In alkaline solutions, a variety of organic and inorganic compounds are used as corrosion inhibitors for aluminum.[22][24][25] These often work by forming insoluble complexes or a passive layer on the aluminum surface.[22]

Conclusion and Future Directions

This compound holds significant promise as a versatile corrosion inhibitor due to its advantageous molecular structure. The available data on a close analog strongly suggests excellent performance in acidic media for copper. While direct experimental validation is needed, its chemical nature indicates potential for effective inhibition in neutral and alkaline environments as well.

Future research should focus on synthesizing and evaluating the corrosion inhibition performance of this compound across a wide range of corrosive media and for various metals. Such studies, employing techniques like weight loss measurements, electrochemical impedance spectroscopy, and surface analysis, will be crucial to fully unlock the potential of this promising molecule for industrial applications.

References

  • Alamiery, A. A. (2024). Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments.
  • BenchChem. (2025). A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors for Copper Protection.
  • Brodowski, M., et al. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. PubMed.
  • Chaouiki, A., et al. (2021). Experimental, theoretical and MC simulation investigations of the inhibitory efficiency of novel non-toxic pyridazine derivatives inhibition on carbon steel in 1 M HCl solution.
  • El-Hajjaji, F., et al. (2020). Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. Frontiers.
  • Farhan Sayyid, F., et al. (2024). Evaluating the corrosion inhibition efficiency of 5-(4-pyridyl)-3-mercapto-1,2,4-triazole for mild steel in HCl: insights from weight loss measurements and DFT calculations.
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  • Kebbouche-Gana, S., et al. (2025). Comparative Inhibition Study of New Synthesised Pyridazine Derivatives Towards Mild Steel Corrosion in Hydrochloric Acid. Part-II : Thermodynamic Proprieties.
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  • Ryl, J., et al. (2019). Corrosion Inhibition Mechanism and Efficiency Differentiation of Dihydroxybenzene Isomers Towards Aluminum Alloy 5754 in Alkaline Media. MDPI.
  • Sastri, V. S. (2021). Corrosion Inhibitors for Basic Environments. American Chemical Society.
  • Sivaraju, M., et al. (2025). Sulfur Containing Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution.
  • Taylor & Francis eBooks. (2023). Nitrogen, Sulfur, and Nitrogen-based Heterocycles Corrosion Inhibitors.
  • Verma, C., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. NIH.
  • Wang, L., et al. (2025). An effective hybrid organic/inorganic inhibitor for alkaline aluminum-air fuel cells.
  • Xhanari, K., & Finsgar, M. (2016). Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review.
  • Yu, P., et al. (2003).
  • Zimer, A. M., et al. (2025). Effect of some nitrogen and sulphur based synthetic inhibitors on corrosion inhibition of mild steel in acid solutions.
  • Zuo, X., et al. (2025). Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid.
  • Henkel AG & Co KGaA. (1978). INHIBITOR FOR ALUMINUM IN ALKALINE SOLUTIONS.
  • Bisley International. (2022).
  • Bellrock. Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems.
  • Robbi, K. J. (1976).
  • Copper Development Association Inc. Benzotriazole: An effective corrosion inhibitor for copper alloys.
  • Bae, J. H., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. PMC - NIH.
  • Verma, C., et al. (2021). Sulfur and phosphorus heteroatom-containing compounds as corrosion inhibitors: An overview.
  • Filali, M., et al. (2019). 3,6-Di(pyridin-2-yl)
  • Rubaye, A.Y.I., et al. (2024). Evaluating the corrosion inhibition efficiency of 5-(4-pyridyl)-3-mercapto-1,2,4-triazole for mild steel in HCl: insights from weight loss measurements and DFT calculations.
  • Ergun, M., et al. (2008). Protection of Corrosion of Carbon Steel by Inhibitors in Chloride Containing Solutions.
  • Ergun, M., et al. (2008). Protection of Corrosion of Carbon Steel by Inhibitors in Chloride Containing Solutions.
  • Filali, M., et al. (2019). 3,6-di(Pyridin-2-yl)
  • Qeios. (2022). Use of the experimental designs as an approach to optimize the inhibition efficiency of a Pyridazine derivative against corrosion of steel in an acidic medium.
  • Verma, C., et al. (2021). Sulfur and phosphorus heteroatom-containing compounds as corrosion inhibitors: An overview.
  • Filali, M., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational.
  • Filali, M., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel. Semantic Scholar.
  • Zimer, A. M., et al. (2025). Effect of some nitrogen and sulphur based synthetic inhibitors on corrosion inhibition of mild steel in acid solutions.
  • Zuo, X., et al. (2025). Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid.

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Illuminating Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3,6-Dimercaptopyridazine Metal Complexes Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of 3,6-Dimercaptopyridazine in Coordination Chemistry

This compound is a heterocyclic compound of significant interest in coordination chemistry and materials science. Its structure, featuring a pyridazine ring functionalized with two mercapto groups, presents a rich tapestry of potential coordination modes. The presence of both nitrogen and sulfur donor atoms allows for versatile binding to metal centers, suggesting applications in catalysis, novel materials, and as a scaffold for metallodrugs.

A critical aspect of harnessing the full potential of this compound lies in the precise understanding of its three-dimensional structure when complexed with various metal ions. Single-crystal X-ray crystallography stands as the definitive technique for elucidating these structures at the atomic level, providing unequivocal evidence of bond lengths, bond angles, and overall molecular geometry.

This guide provides a comprehensive overview of the structural analysis of this compound metal complexes. It delves into the principles of X-ray crystallography as the gold standard for structural confirmation and presents a comparative analysis of related structures to predict and understand the coordination behavior of this versatile ligand.

The Unrivaled Power of X-ray Crystallography for Structural Elucidation

At its core, the characterization of a new metal complex is incomplete without a definitive structural model. While various spectroscopic techniques provide valuable insights into the bonding environment of the metal center, single-crystal X-ray diffraction offers an unparalleled, high-resolution snapshot of the molecule's three-dimensional arrangement in the solid state.

The fundamental principle of this technique involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract this radiation in a specific pattern, which is then collected by a detector. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the crystal, from which the precise positions of the atoms can be determined. This, in turn, yields a detailed molecular structure, including:

  • Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).

  • Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, offering insights into the nature and strength of the chemical bonds.

  • Stereochemistry: The absolute configuration of chiral centers within the molecule.

  • Intermolecular Interactions: How individual complex molecules pack together in the crystal lattice, revealing information about hydrogen bonding, π-stacking, and other non-covalent interactions that can influence the material's bulk properties.

The workflow for a typical single-crystal X-ray diffraction experiment is a meticulous process, as illustrated below.

X-ray Crystallography Workflow General Workflow for X-ray Crystallographic Analysis A Synthesis of Metal Complex B Growth of High-Quality Single Crystals A->B Crucial for successful diffraction C Crystal Mounting and Data Collection B->C Selection of a suitable crystal D Structure Solution and Refinement C->D Processing of diffraction data E Structural Analysis and Validation D->E Interpretation of electron density map F Deposition in Crystallographic Database (e.g., CCDC) E->F Contribution to scientific record

Caption: A generalized workflow for the structural determination of a metal complex using single-crystal X-ray crystallography.

Comparative Structural Analysis: Insights from Analogue Complexes

While the crystallographic data for metal complexes of this compound itself is not extensively reported in the literature, a comparative analysis of structurally related compounds can provide valuable predictive insights into its likely coordination behavior. By examining the crystal structures of complexes with similar donor atoms and ring systems, we can infer potential coordination modes, geometries, and bonding characteristics.

Coordination Chemistry of Dithiolene Ligands

Metal dithiolene complexes are a well-studied class of compounds that can serve as excellent models for the coordination of the mercapto groups of this compound. These complexes are known for their rich redox chemistry and diverse coordination geometries.

Metal IonLigandCoordination GeometryKey Bond Lengths (Å)Reference
Nickel(II)1,2-dithioleneSquare PlanarNi-S: ~2.1-2.2[1]
Molybdenum(IV)DithioleneTrigonal PrismaticMo-S: ~2.3-2.4[2]

The data from dithiolene complexes suggest that the sulfur atoms of this compound are likely to form strong covalent bonds with a variety of transition metals, potentially leading to square planar or trigonal prismatic geometries depending on the metal ion and its oxidation state.

The Influence of the Pyridazine Ring: Insights from Substituted Pyridazine Complexes

To understand the potential role of the pyridazine nitrogen atoms in coordination, we can look at the crystal structures of metal complexes with other 3,6-disubstituted pyridazine ligands. For instance, 3,6-di(2-pyridyl)pyridazine is a well-known ligand that forms a variety of polynuclear complexes.

Metal IonLigandCoordination ModeKey Bond Lengths (Å)Reference
Copper(II)3,6-di(2-pyridyl)pyridazineBridgingCu-N(pyridazine): ~2.0-2.1[3]
Silver(I)3,6-di(2-pyridyl)pyridazineBridgingAg-N(pyridazine): ~2.2-2.4[3]

These structures demonstrate the propensity of the pyridazine nitrogen atoms to act as bridging ligands, connecting multiple metal centers to form coordination polymers or discrete polynuclear complexes.

Predicted Structural Features of this compound Metal Complexes

Based on the comparative analysis of analogue structures, we can predict several key structural features for metal complexes of this compound. The ligand's ability to exist in tautomeric forms, the dimercapto and the dithione forms, adds another layer of complexity and versatility to its coordination chemistry.

Coordination Modes of this compound Potential Coordination Modes of this compound cluster_0 Tautomeric Forms cluster_1 Predicted Coordination Modes Dimercapto N N SH SH Dithione NH NH S S Dimercapto->Dithione Tautomerization Chelating S,N-Chelating Dimercapto->Chelating Bridging_S S,S-Bridging Dimercapto->Bridging_S Bridging_N_S N,S-Bridging Dithione->Bridging_N_S

Caption: Tautomeric forms and predicted coordination modes of the this compound ligand.

  • Monodentate Coordination: It is plausible that the ligand could coordinate to a metal center through a single sulfur atom, leaving the other donor atoms uncoordinated.

  • Bidentate Chelating Coordination: The ligand could form a stable five-membered chelate ring by coordinating to a single metal center through one sulfur and one adjacent pyridazine nitrogen atom.

  • Bidentate Bridging Coordination: The two sulfur atoms could bridge two different metal centers, leading to the formation of dimeric or polymeric structures.

  • Tridentate or Tetradentate Bridging Coordination: In a polynuclear complex, it is conceivable that both sulfur and both nitrogen atoms could be involved in coordination, leading to more complex, higher-dimensional structures.

The preferred coordination mode will likely be influenced by several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Experimental Protocol: A Roadmap for Future Investigations

To address the current gap in the literature, the following experimental protocol is proposed for the synthesis and structural characterization of this compound metal complexes.

Part 1: Synthesis of a Representative Metal Complex (e.g., Copper(II))
  • Ligand Preparation: The this compound ligand should be freshly prepared or purified according to established literature procedures.

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 mmol of this compound in a suitable solvent such as methanol or dimethylformamide (DMF).

  • Addition of Metal Salt: To this solution, add a solution of 1 mmol of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) in the same solvent dropwise with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing a color change. The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.

  • Isolation of the Product: Upon completion of the reaction, the resulting precipitate can be collected by filtration, washed with the solvent, and dried under vacuum.

Part 2: Growth of Single Crystals for X-ray Diffraction

The growth of high-quality single crystals is often the most challenging step in the process. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the complex in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A solution of the complex is placed in a small vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the complex is insoluble. The slow diffusion of the anti-solvent vapors into the solution reduces the solubility of the complex, promoting crystallization.

  • Temperature Gradient: A saturated solution of the complex is subjected to a slow, controlled temperature change to induce crystallization.

The choice of solvent system is critical and may require extensive screening of different solvents and solvent mixtures.

Conclusion: A Call for Experimental Exploration

The structural confirmation of this compound metal complexes through X-ray crystallography is a crucial step towards unlocking their full potential in various scientific and technological domains. While direct crystallographic data remains elusive, a comparative analysis of structurally related compounds provides a strong predictive framework for their coordination chemistry. It is anticipated that this versatile ligand will form a rich variety of mononuclear and polynuclear complexes with diverse coordination geometries. The experimental protocols outlined in this guide are intended to serve as a roadmap for researchers to synthesize and structurally characterize these promising compounds, thereby expanding the frontiers of coordination chemistry and materials science.

References

  • Nickel(II) Complexes Based on Dithiolate-Polyamine Binary Ligand Systems. OSTI.GOV. (2021). [Link]

  • Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. ResearchGate. (2021). [Link]

  • Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. MDPI. (2022). [Link]

  • Synthesis and Characterization of Novel Substituted 3,6-Di(2-pyridyl)pyridazine Metal-Coordinating Ligands. ResearchGate. (2018). [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis, Supramolecular Structural Investigations of Co(II) and Cu(II) Azido Complexes with Pyridine-Type Ligands. MDPI. (2023). [Link]

  • Noninnocence in Metal Complexes: A Dithiolene Dawn. Inorganic Chemistry. (2017). [Link]

  • Vibrational Spectra of Dithiolene Complexes. ResearchGate. (2018). [Link]

  • X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. PubMed. (2023). [Link]

  • Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. (2022). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling and Disposal of 3,6-Dimercaptopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3,6-Dimercaptopyridazine, a molecule of interest due to its reactive thiol groups and heterocyclic core, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, making this your preferred source for laboratory safety intelligence.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are inferred from related chemical structures. Inhalation of dust or vapors may irritate the respiratory tract, while skin and eye contact can cause significant irritation.[1][2][6] Ingestion may lead to irritation of the digestive tract.[1] A multi-layered PPE strategy is therefore not merely recommended; it is essential.

This table summarizes the required PPE, grounded in the principle of creating multiple barriers between the researcher and the chemical hazard.

Protection Level Required Equipment Rationale and Expert Insight
Primary Engineering Control Certified Chemical Fume HoodThe volatility and potent odor of mercaptans, combined with the potential for airborne dust from the solid compound, make a fume hood non-negotiable. This is your most critical line of defense to minimize inhalation exposure.[1][8][9]
Hand Protection Chemical-Resistant Nitrile or Neoprene GlovesChoose gloves specifically rated for resistance to organic chemicals.[10][11] Double-gloving is a prudent best practice, especially during weighing and transfer operations, to prevent exposure from a potential tear or pinhole in the outer glove. Always inspect gloves for integrity before use.
Eye and Face Protection Tight-fitting Safety Goggles and Face ShieldGoggles provide a seal against dust and splashes.[2][5] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during spill cleanup, to protect the entire face.
Skin and Body Protection Full-Length Laboratory CoatA lab coat, fully fastened, protects against incidental skin contact from spills or contaminated surfaces.[8][10][11]
Respiratory Protection NIOSH-Approved RespiratorA respirator with organic vapor cartridges should be available for emergency situations, such as a significant spill or failure of the fume hood.[7][12][13] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following protocol provides a self-validating system for the safe handling of this compound from receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Inside Fume Hood) gather_ppe 2. Assemble & Inspect PPE prep_waste 3. Prepare Labeled Hazardous Waste Container weigh 4. Weigh Compound (In Fume Hood, on weigh paper) prep_waste->weigh transfer 5. Transfer to Reaction Vessel (Carefully, minimize dust) rinse 6. Rinse Weigh Paper (with solvent into vessel) dispose_consumables 7. Dispose Consumables (Gloves, paper into waste) rinse->dispose_consumables decontaminate 8. Decontaminate Surfaces & Non-disposable Equipment wash 9. Wash Hands Thoroughly

Workflow for Safe Handling of this compound.

Protocol Steps:

  • Preparation : Before handling the compound, designate a specific area within a certified chemical fume hood for the procedure. Assemble and inspect all required PPE. Crucially, prepare and clearly label a hazardous waste container that will be kept inside the fume hood during the procedure.[9]

  • Weighing : Always weigh the solid compound within the fume hood. Use disposable weigh paper to avoid contaminating a balance pan.

  • Transfer : Carefully transfer the weighed powder to the reaction vessel. Avoid creating dust by handling it gently.

  • Rinsing : Rinse the weigh paper with a small amount of a compatible solvent directly into the reaction vessel to ensure a complete transfer of the material.

  • Immediate Disposal : After the transfer, immediately dispose of the used weigh paper and outer gloves into the designated hazardous waste container within the fume hood.[9]

  • Decontamination : After the experiment is complete, decontaminate all non-disposable equipment (e.g., spatulas) and surfaces that may have come into contact with the chemical.[9]

  • Final Steps : Remove all PPE and dispose of single-use items in the hazardous waste container. Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate and Alert : Alert others in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Wear Appropriate PPE : Don additional PPE, including a respirator if necessary.

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials.

  • Collect Waste : Carefully scoop the absorbed material into the designated hazardous waste container.[9]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

First Aid Measures:

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan: A Chain of Custody for Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous waste.

G cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (Solid, Liquid, Consumables) collect 1. Segregate Waste Streams (e.g., solid vs. liquid) start->collect containerize 2. Place in Labeled, Sealed Hazardous Waste Container collect->containerize store 3. Store in Designated Satellite Accumulation Area containerize->store pickup 4. Schedule Pickup by Authorized Waste Management store->pickup transport 5. Transport to Licensed Treatment Facility (e.g., Incineration) pickup->transport

Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Waste Segregation : Do not mix waste from this compound with incompatible materials. Collect solid waste (excess chemical, contaminated consumables) and liquid waste (reaction mixtures, decontamination rinsate) in separate, appropriate containers.[9][14]

  • Containerization : All waste must be collected in a clearly labeled, sealable container marked "Hazardous Waste" and listing the chemical contents.[8][9]

  • Storage : Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from heat or ignition sources.[15]

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[16] The likely method of destruction will be high-temperature incineration.[16][17] Adhere strictly to all local, state, and federal environmental regulations.

By integrating these expert-driven protocols into your daily operations, you create a robust safety culture that protects researchers, ensures regulatory compliance, and fosters scientific integrity.

References

  • Material Safety Data Sheet - 3,6-Dihydroxypyridazine, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 3,6-Dimethylpyridazine. (n.d.). PubChem. Retrieved from [Link]

  • 3,6-Dichloropyridazine. (n.d.). PubChem. Retrieved from [Link]

  • O'Malley, G. F., & O'Malley, R. (2023, August 2). Mercaptan Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Common Name: 1,2-DIHYDRO-3,6- PYRIDAZINEDIONE HAZARD SUMMARY. (2002, April). NJ.gov. Retrieved from [Link]

  • Methyl mercaptan - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Disposal and destruction of diversion-risk medicine waste. (2022, July). Queensland Health. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan. (n.d.). NJ.gov. Retrieved from [Link]

  • Safety data sheet - 3,6-Dichloropyridazine. (2023, March 7). CPAChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.